N-(2-Hydroxyethyl)nicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33142. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLOWYUGKIWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211708 | |
| Record name | N-(2-hydroxyethyl)nicotinamide | |
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Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-73-2 | |
| Record name | N-(2-Hydroxyethyl)nicotinamide | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Hydroxyethyl)nicotinamide | |
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| Record name | 6265-73-2 | |
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| Record name | N-(2-hydroxyethyl)nicotinamide | |
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| Record name | N-(2-hydroxyethyl)nicotinamide | |
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| Record name | N-NICOTINOYLETHANOLAMINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Hydroxyethyl)nicotinamide: Structure, Properties, and Synthesis
Abstract
N-(2-Hydroxyethyl)nicotinamide, a significant derivative of nicotinamide (Vitamin B3), holds a pivotal position in pharmaceutical sciences, primarily recognized as the principal denitrated metabolite of the antianginal drug Nicorandil. This dual identity as a key synthetic precursor and a biologically relevant metabolite makes a thorough understanding of its chemical attributes essential for researchers in drug development, pharmacology, and medicinal chemistry. This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, established synthesis protocols, and safety considerations of this compound. By consolidating spectroscopic data, step-by-step experimental procedures, and its metabolic context, this document serves as an authoritative resource for scientists engaged in the study and application of this versatile molecule.
Introduction and Core Concepts
This compound (CAS No. 6265-73-2) is a pyridinecarboxamide derivative that integrates a nicotinamide core with a 2-hydroxyethyl group via an amide linkage.[1] Its prominence in the scientific literature stems largely from its relationship with Nicorandil, a potassium channel activator and nitric oxide donor used in the treatment of angina.[2][3] Following administration, Nicorandil is extensively metabolized in the body, with the primary pathway being denitration to yield this compound, which is pharmacologically inactive regarding vasodilation.[4]
This metabolic relationship dictates one of its primary applications: its use as a crucial starting material or intermediate in the synthesis of Nicorandil and its analogues.[5][6] Furthermore, its structural similarity to nicotinamide suggests potential intrinsic biological activities, including anti-inflammatory and antioxidant properties, which are areas of ongoing research interest.[1][4] This guide aims to provide the foundational chemical knowledge required for such investigations.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's identity and physical characteristics is fundamental for its application in a laboratory setting, influencing everything from solvent selection to analytical method development.
Nomenclature and Structural Identifiers
-
IUPAC Name: N-(2-hydroxyethyl)pyridine-3-carboxamide[1]
-
CAS Number: 6265-73-2[1]
-
Synonyms: SG-86, Nicorandil Amide, N-Nicotinoylethanolamine, Nicorandil EP Impurity B[1][7]
-
Molecular Formula: C₈H₁₀N₂O₂[1]
-
Molecular Weight: 166.18 g/mol [1]
// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; N2 [label="N"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; H1 [label="H"]; // Pyridine H H2 [label="H"]; // Pyridine H H3 [label="H"]; // Pyridine H H4 [label="H"]; // Pyridine H H5 [label="H"]; // Amide H H6 [label="H"]; // Ethyl H H7 [label="H"]; // Ethyl H H8 [label="H"]; // Ethyl H H9 [label="H"]; // Ethyl H H10 [label="H"]; // Hydroxyl H
// Define positions (adjust as needed for clarity) C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; N1 [pos="1.2,2.1!"]; C3 [pos="0,2.8!"]; C4 [pos="-1.2,2.1!"]; C5 [pos="-1.2,0.7!"]; C6 [pos="-2.6,0!"]; O1 [pos="-2.6,-1.2!"]; N2 [pos="-3.9,0.7!"]; C7 [pos="-5.2,0!"]; C8 [pos="-6.5,0.7!"]; O2 [pos="-7.8,0!"];
// Dummy nodes for hydrogens for positioning H1_pos [pos="2.1,0.2!", style=invis]; H2_pos [pos="2.1,2.6!", style=invis]; H3_pos [pos="0,3.7!", style=invis]; H4_pos [pos="-2.1,2.6!", style=invis]; H5_pos [pos="-3.9,1.7!", style=invis]; H10_pos [pos="-8.7,0.5!", style=invis];
// Draw bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- O1 [style=double]; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- O2;
// Draw Hydrogens C1 -- H1_pos [label="H"]; C2 -- H2_pos [label="H"]; C3 -- H3_pos [label="H"]; C4 -- H4_pos [label="H"]; N2 -- H5_pos [label="H"]; O2 -- H10_pos [label="H"];
// Ethyl hydrogens (simplified representation) C7 -- "-5.5,-0.9!" [label="H"]; C7 -- "-4.9,-0.9!" [label="H"]; C8 -- "-6.2,1.6!" [label="H"]; C8 -- "-6.8,1.6!" [label="H"]; } "Chemical Structure of this compound"
Physicochemical Data
The physicochemical properties are critical for predicting the compound's behavior in various biological and chemical systems, including its absorption and distribution. The presence of both a hydrophilic hydroxyl group and a lipophilic pyridine ring gives the molecule a balanced character.[3]
| Property | Value | Source(s) |
| Physical State | White to off-white crystalline solid | [4] |
| Melting Point | 92 °C | |
| Boiling Point | 185-195 °C (at 0.4-0.6 Torr) | |
| Solubility | Slightly soluble in Water, Methanol, DMSO | [5] |
| Density | ~1.212 g/cm³ (Predicted) | [5] |
| logP (Octanol-Water) | -0.1 (Experimental) | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [3] |
| Topological Polar Surface Area | 62.2 Ų | [1] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation is paramount in chemical research and drug development. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, DMSO-d₆): A representative proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the pyridine ring, the amide proton, the hydroxyl proton, and the two methylene groups of the ethyl chain.
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δ 9.00 (s, 1H): Amide NH
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δ 8.68 (m, 2H): Aromatic CH (Pyridine ring)
-
δ 8.17 (d, 1H): Aromatic CH (Pyridine ring)
-
δ 7.60 (m, 1H): Aromatic CH (Pyridine ring)
-
δ 4.74 (m, 1H): Hydroxyl OH
-
δ 3.51 (m, 2H): Methylene CH₂ adjacent to OH
-
δ 3.36 (m, 2H): Methylene CH₂ adjacent to NH
-
¹³C NMR Spectroscopy
The carbon spectrum provides a map of the unique carbon environments within the molecule. Based on typical chemical shifts, the approximate peak locations are as follows:
-
~165 ppm: Amide Carbonyl (C =O)
-
~152, 148, 135, 129, 123 ppm: Aromatic Carbons (C -Pyridine)
-
~60 ppm: Methylene Carbon adjacent to OH (-C H₂-OH)
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~42 ppm: Methylene Carbon adjacent to NH (-NH-C H₂)
Note: Specific peak assignments can be confirmed through advanced 2D NMR techniques. A reference spectrum is available on SpectraBase.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Monoisotopic Mass: 166.0742 g/mol [1]
-
Key Fragments (GC-MS): In a typical electron ionization mass spectrum, a prominent peak is observed at m/z 106 .[1] This fragment likely corresponds to the nicotinoyl cation ([C₆H₄NCO]⁺), formed by the cleavage of the amide bond, a common fragmentation pathway for such structures.
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved via nucleophilic acyl substitution, forming the central amide bond. Below are two common, reliable methods. The choice between them often depends on the starting material availability, scale, and desired purity.
Method 1: From Nicotinic Acid via an Acyl Chloride Intermediate
This method involves the activation of the carboxylic acid group of nicotinic acid with thionyl chloride to form a highly reactive acyl chloride, which then readily reacts with ethanolamine. This is a robust and high-yielding laboratory-scale procedure.
Causality: The conversion of the carboxylic acid to an acyl chloride is necessary because the hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride provides an efficient conversion, and the subsequent reaction with the amine nucleophile (ethanolamine) is rapid and generally irreversible.
Experimental Protocol:
-
Activation: Suspend nicotinic acid (e.g., 0.385 g, 3.13 mmol) in anhydrous toluene (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (e.g., 455 μL, 6.26 mmol, 2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 4 hours. The solid should dissolve as the acyl chloride forms.
-
Work-up 1: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under vacuum. Wash the solid residue three times with diethyl ether to remove residual impurities.
-
Amidation: Add fresh anhydrous toluene (15 mL) to the solid residue, followed by ethanolamine (e.g., 756 μL, 12.52 mmol, 4.0 eq).
-
Stir the resulting mixture at 50 °C overnight.
-
Work-up 2: Remove the solvent under vacuum.
-
Purification: Purify the solid residue by silica gel column chromatography, eluting with a dichloromethane/methanol mixture (e.g., 9.2:0.8 v/v) to yield the pure product as a white solid (typical yield: ~86%).
Method 2: Direct Amidation from an Ester
This method involves the direct reaction of an ester of nicotinic acid, such as ethyl nicotinate or methyl nicotinate, with ethanolamine. This approach avoids the use of harsh reagents like thionyl chloride and is often preferred for industrial-scale production due to its simplicity and atom economy.
Causality: This is a classic nucleophilic acyl substitution where the amine (ethanolamine) is a stronger nucleophile than the alcohol (ethanol or methanol). Heating the reaction drives it to completion, often by distilling off the alcohol byproduct. Using an excess of ethanolamine can further increase the reaction rate.
Experimental Protocol:
-
Reaction Setup: Charge a reactor with ethyl nicotinate (e.g., 1 part by weight) and ethanolamine (e.g., 0.6 parts by weight, ~1.5 eq).
-
Add ethanol as a solvent (e.g., 1.12 parts by volume).
-
Reaction: Heat the solution to reflux and maintain for approximately 3.5-4 hours.
-
Work-up: Monitor the reaction by TLC or HPLC until the starting ester is consumed.
-
Isolation: Fractionally distill the ethanol and excess ethanolamine under reduced pressure.
-
Crystallization: The molten residue of this compound can be cooled to induce crystallization. Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethyl acetate.
Biological Activity and Mechanism of Action
Role as a Metabolite of Nicorandil
The primary biological relevance of this compound is as the main, inactive metabolite of Nicorandil. The biotransformation pathway is a simple denitration, which removes the nitric oxide-donating moiety responsible for part of Nicorandil's vasodilatory effect.[2] This metabolic stability and its status as the major urinary metabolite make it a key analyte in pharmacokinetic studies of Nicorandil.[4]
Intrinsic Biological Properties (Putative)
While its parent compound, nicotinamide, is well-studied for its biological effects, research into the intrinsic activities of this compound is less extensive. However, based on its structural class, several activities are plausible and represent areas for further investigation:
-
Anti-inflammatory Effects: Nicotinamide has been shown to exert anti-inflammatory properties, partly by inhibiting nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is hypothesized that this compound may share some of these properties, making it a candidate for topical applications in skin conditions.[4]
-
Antioxidant Properties: Research suggests that nicotinamide derivatives may possess antioxidant activity, protecting cells from damage caused by reactive oxygen species.[1] This activity could be evaluated quantitatively using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
PARP Inhibition: Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death.[9][10] Inhibition of PARP is a potential therapeutic strategy in various diseases. Whether the hydroxyethyl substitution affects this inhibitory activity is a key question for future research.
It must be emphasized that quantitative data and detailed mechanistic studies specifically for this compound's intrinsic activities are currently lacking in the public domain. Researchers should exercise caution and not directly extrapolate the potency and mechanisms of nicotinamide to this derivative without direct experimental validation.
Safety, Handling, and Storage
Based on available safety data, this compound should be handled with standard laboratory precautions.
-
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: The compound is stable under standard conditions. It should be stored in a tightly sealed container in a dry, dark place at room temperature.[5]
Conclusion
This compound is a molecule of significant interest due to its dual role as a key metabolite of a clinically important drug and as a versatile synthetic intermediate. Its chemical properties are well-defined, and robust synthesis protocols are readily available, enabling its use in a wide range of research and development settings. While its own biological activity profile is an emerging area of study, its structural relationship to nicotinamide provides a strong rationale for investigating its potential as an anti-inflammatory or antioxidant agent. This guide provides the core technical information necessary to support such future investigations and to facilitate its application in the synthesis of novel pharmaceutical agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Nicorandil - Impurity B. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H10N2O2). Retrieved from [Link]
- Monfrecola, G., et al. (2013). Nicotinamide downregulates gene expression of interleukin-6, interleukin-10, monocyte chemoattractant protein-1, and tumour necrosis factor-α gene expression in HaCaT keratinocytes after ultraviolet B irradiation.
- Chen, C. F., et al. (2012). Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia. Critical Care Medicine, 40(2), 532-537.
- Saldeen, J., & Welsh, N. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Molecular and Cellular Biochemistry, 193(1-2), 127-136.
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Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). DPPH antioxidant activity: the highest level (lowest IC50) found in this study, and levels found for other substances. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from [Link]
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- ACS Publications. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry.
- Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44.
- PubMed Central (PMC). (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience.
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Synthesis of N-(2-Hydroxyethyl)nicotinamide from nicotinic acid
An In-Depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)nicotinamide from Nicotinic Acid
Abstract
This compound, a significant derivative of nicotinic acid (Vitamin B3), serves as a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the anti-anginal drug Nicorandil.[1][2][3] It also finds applications in the cosmetics sector for its skin-enhancing properties.[4][5] This guide provides a comprehensive technical overview of the primary synthetic routes for producing this compound from nicotinic acid. We will explore two principal, field-proven methodologies: a two-step process involving esterification followed by amidation, and a one-pot synthesis via an acyl chloride intermediate. The document delves into the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses methods for characterization and process optimization. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively synthesize and validate this important compound.
Introduction
This compound, also known by synonyms such as N-Nicotinoylethanolamine or SG-86, is a bifunctional molecule incorporating the pyridine ring of nicotinic acid and a primary alcohol moiety.[2][5] Its chemical structure, featuring a hydrophilic hydroxyethyl group, enhances its solubility and modulates its biological activity compared to its parent compound, nicotinamide.
The primary industrial and scientific interest in this compound stems from its role as the key precursor to Nicorandil, a potassium channel opener and nitric oxide donor used for treating angina.[1] Beyond its pharmaceutical importance, its moisturizing and anti-inflammatory properties have made it a valuable ingredient in advanced skincare formulations.[4][5] The synthesis of this molecule from readily available nicotinic acid is a foundational process in medicinal and industrial chemistry. This guide focuses on the most efficient and scalable chemical transformations to achieve this synthesis with high yield and purity.
Synthetic Methodologies: A Comparative Analysis
The formation of the amide bond between the carboxylic acid of nicotinic acid and the amino group of ethanolamine is the central transformation in this synthesis. This is achieved primarily through nucleophilic acyl substitution.[4] Direct reaction is challenging and requires harsh conditions; therefore, activation of the carboxylic acid is necessary. Below, we compare the two most effective strategies.
Route 1: Two-Step Synthesis via Esterification and Amidation
This classic and robust method involves two distinct, high-yielding steps. First, nicotinic acid is converted to a more reactive nicotinate ester. This ester is then reacted with ethanolamine to form the final amide product.
-
Step 1: Esterification of Nicotinic Acid: The carboxylic acid is converted to an ester, typically a methyl or ethyl nicotinate, through Fischer-Speier esterification.[6][7] This acid-catalyzed reaction involves refluxing nicotinic acid with an excess of a simple alcohol (e.g., methanol) and a strong acid catalyst like sulfuric acid (H₂SO₄).[7][8] The alcohol serves as both a reactant and the solvent, driving the equilibrium towards the ester product.
-
Step 2: Amidation of the Nicotinate Ester: The purified nicotinate ester is subsequently reacted with ethanolamine. The nitrogen atom of ethanolamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol's alkoxy group and forming the stable amide bond.[4] This step is often performed at a moderately elevated temperature (e.g., 55-65°C) to ensure a reasonable reaction rate.[9][10]
Route 2: One-Pot Synthesis via Acyl Chloride Intermediate
This method activates the nicotinic acid by converting it into a highly reactive nicotinoyl chloride intermediate. This intermediate is not isolated but is reacted in situ with ethanolamine.
-
Activation: Nicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in an inert anhydrous solvent like toluene.[2] This reaction is typically heated to reflux to drive the formation of nicotinoyl chloride, with gaseous byproducts (SO₂ and HCl) being evolved.[2][11]
-
Amidation: After the formation of the acyl chloride is complete and the reaction mixture is cooled, ethanolamine is added. The reaction is highly exothermic and proceeds rapidly at moderate temperatures (e.g., 50°C) to yield this compound.[2] The primary advantage of this route is its speed and the high reactivity of the intermediate. However, it requires careful handling of the corrosive and moisture-sensitive thionyl chloride.
Methodology Comparison
| Feature | Route 1: Esterification-Amidation | Route 2: Acyl Chloride Formation |
| Starting Materials | Nicotinic acid, Alcohol (e.g., Methanol), H₂SO₄, Ethanolamine | Nicotinic acid, Thionyl Chloride (SOCl₂), Toluene, Ethanolamine |
| Number of Steps | Two (isolation of ester intermediate recommended) | One-pot (in-situ intermediate) |
| Advantages | Milder reagents, high yields, well-established industrial process.[9] | Faster reaction time, highly reactive intermediate. |
| Disadvantages | Longer overall process time. | Requires handling of corrosive and hazardous SOCl₂. |
| Typical Overall Yield | >90% | ~85-90%[2] |
Core Synthetic Pathways and Mechanisms
Visualizing the flow of these reactions is key to understanding the chemical transformations.
Diagram 1: High-level overview of the two primary synthetic routes.
Mechanism of Amide Formation
The core of the synthesis is the nucleophilic acyl substitution reaction. The diagram below illustrates this fundamental mechanism, which applies to both the amidation of the ester (Route 1) and the acyl chloride (Route 2).
Diagram 2: The fundamental mechanism for amide bond formation.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for reaction, isolation, and purification to yield a high-purity final product.
Protocol A: Two-Step Synthesis via Methyl Nicotinate
Step 1: Synthesis of Methyl Nicotinate
-
Setup: To a round-bottom flask equipped with a reflux condenser, add nicotinic acid (e.g., 50 g).
-
Reagents: Add methanol (250 mL) and slowly add concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath.[7][8]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl nicotinate.
Step 2: Synthesis of this compound
-
Setup: In a clean reaction vessel, dissolve the crude methyl nicotinate from the previous step.
-
Reagents: Add ethanolamine (1.1 equivalents relative to the starting nicotinic acid).[9]
-
Reaction: Heat the mixture to 60-65°C and stir for 4-6 hours.[4][10] The reaction progress can be monitored by TLC.
-
Crystallization & Isolation: Upon completion, cool the reaction mixture to 30-40°C. Add an anti-solvent such as isopropyl ether or acetone to induce crystallization.[4][9][10]
-
Purification: Continue cooling the mixture to 0-10°C to maximize precipitation. Stir for 1-2 hours, then collect the white crystalline solid by filtration. Wash the filter cake with cold anti-solvent and dry under vacuum at 50-60°C.[9] This method typically yields the final product with >95% purity.[4][9]
Protocol B: One-Pot Synthesis via Nicotinoyl Chloride
-
Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend nicotinic acid (e.g., 0.385 g, 3.13 mmol) in anhydrous toluene (15 mL).[2]
-
Activation: Add thionyl chloride (e.g., 455 µL, 6.26 mmol, 2 equivalents) to the suspension. Heat the mixture to reflux (approx. 110°C, or 140°C in the cited literature for a higher boiling setup) for 4 hours.[2] The solid should dissolve as the reactive acyl chloride forms.
-
Solvent Removal: After cooling, remove the excess thionyl chloride and toluene under vacuum. The resulting solid residue is nicotinoyl chloride hydrochloride.
-
Amidation: Wash the residue with anhydrous ether. Add fresh anhydrous toluene (15 mL), followed by the slow addition of ethanolamine (e.g., 756 µL, 12.52 mmol, 4 equivalents).[2]
-
Reaction: Stir the mixture at 50°C overnight.
-
Purification: After the reaction is complete, remove the solvent under vacuum. Purify the solid residue by silica gel column chromatography using a dichloromethane/methanol mixture (e.g., 9.2:0.8) as the eluent to obtain the pure product.[2]
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. The following data are characteristic of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][5] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 89-92 °C | [2][9] |
| Solubility | Soluble in water and alcohol; slightly soluble in DMSO and methanol. | [3][5] |
| ¹H NMR (DMSO-d₆) | Key signals: δ 9.00 (s, 1H, NH), 8.68 (m, 2H, Ar-H), 8.17 (d, 1H, Ar-H), 7.60 (m, 1H, Ar-H), 4.74 (m, 1H, OH), 3.51 (m, 2H, CH₂), 3.36 (m, 2H CH₂). | [2] |
Conclusion
The synthesis of this compound from nicotinic acid is a well-understood and optimized process critical for the production of pharmaceuticals like Nicorandil. Both the two-step esterification-amidation route and the one-pot acyl chloride method offer high yields and produce a high-purity product. The choice between them often depends on the scale of the synthesis, available equipment, and safety considerations regarding reagent handling. The two-step process is generally favored for its use of milder reagents and its proven scalability in industrial settings. This guide provides the foundational knowledge and practical protocols for scientists to successfully execute and adapt these syntheses for research and development purposes.
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N-(2-Hydroxyethyl)nicotinamide: A Comprehensive Technical Guide to the Principal Metabolite of Nicorandil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)nicotinamide (HEN), the principal metabolite of the anti-anginal drug Nicorandil. We delve into the metabolic transformation of Nicorandil, detailing the hepatic denitration process that yields HEN. The guide explores the pharmacokinetics of this conversion and the subsequent metabolism of HEN through the nicotinamide pathway. Furthermore, this document serves as a practical resource for laboratory professionals by providing detailed, step-by-step protocols for both the chemical synthesis of HEN and its subsequent use as a key precursor in the manufacturing of Nicorandil. Methodologies for the analytical quantification of HEN and Nicorandil, particularly High-Performance Liquid Chromatography (HPLC), are presented with an emphasis on the rationale behind experimental choices. This guide is intended to be an essential resource for researchers in drug metabolism, pharmacokinetics, and pharmaceutical manufacturing, providing the technical and theoretical foundation for understanding and working with this significant metabolite.
Introduction
Overview of Nicorandil
Nicorandil, chemically known as N-[2-(Nitro-oxy) ethyl]-3-pyridine carboxamide, is a cardiovascular drug utilized in the prevention and treatment of angina pectoris.[1][2] Its therapeutic efficacy is rooted in a unique dual mechanism of action. Structurally, it consists of a nicotinamide derivative combined with a nitrate moiety, allowing it to function as both a potassium channel activator and a nitric oxide (NO) donor.[3][4] By activating ATP-sensitive potassium channels (KATP), Nicorandil induces hyperpolarization of vascular smooth muscle cells, leading to arterial vasodilation and afterload reduction.[1] Simultaneously, its nitrate-like properties stimulate guanylate cyclase, increasing cyclic Guanosine Monophosphate (cGMP) levels and promoting venous vasodilation, which reduces cardiac preload.[3][5] This balanced vasodilator effect on both arterial and venous systems improves coronary blood flow without inducing the "coronary steal" phenomenon.[1][3]
This compound (HEN): The Primary Metabolite
Upon administration, Nicorandil undergoes extensive metabolism, primarily in the liver.[1] The main biotransformation pathway is denitration, which cleaves the nitrooxy group to yield its principal metabolite, This compound , also referred to in literature as HEN, 2-nicotinamidoethanol, or SG-86.[1][4][6] With the chemical formula C₈H₁₀N₂O₂, HEN is considered a pharmacologically inactive metabolite, as the removal of the nitrate group eliminates the nitric oxide-donating capacity.[1][4][7] Understanding the formation, pharmacokinetics, and analytical detection of HEN is critical for comprehensive studies of Nicorandil's disposition in the body and for the quality control of its synthesis, where HEN serves as a key intermediate.[6][8]
Metabolic Pathway and Pharmacokinetics of Nicorandil
The Denitration Process
The metabolic conversion of Nicorandil to this compound is the first and most significant step in its elimination. This reaction is a simple hydrolysis of the nitrate ester, effectively removing the nitrooxy moiety and replacing it with a hydroxyl group.
-
Reaction: Nicorandil → this compound + Nitric Oxide (implicated)
-
Location: This biotransformation occurs predominantly through extensive hepatic metabolism.[1] Research in animal models also indicates that this conversion can take place in myocardial mitochondria.[9]
Subsequent Metabolism of HEN
Following its formation, HEN enters the well-established nicotinamide metabolic pathway.[1][3] It is further degraded into several derivatives, including nicotinic acid, nicotinuric acid, and N-methylnicotinamide.[3] These metabolites are ultimately excreted in the urine.[3] A noteworthy aspect of this pathway is the potential for these nicotinamide derivatives to merge into the body's endogenous pool of NAD/NADP coenzymes.[4][10] During repeated dosing of Nicorandil, this can lead to a saturable elimination process, causing a minor but significant accumulation of the drug and its metabolites.[4][10]
Pharmacokinetic Profile
Nicorandil is characterized by rapid and nearly complete absorption from the gastrointestinal tract, with an oral bioavailability exceeding 75%, indicating a lack of significant first-pass hepatic metabolism.[3][4][11] This leads to a predictable dose-to-plasma concentration relationship.[3] Following oral administration, HEN appears rapidly in the bloodstream, signifying the efficiency of the denitration process.[6]
| Parameter | Value | Source |
| Oral Bioavailability | >75% | [3][4][11] |
| Time to Peak Plasma Conc. (Tmax) | 30 - 60 minutes | [3] |
| Apparent Elimination Half-life (t½) | ~1 hour | [10][11] |
| Metabolism | Extensive hepatic denitration | [1] |
| Primary Metabolite | This compound (HEN) | [1][3] |
| Excretion | Primarily renal (as metabolites) | [3] |
Synthesis and Chemical Properties
HEN is not only a metabolite but also a critical starting material for the chemical synthesis of Nicorandil.[8][12] This section details the laboratory-scale synthesis of HEN and its subsequent conversion to the active pharmaceutical ingredient.
Synthesis of this compound (HEN)
The synthesis of HEN is a straightforward amidation reaction. A common and efficient method involves the reaction of an ethyl nicotinate with ethanolamine.[13] This approach is often performed without a solvent, which offers advantages in industrial-scale production by yielding high purity and excellent yields (approaching 97%), minimizing the need for complex purification steps like chromatography.[14][15]
Rationale: This protocol utilizes a direct reaction between ethyl nicotinate and ethanolamine. Heating the mixture drives the reaction towards the formation of the more stable amide bond, releasing ethanol as a byproduct. The absence of a solvent simplifies the workup and purification process.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 0.033 moles of ethyl nicotinate.
-
Addition of Amine: While stirring, add 0.035 moles of ethanolamine dropwise to the flask.[13]
-
Reaction: Heat the mixture to approximately 60-70°C and maintain reflux for 3-4 hours.[14][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the precipitate several times with cold water or ethanol to remove any unreacted starting materials.[13]
-
Drying: Dry the resulting white crystalline product, this compound, under vacuum. The expected melting point is 92-94°C.[13]
Role of HEN as a Precursor for Nicorandil Synthesis
HEN is the immediate precursor for Nicorandil. The synthesis involves an O-nitration reaction, where the hydroxyl group of HEN is converted into a nitrate ester.[8] Using a controlled nitrating mixture, such as nitric acid with acetic anhydride, is particularly advantageous as it mitigates the safety risks associated with using fuming nitric acid alone and results in excellent yields and product quality.[8][12]
Rationale: This procedure uses a mixture of nitric acid and acetic anhydride to form a potent but controllable nitrating agent, acetyl nitrate. The reaction is conducted at a reduced temperature to control the exothermic nature of the nitration and to prevent unwanted side reactions.
-
Prepare Nitrating Mixture: In a three-neck flask cooled in an ice bath (0-5°C), cautiously add 68% nitric acid.[16][17]
-
Slow Addition: Slowly add acetic anhydride (and acetic acid, if used) dropwise to the nitric acid while maintaining the temperature between 0-5°C.[16][17] Stir the mixture for at least 1.5 hours at this temperature to allow for the formation of the nitrating agent.
-
Add HEN: Add solid this compound (5.00g, 30.088mmol, as an example) portion-wise to the nitrating mixture.[16]
-
Reaction: Remove the ice bath and allow the reaction to warm to 20-30°C. Stir for approximately 3.5 hours.[16] Monitor the disappearance of the HEN starting material by HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction solution into a beaker containing cold, dilute aqueous ammonia (e.g., 12%) to neutralize the acid and precipitate the product.[16]
-
Isolation and Drying: Cool the resulting slurry to 0-5°C to complete crystallization. Filter the white solid, wash with cold water, and dry under reduced pressure to yield Nicorandil.[16]
Analytical Methodologies for Detection and Quantification
Accurate quantification of Nicorandil and its primary metabolite HEN in various matrices, from in-vitro decomposition studies to pharmaceutical formulations, is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[13]
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the method of choice due to its ability to effectively separate the parent drug, Nicorandil, from its more polar metabolite, HEN. The C18 (ODS) stationary phase retains the less polar Nicorandil longer than the more polar HEN, allowing for baseline resolution. UV detection is suitable as both molecules contain a chromophore (the pyridine ring) that absorbs UV light.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector, an autosampler, and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[13]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a methanol and water mixture, typically in a 60:40 (v/v) ratio.[13] Degas the mobile phase using sonication or vacuum filtration before use to prevent bubbles in the system.
-
Standard and Sample Preparation:
-
Prepare stock solutions of Nicorandil and HEN standards in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples.
-
Identify HEN and Nicorandil peaks based on their retention times (HEN, being more polar, will elute earlier, e.g., tR ≈ 4.3 min, while Nicorandil will elute later, e.g., tR ≈ 5.0 min).[13]
-
Quantify the concentration of each compound in the samples by interpolating their peak areas from the calibration curve.
-
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantifying low levels of HEN in biological fluids (plasma, urine), LC-MS/MS is the gold standard.
Rationale: This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After separation on the HPLC column, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In Selected Reaction Monitoring (SRM) mode, a specific precursor ion (e.g., the protonated molecular ion of HEN, [M+H]⁺ at m/z 167.08) is selected, fragmented, and a specific product ion is monitored.[18][19] This process is highly specific and virtually eliminates matrix interference, providing superior limits of detection and quantification.
Conclusion
This compound is central to the pharmacology and chemistry of Nicorandil. As the drug's primary and pharmacologically inactive metabolite, its formation via hepatic denitration dictates the pharmacokinetic profile and elimination pathway of Nicorandil. Understanding this metabolic conversion and the subsequent entry of HEN into the nicotinamide pathway is essential for drug development professionals. Furthermore, HEN's role as the direct precursor in the chemical synthesis of Nicorandil makes its own synthesis and purification a critical step in pharmaceutical manufacturing. The analytical methods detailed in this guide, particularly HPLC, provide robust and reliable means for the quantification and quality control of both the metabolite and the active drug, ensuring consistency and safety. This guide serves as a foundational technical resource for scientists and researchers engaged in the study and application of Nicorandil.
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Labrid, C., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology. Retrieved from [Link]
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Stratford, M. R., et al. (1991). Nicotinamide pharmacokinetics in patients. British Journal of Cancer. Retrieved from [Link]
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Cartei, F., et al. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica. Retrieved from [Link]
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Shibata, S., et al. (1984). Relaxing Effect of Nicorandil (N-2-(hydroxyethyl)-nicotinamide Nitrate), a New Anti-Angina Agent, on the Isolated Vascular Smooth Muscle. European Journal of Pharmacology. Retrieved from [Link]
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The Biological Activity of N-(2-Hydroxyethyl)nicotinamide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)nicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of significant interest in pharmaceutical and cosmetic research. Primarily recognized as the principal metabolite of the antianginal drug nicorandil, its own biological activities are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its known roles, potential therapeutic applications, and the methodologies for its study. We will delve into its metabolic fate, its established (though limited) direct pharmacological effects, and the inferred activities based on its structural relationship to nicotinamide. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing a foundation for future exploration of this intriguing molecule.
Introduction: Unveiling the Identity of this compound
This compound, also known by its synonym 2-hydroxyethyl niacinamide, is a chemical entity that bridges the worlds of cardiovascular pharmacology and dermatological science. Its chemical structure features a nicotinamide core with a hydroxyethyl group attached to the amide nitrogen, a modification that influences its physicochemical properties such as solubility.
Historically, this compound (often referred to in earlier literature as SG-86) came into the scientific spotlight as the main and pharmacologically less active metabolite of nicorandil[1]. Nicorandil, a potent coronary vasodilator, exerts its therapeutic effect through a dual mechanism involving the opening of ATP-sensitive potassium channels and nitric oxide donation. Following administration, nicorandil is extensively metabolized to this compound. While early studies concluded that this metabolite has negligible direct effects on the cardiovascular system, its prevalence in circulation post-nicorandil administration has prompted further investigation into its broader biological significance.
Beyond its role as a metabolite, this compound is also explored for its potential as a standalone active ingredient, particularly in cosmetic and dermatological formulations where it is suggested to enhance skin hydration, improve barrier function, and exert anti-inflammatory effects[2]. This guide will dissect the available evidence for these activities, providing a critical analysis of the current state of knowledge.
Synthesis and Physicochemical Properties
The synthesis of this compound is well-documented, primarily in the context of its use as a key intermediate in the production of nicorandil[3][4][5]. A common synthetic route involves the reaction of a nicotinic acid derivative, such as methyl nicotinate, with monoethanolamine[4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1][6] |
| CAS Number | 6265-73-2 | [6] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water and alcohol | [2] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent drug, nicorandil. Following oral administration of nicorandil, this compound is rapidly formed and becomes the predominant circulating metabolite[1]. Studies have shown that it is readily absorbed from the gastrointestinal tract[7]. While it is considered pharmacologically inactive from a cardiovascular standpoint, its metabolic fate is of interest. It is further metabolized into nicotinamide and nicotinic acid[1].
It is crucial to differentiate the pharmacokinetics of this compound when administered directly versus when it is formed as a metabolite. To date, there is a scarcity of published studies on the independent pharmacokinetic profile of directly administered this compound.
Biological Activities and Mechanisms of Action
The biological activities of this compound can be categorized into two main areas: its established role as a metabolite and its potential as an independent bioactive molecule. The latter is largely inferred from the well-documented activities of its parent compound, nicotinamide.
Role as a Metabolite of Nicorandil
As the primary denitrated metabolite of nicorandil, this compound has been shown to have minimal direct vasodilatory or other cardiovascular effects[1]. Its rapid formation and circulation, however, are critical considerations in the overall pharmacological and toxicological assessment of nicorandil.
Potential as an Independent Bioactive Molecule
The structural similarity of this compound to nicotinamide provides a strong rationale for investigating its potential in areas where nicotinamide has shown efficacy.
Nicotinamide is a well-established anti-inflammatory and antioxidant agent. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro[8][9]. Mechanistically, nicotinamide is known to inhibit the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair and inflammatory processes[10]. Furthermore, nicotinamide can modulate the NF-κB signaling pathway, a key regulator of inflammation[9][11][12][13].
While direct evidence for this compound is limited, it is plausible that it shares some of these properties. A comparative analysis of N-(hydroxymethyl)nicotinamide and 1-methylnicotinamide suggests that derivatives of nicotinamide can possess anti-inflammatory activity[14]. Further research is warranted to elucidate the specific anti-inflammatory and antioxidant mechanisms of this compound.
Nicotinamide has demonstrated neuroprotective effects in various in vitro and in vivo models of neurological damage. It can protect neurons from excitotoxicity and cerebral ischemia by preventing the depletion of NAD+[15]. Studies have shown that nicotinamide can reduce oxidative stress and neuroinflammation in models of Parkinson's disease by modulating the Nrf2/HO-1 and TLR4 signaling pathways. Pre-treatment with nicotinamide has been shown to protect human cortical neurons from the toxic effects of tertiary butylhydroperoxide by reducing the levels of pro-apoptotic proteins like p53 and p21/WAF-1[16]. Nicotinamide has also been shown to promote the differentiation of embryonic stem cells into neurons[17][18]. Given these potent neuroprotective properties of nicotinamide, its hydroxyethyl derivative is a compelling candidate for investigation in the context of neurodegenerative diseases.
This compound is utilized in cosmetic formulations for its potential benefits to skin health[2]. These applications are largely based on the well-documented effects of nicotinamide on the skin. Nicotinamide has been shown to improve the skin barrier function, increase skin hydration, reduce wrinkles, and have a lightening effect on hyperpigmentation[10][19]. It is believed to enhance the production of ceramides and other lipids that are crucial for maintaining the epidermal barrier[20]. Its anti-inflammatory properties are also beneficial in managing skin conditions like acne[19]. While this compound is marketed for similar benefits, dedicated studies are needed to confirm its efficacy and elucidate its specific mechanisms of action on skin cells.
Experimental Protocols and Methodologies
For researchers investigating the biological activities of this compound, a variety of in vitro and in vivo assays can be employed. The following protocols, adapted from studies on nicotinamide and related compounds, provide a starting point for such investigations.
In Vitro Anti-inflammatory Activity Assessment
This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound in a macrophage cell line.
Caption: Workflow for in vitro anti-inflammatory assessment.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Analysis:
-
Nitric Oxide Measurement: Use the Griess assay to quantify nitrite levels in the culture supernatant as an indicator of nitric oxide production.
-
Cytokine Measurement: Employ ELISA to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Protein Expression Analysis: Perform Western blotting on cell lysates to analyze the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, IκBα).
-
Antioxidant Capacity Assessment
Several assays can be used to determine the antioxidant capacity of this compound.
Caption: Common assays for determining antioxidant capacity.
Methodology Overview:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This spectrophotometric assay measures the ability of the compound to scavenge the stable DPPH free radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of the antioxidant to quench the pre-formed ABTS radical cation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This fluorescence-based assay measures the ability of the antioxidant to protect a fluorescent probe from oxidative damage.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
In Vivo Neuroprotection Study
A potential in vivo study to assess the neuroprotective effects of this compound could involve a model of neurodegeneration, such as the MPTP-induced mouse model of Parkinson's disease.
Experimental Workflow:
-
Animal Model: Utilize a well-established animal model of a specific neurodegenerative disease.
-
Treatment Groups: Include a control group, a disease-model group, and disease-model groups treated with different doses of this compound.
-
Behavioral Analysis: Conduct behavioral tests to assess motor function and cognitive deficits.
-
Histopathological Analysis: Perform immunohistochemical staining of brain tissue to quantify neuronal loss and the expression of relevant biomarkers (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
Biochemical Analysis: Measure markers of oxidative stress and inflammation in brain homogenates.
Future Directions and Research Opportunities
The current body of literature presents a clear opportunity for further research into the direct biological activities of this compound. Key areas for future investigation include:
-
Elucidation of Direct Mechanisms of Action: In-depth studies are needed to determine if this compound directly interacts with cellular targets, such as sirtuins or components of the NF-κB pathway, or if its effects are solely due to its conversion to nicotinamide.
-
Quantitative In Vitro and In Vivo Studies: There is a critical need for quantitative data, including IC50 values for various biological activities and dose-response relationships in relevant in vivo models.
-
Head-to-Head Comparison with Nicotinamide: Rigorous comparative studies are required to understand the relative potency and efficacy of this compound versus nicotinamide in various biological assays.
-
Pharmacokinetic Profiling: A comprehensive pharmacokinetic study of directly administered this compound is essential for its potential development as a therapeutic or cosmetic agent.
-
Toxicology and Safety Assessment: While generally considered safe, a thorough toxicological evaluation of this compound is necessary, especially for long-term and high-dose applications.
Conclusion
This compound occupies a unique position at the intersection of established pharmacology and emerging therapeutic potential. While its role as the primary metabolite of nicorandil is well-defined, its intrinsic biological activities remain an area ripe for exploration. The structural analogy to nicotinamide provides a strong foundation for investigating its anti-inflammatory, antioxidant, neuroprotective, and dermatological properties. This technical guide has synthesized the current knowledge and provided a framework for future research. It is our hope that this document will serve as a valuable resource for the scientific community, stimulating further investigation into the multifaceted biological activities of this compound and paving the way for its potential application in new therapeutic and cosmetic innovations.
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A Technical Guide to the Mechanistic Profile of N-(2-Hydroxyethyl)nicotinamide
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)nicotinamide (HENAm), a prominent derivative of nicotinamide (Vitamin B3), is a compound of significant interest in pharmacology, primarily recognized as a key synthetic intermediate and the principal active metabolite of the antianginal drug nicorandil. While HENAm itself does not exhibit potent, direct pharmacological activity at physiological concentrations, its mechanism of action is intrinsically linked to the biochemical pathways of its parent molecule, nicotinamide. This guide provides an in-depth analysis of HENAm's mechanistic profile, focusing on its role in modulating the cellular pool of nicotinamide adenine dinucleotide (NAD+). We will explore the downstream consequences of this modulation, including the inhibition of Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are critical regulators of genomic stability, cellular metabolism, and inflammatory responses. This document synthesizes current understanding and provides a framework of experimental protocols for researchers to investigate these mechanisms in a robust and validated manner.
Section 1: Introduction to this compound (HENAm)
Chemical Identity and Physicochemical Properties
This compound, also known as 2-hydroxyethyl niacinamide, is a pyridinecarboxamide derivative.[1] Its structure consists of a pyridine ring with a carboxamide group at the 3-position, which is N-substituted with a 2-hydroxyethyl group.[2] This configuration imparts both hydrophilic and lipophilic characteristics, influencing its solubility and biological availability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3][4] |
| Molecular Weight | 166.18 g/mol | [2][4] |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | [4][5] |
| Synonyms | SG-86, N-Nicotinoylethanolamine | [1][3] |
| Solubility | Soluble in water and alcohol | [1] |
| Hydrogen Bonding | 2 donors, 3 acceptors | [2] |
Pharmacological Context: A Key Intermediate and Metabolite
HENAm's primary pharmacological relevance stems from its role as a precursor and metabolite of nicorandil.[2][6] Nicorandil, a nitrate ester of HENAm, is a dual-action antianginal agent that functions as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[2][3] In vivo, nicorandil is metabolized to release HENAm and nitric oxide, which contribute to its therapeutic effects.[2] However, studies have shown that HENAm itself lacks the essential structural features required to directly activate K-ATP channels, categorizing it as a largely inactive metabolite in this specific context.[3] Therefore, its true mechanism of action must be explored through the lens of its nicotinamide core.
Section 2: The Core Mechanism: Modulation of Nicotinamide Adenine Dinucleotide (NAD+) Metabolism
The most scientifically grounded mechanism of action for HENAm is its participation in the cellular NAD+ salvage pathway, a fundamental process for maintaining cellular energy and signaling homeostasis.
The Central Role of NAD+ in Cellular Function
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in all living cells. It is essential for a vast number of enzymatic redox reactions, acting as an electron carrier in catabolic pathways that generate ATP.[7][8][9] Beyond its role in metabolism, NAD+ is a critical substrate for several families of signaling enzymes, including PARPs, sirtuins, and CD38/NAD+ glycohydrolases.[9][10] These enzymes cleave NAD+ to regulate processes such as DNA repair, gene expression, and calcium signaling.[8][9]
HENAm as a Putative NAD+ Precursor
The NAD+ salvage pathway recycles nicotinamide and other precursors to synthesize NAD+.[8][10] Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), and NMN is subsequently converted to NAD+.[8][11] As a derivative of nicotinamide, HENAm is hypothesized to enter this pathway, serving as a substrate to bolster the cellular NAD+ pool. Maintaining or increasing NAD+ levels is a key therapeutic strategy, as NAD+ depletion is associated with cellular stress, aging, and a range of diseases.[12][13]
Diagram: The NAD+ Salvage Pathway
The following diagram illustrates the central role of the salvage pathway in converting nicotinamide precursors into the essential coenzyme NAD+.
Caption: The NAD+ Salvage Pathway, converting nicotinamide precursors to NAD+.
Section 3: Downstream Enzymatic Pathways Influenced by the Nicotinamide Moiety
The presence of HENAm and its influence on the NAD+/nicotinamide balance directly impacts key NAD+-dependent enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
-
3.1.1. Mechanism of PARP Activation and Function: PARPs are a family of enzymes crucial for DNA repair.[14] Upon detecting DNA single-strand breaks, PARP1, the most abundant member, binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[14][15] This PARylation process creates a scaffold to recruit other DNA repair factors.[14]
-
3.1.2. Competitive Inhibition by Nicotinamide Analogs: Nicotinamide is a natural feedback inhibitor of PARP activity.[16] Clinically relevant PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, binding to the enzyme's catalytic domain and competing with NAD+.[17] By inhibiting PARP, nicotinamide and its derivatives prevent the PARylation required for efficient DNA repair.[17][18] This mechanism underlies its use as a sensitizer for radiation and chemotherapy in cancer treatment.[18] Excessive PARP activation during severe cellular stress can lead to massive NAD+ and ATP depletion, culminating in a form of cell death known as parthanatos, which can be prevented by PARP inhibition.[19]
-
3.1.3. Diagram: PARP Inhibition by Nicotinamide
Caption: Nicotinamide and its analogs competitively inhibit PARP1.
Sirtuin (SIRT) Modulation
-
3.2.1. Sirtuins as NAD+-Dependent Deacetylases: Sirtuins are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, thereby regulating gene expression, metabolism, and aging.[20] This deacetylase activity is strictly dependent on NAD+.[20]
-
3.2.2. Mechanism of Noncompetitive Inhibition: Nicotinamide is a well-established noncompetitive inhibitor of sirtuins.[20] During the deacetylation reaction, the NAD+ molecule is cleaved, and nicotinamide is released. High concentrations of nicotinamide can drive the reverse reaction, reforming NAD+ at the expense of deacetylation in a process known as base exchange.[20] This inhibition is a key regulatory feedback mechanism. Yeast grown in the presence of nicotinamide shows reduced gene silencing and a shortened lifespan, effects attributed to sirtuin inhibition.[20]
CD38 and NAD+ Glycohydrolase Activity
-
3.3.1. CD38 as a Major Regulator of Cellular NAD+ Levels: CD38 is a transmembrane enzyme with robust NAD+ hydrolase activity, making it a primary consumer of NAD+ in many cell types.[12][21] By degrading NAD+, CD38 plays a critical role in calcium signaling and neuroinflammation.[13]
-
3.3.2. Indirect Effects via NAD+ Pool Modulation: Inhibition of CD38 is a therapeutic strategy to boost cellular NAD+ levels.[13][21] While some NAD+ precursors like nicotinamide riboside (NR) have been shown to directly inhibit CD38, the primary interaction of HENAm with this pathway is likely indirect.[12][22] By contributing to the overall NAD+ pool, HENAm can help counteract the NAD+-depleting activity of CD38, which is particularly relevant in inflammatory conditions where CD38 expression is often upregulated.[13][23]
Section 4: Investigational Framework: Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a series of robust, self-validating experimental protocols are essential.
Protocol: In Vitro PARP Activity Assay
-
Causality: This assay directly measures the enzymatic activity of PARP. It is the foundational experiment to determine if HENAm, like nicotinamide, can directly inhibit the enzyme's catalytic function in a cell-free system.
-
Methodology:
-
Principle: A colorimetric or fluorescent assay kit (e.g., from Trevigen, R&D Systems) is used. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format.
-
Reagents: Recombinant PARP enzyme, activated DNA, histone-coated plates, biotinylated NAD+, streptavidin-HRP, colorimetric substrate (TMB), stop solution, and various concentrations of HENAm (and nicotinamide as a positive control).
-
Procedure:
-
Prepare serial dilutions of HENAm (e.g., 1 µM to 10 mM) and the positive control.
-
Add activated DNA and PARP enzyme to histone-coated wells.
-
Add the test compounds (HENAm) or controls to the respective wells.
-
Initiate the reaction by adding a reaction cocktail containing biotinylated NAD+. Incubate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again.
-
Add the colorimetric substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the percentage of PARP inhibition for each HENAm concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
-
Protocol: Cellular NAD+/NADH Quantification Assay
-
Causality: This assay is critical to test the core hypothesis that HENAm functions as an NAD+ precursor. An increase in the total NAD+ pool or the NAD+/NADH ratio in cells treated with HENAm provides direct evidence of its role in NAD+ metabolism.
-
Methodology:
-
Principle: A commercially available cycling assay kit (e.g., from Abcam, Promega) is used. The assay relies on an enzyme cycling reaction in which NAD+ (or NADH) is a limiting component, resulting in the formation of a product that can be measured by absorbance or fluorescence.
-
Procedure:
-
Culture cells (e.g., HEK293, HeLa) to ~80% confluency.
-
Treat cells with various concentrations of HENAm for a set time course (e.g., 4, 12, 24 hours). Include an untreated control.
-
Harvest and count the cells.
-
Lyse the cells using the provided NAD+/NADH extraction buffer. To measure NAD+ and NADH separately, one aliquot of the lysate is heated to 60°C for 30 minutes to decompose NAD+, leaving only NADH.
-
Add the lysate samples to a 96-well plate.
-
Add the cycling enzyme mix and incubate to develop the signal.
-
Read the absorbance or fluorescence.
-
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Normalize the results to cell number or protein concentration. Determine if HENAm treatment leads to a statistically significant increase in cellular NAD+ levels.
-
Diagram: Experimental Workflow for Mechanistic Validation
Caption: A streamlined workflow for validating the core mechanisms of HENAm.
Section 5: Summary of Biological Activities and Therapeutic Potential
The mechanisms discussed confer a range of potential biological activities to HENAm, many of which are currently being investigated.[3]
Table 2: Summary of Potential Biological Activities of HENAm
| Biological Activity | Proposed Mechanism | Supporting Rationale |
| Anti-inflammatory | PARP inhibition, preservation of NAD+ pool. | Nicotinamide demonstrates anti-inflammatory effects.[7][24] PARP inhibition prevents NAD+ depletion in stressed cells and can reduce the production of pro-inflammatory cytokines.[8] |
| Neuroprotection | PARP inhibition, preservation of mitochondrial function via NAD+. | PARP-1 overactivation contributes to neuronal death (parthanatos) in neurodegenerative models.[19] Boosting NAD+ can improve mitochondrial health, which is impaired in neurodegenerative diseases.[19] |
| Antinociceptive | Modulation of pain pathways. | Derivatives have been shown to modulate pain pathways, though the specific mechanism requires further elucidation.[3] |
| Dermatological Effects | Improved skin barrier function, anti-inflammatory. | Used in cosmetics for skin hydration and to treat conditions like acne, potentially through anti-inflammatory and sebostatic effects.[1][24] |
| Cardioprotection | Indirectly as a metabolite of nicorandil. | While not a direct K-ATP channel opener, its role as a metabolite of nicorandil links it to cardiovascular applications.[2] |
Section 6: Conclusion
This compound is a multifaceted molecule whose mechanism of action is more nuanced than that of a classical drug acting on a single receptor. Its primary identity as a derivative of nicotinamide and a metabolite of nicorandil places it at the crossroads of cellular energy metabolism and DNA damage response. The core of its action lies in its ability to support the cellular NAD+ pool, which in turn has profound downstream effects on NAD+-consuming enzymes. The inhibition of PARP and sirtuins stands out as the most significant consequence, linking HENAm to therapeutic areas such as oncology, neurodegeneration, and inflammation. For drug development professionals, understanding this network of interactions is crucial for positioning HENAm or its future analogs as effective therapeutic agents. The experimental frameworks provided herein offer a clear path for further validating and exploring this promising mechanistic landscape.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-Hydroxyethyl)nicotinamide
Abstract
N-(2-Hydroxyethyl)nicotinamide, a derivative of vitamin B3 (nicotinamide), is a compound of increasing interest in pharmaceutical and biological research. Recognized for its structural similarity to nicotinamide and its role as a key intermediate and primary metabolite of the antianginal drug Nicorandil, this molecule presents a compelling case for in-depth cellular and biochemical investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro studies on this compound. We move beyond simple protocols to explain the causal biochemistry and scientific rationale behind experimental choices, ensuring a self-validating system of inquiry. This document details core assays for assessing cellular viability, metabolic activity—particularly its potential role as a precursor to Nicotinamide Adenine Dinucleotide (NAD+)—and its effects on key enzymatic pathways, providing a foundational strategy for elucidating its biological significance.
Introduction: The Scientific Rationale for Investigating this compound
This compound, also known as SG-86, is a water-soluble derivative of nicotinamide. Its primary significance in the pharmacological context is its identity as the denitrated metabolite of Nicorandil, a dual-action drug that functions as both a nitric oxide donor and an ATP-sensitive potassium (K-ATP) channel opener. While much of the activity of Nicorandil is attributed to these two mechanisms, the persistent presence and potential biological activity of its this compound metabolite warrant independent investigation.
Furthermore, its structural relationship to nicotinamide suggests a potential role in cellular NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate cellular health, DNA repair, and aging. Therefore, a key hypothesis is that this compound may act as a precursor to NAD+, influencing cellular energy and signaling pathways. Research also points to potential antioxidant, anti-inflammatory, and neuroprotective effects, broadening the scope of necessary in vitro analysis.
This guide will focus on three pillars of in vitro investigation:
-
Cellular Fate and Toxicity: Determining the compound's basic interaction with cells.
-
Metabolic Impact: Investigating its role as a potential NAD+ precursor.
-
Enzymatic and Pathway Modulation: Assessing its influence on NAD+-dependent enzymes.
Foundational Assays: Cytotoxicity and Cell Viability
Objective: To establish the concentration-dependent effect of this compound on cell survival and proliferation. This is a mandatory first step to identify non-toxic concentrations for subsequent mechanistic assays and to determine potential cytotoxic limits.
Scientific Rationale: Any observed biological effect is only meaningful within a non-toxic concentration range. A compound that kills cells will invariably disrupt metabolism and signaling, leading to false-positive results in more sensitive assays. By establishing a dose-response curve for viability, researchers can confidently select sub-lethal concentrations for mechanistic studies.
Recommended Cell Lines
The choice of cell line should align with the research question. For general toxicity and metabolic studies, the following are recommended:
-
HEK293 (Human Embryonic Kidney) Cells: Robust, easy to culture, and widely used in NAD+ metabolism studies.
-
HepG2 (Human Hepatocellular Carcinoma) Cells: A model for liver metabolism, relevant as the liver is a central hub for NAD+ synthesis.
-
Primary Human Keratinocytes (NHEK): Useful for investigating effects on skin health, where NAD+ levels are crucial for mitigating age-related decline and UV damage.
Experimental Protocol: MTT Assay for Metabolic Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Create a serial dilution to test a wide range of concentrations (e.g., 1 µM to 20 mM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (medium) controls and a "no-cell" blank control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Trustworthiness and Controls:
-
Vehicle Control: Cells treated with the same medium/solvent used to dissolve the compound.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.
-
Blank Control: Wells with medium but no cells to establish the background absorbance.
Data Presentation
Summarize the IC50 values across different cell lines and time points in a table.
| Cell Line | Incubation Time (h) | IC50 (mM) |
| HEK293 | 24 | > 10 |
| HepG2 | 24 | > 10 |
| HEK293 | 48 | 8.5 |
| HepG2 | 48 | 9.2 |
Note: Data are illustrative. Studies on nicotinamide often show cytotoxicity only at high millimolar concentrations (e.g., >10-20 mM).
Core Mechanistic Investigation: NAD+ Biosynthesis
Objective: To determine if this compound serves as a precursor for intracellular NAD+ synthesis.
Scientific Rationale: As a nicotinamide derivative, the compound could potentially enter the NAD+ salvage pathway. This pathway recycles nicotinamide into nicotinamide mononucleotide (NMN) and then into NAD+. Verifying this connection is crucial to understanding its primary mechanism of action.
Experimental Workflow: Quantifying Intracellular NAD+ Levels
This workflow outlines the process from cell treatment to data analysis for measuring changes in NAD+ concentration.
Caption: Experimental workflow for quantifying intracellular NAD+.
Detailed Protocol: NAD+/NADH Cycling Assay
-
Cell Culture and Treatment: Plate HepG2 cells in 6-well plates. Once they reach ~80% confluency, treat them with a non-toxic concentration of this compound (e.g., 1 mM) and a vehicle control for 6 hours.
-
NAD+/NADH Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 200 µL of NAD+ extraction buffer (acidic) to lyse the cells and inactivate enzymes. Scrape the cells and transfer the lysate to a microfuge tube.
-
Vortex vigorously and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube. This contains the NAD+.
-
-
Quantification:
-
Use a commercially available NAD+/NADH quantification kit (e.g., from suppliers like Promega, Abcam, or Sigma-Aldrich), which is based on an enzyme cycling reaction.
-
Prepare a standard curve using the provided NAD+ standards.
-
Add samples and standards to a 96-well plate.
-
Add the enzyme mix, which typically includes alcohol dehydrogenase. In the presence of NAD+, the enzyme will reduce a probe, generating a colorimetric or fluorescent signal.
-
Incubate according to the manufacturer's instructions.
-
Measure the output on a plate reader.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in each sample based on the standard curve.
-
Normalize the NAD+ concentration to the total protein content of the cell lysate (determined by a BCA assay) to account for differences in cell number.
-
Compare the normalized NAD+ levels in treated cells to the vehicle control.
-
Trustworthiness and Controls:
-
Positive Control: Treat cells with nicotinamide (NAM) or nicotinamide riboside (NR), known NAD+ precursors, to confirm the assay system can detect an increase in NAD+.
-
Negative Control: Treat cells with an inhibitor of the salvage pathway, such as FK866 (a NAMPT inhibitor), to show that any increase from this compound is likely mediated through this pathway.
Advanced Assays: Impact on NAD+-Dependent Signaling
Objective: To investigate if changes in NAD+ levels caused by this compound translate to functional changes in downstream cellular processes regulated by sirtuins or PARPs.
Scientific Rationale: An increase in the NAD+ pool is not biologically significant unless it affects the activity of enzymes that use NAD+ as a substrate. Sirtuins (e.g., SIRT1) are deacetylases involved in mitochondrial function and stress resistance, while PARPs are involved in DNA repair. Assessing their activity provides a functional readout of the compound's effects.
Potential Signaling Pathway Involvement
The following diagram illustrates the hypothesized pathway from this compound to downstream effects.
An In-depth Technical Guide to N-(2-Hydroxyethyl)nicotinamide (CAS 6265-73-2)
Introduction
N-(2-Hydroxyethyl)nicotinamide, with the CAS registry number 6265-73-2, is a pyridinecarboxamide derivative of significant interest in the pharmaceutical and life sciences sectors. Structurally, it is a derivative of nicotinamide (Vitamin B3), featuring a hydroxyethyl group attached to the amide nitrogen.[1][2] This modification enhances its solubility and influences its biological activity.[3] Historically, this compound, also referred to as SG-86, gained prominence as the primary and pharmacologically inactive metabolite of the antianginal drug Nicorandil.[1][4] However, emerging research suggests that this compound may possess intrinsic biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, warranting a closer examination of its standalone potential.[3]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical characteristics, synthesis and purification protocols, its metabolic fate in relation to Nicorandil, and explore its potential as a bioactive molecule in its own right. The methodologies and insights presented herein are designed to be a practical resource for laboratory investigation and to stimulate further research into this versatile compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, from designing synthesis and purification strategies to formulating it for biological assays.
Structural and Molecular Data
This compound's structure, consisting of a pyridine ring, an amide linkage, and a hydroxyethyl group, gives it a unique combination of hydrophilic and lipophilic characteristics.[1] This amphiphilicity governs its solubility and potential to interact with biological membranes and protein targets.
| Property | Value/Descriptor | Source(s) |
| CAS Registry Number | 6265-73-2 | [1][2][5][6][7][8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][5][6][7][8] |
| Molecular Weight | 166.18 g/mol | [1][3][5][6][7] |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | [1][3][7] |
| Synonyms | SG-86, N-Nicotinoylethanolamine, NSC 33142 | [1][2][3] |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NCCO | [2][3][6][7] |
| InChI Key | SJZLOWYUGKIWAK-UHFFFAOYSA-N | [2][3][7] |
Physicochemical Parameters
The following table summarizes key physicochemical properties that are crucial for experimental design, including solubility, stability, and membrane permeability predictions.
| Parameter | Characteristic | Source(s) |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 89-91 °C / 92 °C | [3][6] |
| Boiling Point | 442.8 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2][6] |
| LogP (XLogP3) | -0.1 | [6][7] |
| Hydrogen Bond Donors | 2 | [1][6] |
| Hydrogen Bond Acceptors | 3 | [1][6] |
| Rotatable Bonds | 3-4 | [1][6] |
| Topological Polar Surface Area | 62.2 Ų | [7] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [6] |
Synthesis and Purification
Several synthetic routes for this compound have been reported, with the choice of method often depending on the desired scale, purity, and available starting materials. The most common approaches involve the amidation of a nicotinic acid derivative with ethanolamine.
Synthesis Workflow Diagram
The following diagram illustrates a common and efficient solvent-free synthesis approach.
Caption: A solvent-free synthesis workflow for this compound.
Detailed Experimental Protocol: Solvent-Free Synthesis
This protocol is adapted from a patented, environmentally friendly method that offers high yield and purity without the need for column chromatography.[2]
Materials:
-
Methyl nicotinate
-
Monoethanolamine
-
Isopropyl ether
-
Reaction flask with a magnetic stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, combine methyl nicotinate and a molar excess of monoethanolamine. As this is a solvent-free reaction, no additional solvent is required.
-
Reaction: Begin stirring the mixture and heat it to 60°C. Maintain this temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl nicotinate) is consumed.
-
Crystallization: After the reaction is complete, cool the mixture to approximately 40°C. Slowly add isopropyl ether to the stirred solution. Isopropyl ether acts as an anti-solvent, causing the product to precipitate out of the solution.
-
Isolation: Continue to cool the mixture to further encourage crystallization. Isolate the white crystalline product by vacuum filtration.
-
Drying: Wash the collected crystals with a small amount of cold isopropyl ether to remove any residual impurities. Dry the product in a vacuum oven to a constant weight. The expected yield is typically around 97%.[3]
Self-Validation: The purity of the synthesized this compound can be confirmed by its melting point (89-91°C) and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify its structure.[3][5]
Role as a Metabolite of Nicorandil
This compound is the denitrated primary metabolite of Nicorandil, a potassium channel activator and nitric oxide donor used in the treatment of angina.[1] Following oral administration, Nicorandil is metabolized to release this compound and nitric oxide, both of which contribute to its pharmacological effects.[1] It is important to note that this compound itself does not exhibit the vasodilatory effects of its parent compound.[1]
Potential Independent Biological Activities and Mechanisms
While historically considered an inactive metabolite, the structural similarity of this compound to nicotinamide suggests it may have its own biological activities. Nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a vital role in cellular metabolism and signaling.[9][10]
The NAD+ Salvage Pathway
The diagram below illustrates the NAD+ salvage pathway, a key mechanism through which nicotinamide and its derivatives can influence cellular function.
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IUPAC name N-(2-hydroxyethyl)pyridine-3-carboxamide
An In-Depth Technical Guide to N-(2-hydroxyethyl)pyridine-3-carboxamide (Nicorandil)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-hydroxyethyl)pyridine-3-carboxamide, widely known in the pharmaceutical field as Nicorandil, is a unique cardiovascular agent with a dual mechanism of action, positioning it as a cornerstone therapy for angina pectoris. Patented in 1976 and approved for medical use in 1983, it functions as both a potassium channel activator and a nitric oxide (NO) donor.[1] This guide provides a comprehensive technical overview of Nicorandil, encompassing its fundamental mechanism, synthesis, physicochemical characteristics, validated analytical methodologies, and extensive pharmacological profile. It is intended to serve as a critical resource for professionals engaged in cardiovascular research and drug development, offering field-proven insights and detailed protocols to support further investigation and application.
Introduction: A Dual-Action Anti-Anginal Agent
Nicorandil is a nicotinamide derivative used as a vasodilator for the treatment of angina, a condition characterized by chest pain resulting from transient myocardial ischemia.[1] Unlike traditional nitrates or beta-blockers, Nicorandil's therapeutic efficacy stems from a novel, dual-action pathway that addresses myocardial oxygen supply and demand through distinct but complementary physiological effects.[2][3] Its IUPAC name is 2-[(pyridin-3-ylcarbonyl)amino]ethyl nitrate, but it is primarily known by the common name Nicorandil.[1] One of its major degradation products and a key intermediate in some synthesis routes is N-(2-hydroxyethyl)nicotinamide.[4][5][6]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(pyridin-3-ylcarbonyl)amino]ethyl nitrate |
| Common Name | Nicorandil |
| CAS Number | 65141-46-0[1] |
| Molecular Formula | C₈H₉N₃O₄[1] |
| Molar Mass | 211.177 g·mol⁻¹[1] |
Core Mechanism of Action: A Synergistic Duality
Nicorandil's pharmacological uniqueness lies in its ability to induce vasodilation and exert cardioprotective effects through two distinct molecular mechanisms.[2][3][7]
2.1 Potassium Channel Activation
The nicotinamide moiety of Nicorandil functions as an adenosine triphosphate (ATP)-sensitive potassium channel (K-ATP) opener.[3][8]
-
Vascular Smooth Muscle: Activation of K-ATP channels in the sarcolemma of vascular smooth muscle cells leads to an efflux of potassium (K+) ions.[2] This causes hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels.[2] The resulting decrease in intracellular calcium concentration leads to the relaxation of coronary resistance vessels (arterioles), reducing coronary vascular resistance.[1][3]
-
Cardioprotection: Nicorandil also activates K-ATP channels in the inner mitochondrial membrane of cardiomyocytes.[2][7] This action is central to its cardioprotective effects, mimicking the phenomenon of ischemic preconditioning, where short, non-lethal periods of ischemia protect the heart from subsequent, more prolonged ischemic insults.[3][7] This mitochondrial action helps stabilize the mitochondrial membrane potential and reduces cell death during ischemic events.[2]
2.2 Nitric Oxide (NO) Donation
The nitrate moiety within the Nicorandil structure serves as a source of nitric oxide (NO).[3][8]
-
This pathway is analogous to traditional nitrate vasodilators. NO activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][8]
-
sGC activation increases the production of cyclic guanosine monophosphate (cGMP).[1][2]
-
Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets that ultimately decrease the calcium sensitivity of the contractile machinery, leading to smooth muscle relaxation.[1]
-
This nitrate action predominantly dilates the large epicardial coronary arteries and peripheral veins, reducing both cardiac preload and afterload.[3][7]
The combination of these two mechanisms—arteriolar dilation via K-ATP channel opening and large coronary artery/venous dilation via NO donation—results in a comprehensive reduction of myocardial workload and an increase in coronary blood flow.[7]
Caption: Dual mechanism of Nicorandil.
Synthesis and Manufacturing
The synthesis of Nicorandil can be approached through several routes, often starting from nicotinic acid or its derivatives and 2-aminoethanol. The choice of pathway is dictated by factors such as reagent cost, safety, and desired yield.
3.1 Representative Synthesis Route
A common and economical laboratory-scale synthesis involves a multi-step process starting from 2-aminoethanol.[9] This method is advantageous as it avoids more hazardous reagents used in other reported methods.[9]
-
Protection of the Amino Group: The amino group of 2-aminoethanol is first protected to prevent it from reacting during the subsequent nitration step. This is achieved by reacting it with phthalic anhydride to form a stable phthalimide. The causality here is critical; direct nitration of 2-aminoethanol is hazardous and can lead to unstable byproducts.
-
Nitration: The hydroxyl group of the protected intermediate is then nitrated using a standard nitrating mixture (e.g., nitric acid and sulfuric acid).
-
Deprotection: The phthalimide protecting group is removed, typically by hydrazinolysis (reaction with hydrazine hydrate), to yield 2-nitroxyethylamine.
-
Condensation: Finally, the 2-nitroxyethylamine is condensed with nicotinoyl chloride (generated from nicotinic acid) in the presence of a base like pyridine to form the final product, Nicorandil.[9]
An alternative industrial process involves the direct O-nitration of this compound using a safer nitrating mixture of nitric acid, acetic acid, and acetic anhydride, which provides high purity (>99.5%) and yields exceeding 90% while mitigating the explosion risk associated with using nitric acid alone.[10]
Caption: A common laboratory synthesis route for Nicorandil.
Physicochemical Properties and Characterization
Nicorandil is a white crystalline solid. Its physicochemical properties are crucial for formulation development, analytical method design, and understanding its pharmacokinetic profile.
Table 2: Physicochemical Properties of N-(2-hydroxyethyl)pyridine-3-carboxamide (Degradation Product)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | [6] |
| CAS Number | 6265-73-2 | [11][12] |
| Molecular Formula | C₈H₁₀N₂O₂ | [11][12] |
| Molecular Weight | 166.18 g/mol | [6][12] |
| Appearance | Solid | [12] |
| Boiling Point | 442.8°C at 760 mmHg | [11] |
| Density | 1.212 g/cm³ | [11] |
| Flash Point | 221.6°C |[11] |
Note: This table refers to the primary degradation product and key synthesis intermediate, this compound. The properties of Nicorandil itself are closely related.
Analytical Methodologies
The quantification of Nicorandil in bulk drug, pharmaceutical formulations, and biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC), owing to its specificity, precision, and accuracy.
5.1 Stability-Indicating RP-HPLC Method for Tablets
A robust, validated, stability-indicating HPLC method is essential for quality control, allowing for the separation of Nicorandil from its process-related impurities and degradation products.
Experimental Protocol: HPLC for Nicorandil Tablets
This protocol is a synthesis of validated methods described in the literature.[13][14]
-
Chromatographic System:
-
Instrument: HPLC system with UV detection.
-
Column: Inertsil C8 (250 x 4.6mm, 5µm) or equivalent RP-C18 column.[13][14] The choice of a C8 or C18 stationary phase provides the necessary hydrophobicity to retain Nicorandil and separate it from more polar degradants.
-
Column Temperature: 30°C.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 254 nm or 262 nm.[13][14] These wavelengths correspond to the UV absorbance maximum of the pyridine chromophore.
-
Injection Volume: 20 µL.
-
-
Mobile Phase Preparation:
-
Solvent A: Prepare a buffer of 0.02 M potassium dihydrogen orthophosphate or 1.42 g/L of disodium hydrogen phosphate, with pH adjusted to 6.4 using orthophosphoric acid.[13][14] A buffered mobile phase is critical for ensuring consistent retention times and peak shapes, as the ionization state of Nicorandil and its impurities can be pH-dependent.
-
Elution: A gradient or isocratic elution can be used. For isocratic analysis, a ratio of 40:60 (Acetonitrile:Buffer) is effective.[13] For a stability-indicating method, a gradient elution is often necessary to resolve all degradation products.[14]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nicorandil reference standard in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Weigh and finely powder a representative number of tablets. Dissolve a quantity of powder equivalent to one tablet in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
-
-
Method Validation (as per ICH Guidelines):
-
Specificity: Assessed by analyzing placebo and stressed samples (acid, base, oxidation, heat, light) to demonstrate that degradant peaks do not interfere with the Nicorandil peak.[14]
-
Linearity: Established over a concentration range (e.g., 0.2 to 20 µg/mL) with a correlation coefficient (r²) ≥ 0.999.[13][15]
-
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2.5%.[13]
-
Accuracy: Determined by recovery studies on spiked placebo samples, with mean recovery typically between 98-102%.[13]
-
Caption: General workflow for HPLC analysis of Nicorandil.
Pharmacological Profile and Clinical Significance
Nicorandil has been extensively studied for its anti-anginal and cardioprotective effects. Its clinical utility is supported by large-scale randomized controlled trials.
6.1 Anti-Anginal Efficacy
By reducing both cardiac preload (via venodilation) and afterload (via arteriolar dilation), Nicorandil decreases myocardial oxygen demand. Simultaneously, it increases myocardial oxygen supply by dilating coronary arteries. This dual effect makes it highly effective in managing stable angina pectoris.[3][7]
6.2 Cardioprotection and Clinical Trials
The cardioprotective properties of Nicorandil, attributed to the opening of mitochondrial K-ATP channels, have been a significant area of research.[7] This mechanism is thought to underlie the positive outcomes observed in clinical trials beyond simple symptom relief.
The Impact Of Nicorandil in Angina (IONA) study was a landmark randomized trial that provided robust evidence for its benefits.[16]
Table 3: Key Outcomes of the IONA Study
| Endpoint | Placebo Group | Nicorandil Group | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Primary Composite (CHD Death, Non-fatal MI, Unplanned Hospital Admission for Cardiac Chest Pain) | 15.5% (398 events) | 13.1% (337 events) | 0.83 (0.72-0.97) | 0.014[16] |
| Secondary Composite (CHD Death, Non-fatal MI) | 5.2% (134 events) | 4.2% (107 events) | 0.79 (0.61-1.02) | 0.068[16] |
| Acute Coronary Syndromes | 7.6% (195 events) | 6.1% (156 events) | 0.79 (0.64-0.98) | 0.028[16] |
| All Cardiovascular Events | 17.0% (436 events) | 14.7% (378 events) | 0.86 (0.75-0.98) | 0.027[16] |
The IONA trial demonstrated that adding Nicorandil to standard anti-anginal therapy significantly improved outcomes by reducing major coronary events in patients with stable angina.[16][17] Furthermore, a meta-analysis of 14 randomized trials confirmed that periprocedural nicorandil use is associated with a significantly reduced incidence of myocardial infarction and contrast-induced nephropathy in patients undergoing elective percutaneous coronary intervention (PCI).[18]
Stability and Degradation Profile
Nicorandil is susceptible to degradation, primarily through hydrolysis. The main degradation pathway involves the hydrolysis of the nitrate ester group, leading to the formation of this compound (also known as SG-86).[4][6][15] This degradation is a critical consideration for formulation development and shelf-life determination. Forced degradation studies show that Nicorandil is particularly sensitive to photolytic conditions.[14] The formation of this compound occurs when an intermediate oxazoline compound reacts with water.[4] Due to this instability, tablet formulations are often manufactured via direct compression to avoid the use of water and heat associated with wet granulation.[4]
Conclusion and Future Perspectives
N-(2-hydroxyethyl)pyridine-3-carboxamide (Nicorandil) remains a valuable and mechanistically unique agent in the cardiologist's armamentarium. Its dual action as a potassium channel opener and nitric oxide donor provides comprehensive anti-ischemic and cardioprotective benefits, which have been validated in large-scale clinical trials. The synthesis and analytical control of Nicorandil are well-established, though they require careful consideration of the compound's inherent instability. Future research may continue to explore its role in other ischemic conditions, such as ischemic stroke, and further elucidate the molecular intricacies of its mitochondrial-mediated cardioprotective effects.[8] For drug development professionals, Nicorandil serves as an exemplary case of a dual-pharmacology agent, offering a blueprint for developing future therapies that target multiple pathways in complex diseases.
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An In-Depth Technical Guide to N-(2-Hydroxyethyl)nicotinamide (C8H10N2O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)nicotinamide, a molecule with the chemical formula C8H10N2O2, holds a significant position in the landscape of cardiovascular pharmacology and as a derivative of nicotinamide (Vitamin B3). Primarily recognized as the principal denitrated metabolite of the antianginal drug nicorandil, its biochemical and physiological roles are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical properties, synthesis, analytical methodologies, and pharmacological profile. By synthesizing technical data with field-proven insights, this document aims to serve as an essential resource for researchers and professionals engaged in drug discovery and development.
Introduction: Unveiling the Significance of a Key Metabolite
This compound, also known by its synonyms SG-86 and N-Nicotinoylethanolamine, is a fascinating molecule that sits at the crossroads of drug metabolism and nicotinamide biochemistry.[1][2] Its emergence in the scientific literature is intrinsically linked to the development and clinical use of nicorandil, a unique antianginal agent possessing a dual mechanism of action. While nicorandil functions as both a potassium channel opener and a nitric oxide donor, its metabolic fate leads to the formation of this compound, a compound that lacks the nitrate group essential for nitric oxide-mediated vasodilation.[3]
Understanding the properties and biological behavior of this metabolite is crucial for a complete comprehension of nicorandil's pharmacology and for the broader exploration of nicotinamide derivatives in therapeutics. This guide delves into the multifaceted nature of this compound, offering a detailed exploration of its scientific underpinnings.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development.
Core Chemical Identity
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | [1] |
| CAS Number | 6265-73-2 | [1][2] |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NCCO | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water and alcohol | [4] |
Structural Features and Chemical Reactivity
This compound's structure, featuring a pyridine ring, an amide linkage, and a primary alcohol, dictates its chemical behavior. The presence of both hydrogen bond donors (the amide N-H and the hydroxyl O-H) and acceptors (the pyridine nitrogen, the carbonyl oxygen, and the hydroxyl oxygen) influences its solubility and interactions with biological macromolecules.
The molecule's reactivity is centered around its functional groups. The hydroxyl group can undergo esterification, a key reaction in the synthesis of its parent drug, nicorandil. The amide bond can be susceptible to hydrolysis under certain conditions, and the pyridine ring can participate in various aromatic substitution reactions.
Synthesis and Manufacturing Pathways
The synthesis of this compound is a critical process for both research and pharmaceutical production, primarily as an intermediate for nicorandil.
Laboratory-Scale Synthesis
A common and straightforward method for the laboratory synthesis of this compound involves the reaction of a nicotinic acid derivative with ethanolamine.
Workflow for Laboratory Synthesis:
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N-(2-Hydroxyethyl)nicotinamide solubility and stability
RH = Relative Humidity. The choice of conditions depends on the climatic zone for which the product is intended. [14]
Conclusion
This compound is a water-soluble compound whose handling and formulation require careful consideration of its stability, particularly under conditions of non-neutral pH and elevated temperature. The primary degradation pathway is likely amide hydrolysis. For robust drug development, the qualitative solubility data presented herein must be supplemented with quantitative measurements using standardized protocols like the shake-flask method. Furthermore, a comprehensive stability program, initiated with forced degradation studies and followed by long-term ICH-compliant testing, is essential to ensure product quality, safety, and efficacy throughout its lifecycle.
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An In-depth Technical Guide to the Therapeutic Potential of N-(2-Hydroxyethyl)nicotinamide
Foreword
N-(2-Hydroxyethyl)nicotinamide, a fascinating derivative of vitamin B3, stands at a unique intersection of established pharmacology and burgeoning therapeutic exploration. While well-documented as the primary metabolite of the antianginal agent Nicorandil, its intrinsic biological activities are increasingly drawing scientific interest. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this compound. We will delve into its chemical properties, synthesis, and its pivotal role in cardiovascular medicine, while also exploring the evidence for its potential applications in neuroprotection, anti-inflammatory contexts, and dermatology. This document aims to be a foundational resource, synthesizing current knowledge and offering practical insights into the experimental validation of its therapeutic promise.
Core Identity and Chemical Characteristics
This compound, also known by synonyms such as SG-86 and 2-hydroxyethyl niacinamide, is a water-soluble compound derived from nicotinamide.[1] Its chemical structure features a pyridine ring with a carboxamide group at the 3-position, where the amide nitrogen is substituted with a 2-hydroxyethyl group.[2] This structural feature enhances its solubility and biological activity compared to its parent molecule, nicotinamide.[3]
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | [2][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][5] |
| Molecular Weight | 166.18 g/mol | [2][4][5] |
| CAS Number | 6265-73-2 | [1][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and alcohol | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the reaction of a nicotinic acid derivative with ethanolamine.[3] A common laboratory-scale synthesis involves the following steps:
Protocol 1: Synthesis of this compound
-
Activation of Nicotinic Acid: Nicotinic acid is suspended in an anhydrous solvent like toluene. Thionyl chloride is added, and the mixture is refluxed to form nicotinoyl chloride.[6] This step is crucial as it converts the carboxylic acid into a more reactive acyl chloride.
-
Amidation: The resulting nicotinoyl chloride is then reacted with ethanolamine.[6] The nucleophilic nitrogen of ethanolamine attacks the electrophilic carbonyl carbon of the nicotinoyl chloride, leading to the formation of the amide bond and elimination of HCl.
-
Purification: The crude product is purified by techniques such as column chromatography to yield pure this compound.[6]
A visual representation of a common synthesis workflow is provided below:
Caption: A simplified workflow for the synthesis of this compound.
Established Role in Cardiovascular Pharmacology: The Nicorandil Connection
The most well-documented therapeutic relevance of this compound is its role as the principal active metabolite of the antianginal drug, Nicorandil.[2] Nicorandil is a hybrid drug that exhibits a dual mechanism of action, contributing to its efficacy in treating angina.
Mechanism of Action of Nicorandil and the Role of this compound
Nicorandil acts as both a nitric oxide (NO) donor and an ATP-sensitive potassium (K-ATP) channel opener.[2] this compound itself is the K-ATP channel opening moiety, while the nitrate group of Nicorandil is responsible for the NO donation.[2]
The proposed signaling pathway is as follows:
Caption: Dual mechanism of action of Nicorandil leading to vasodilation.
Emerging Therapeutic Applications
Beyond its established role, preliminary research suggests that this compound may possess direct therapeutic properties.
Anti-inflammatory and Antioxidant Effects
Some studies indicate that this compound may have anti-inflammatory and antioxidant properties.[3] These effects could be beneficial in a variety of conditions, from skin disorders to neurodegenerative diseases.
Protocol 2: In Vitro Assessment of Antioxidant Activity (DPPH Assay)
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add varying concentrations of the this compound solution. Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Analysis: The antioxidant activity is determined by the decrease in absorbance, indicating the scavenging of the DPPH radical. Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Neuroprotective Potential
There is emerging interest in the neuroprotective effects of this compound.[3] As a nicotinamide derivative, it may influence cellular energy metabolism and DNA repair, which are crucial for neuronal health.[7][8]
Protocol 3: Assessment of Neuroprotection in a Cell-Based Assay
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine or amyloid-beta peptides) to induce cell death.
-
Treatment: Co-treat the cells with the neurotoxin and varying concentrations of this compound.
-
Viability Assay: After a suitable incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Analysis: An increase in cell viability or a decrease in LDH release in the presence of this compound would suggest a neuroprotective effect.
Dermatological and Cosmetic Applications
This compound is also being explored for its use in cosmetic and dermatological formulations. Its moisturizing properties and potential to improve skin barrier function make it an attractive ingredient for skincare products.[1] It may also play a role in treating skin conditions like acne and hyperpigmentation.[1]
Future Directions and Conclusion
This compound presents a compelling case for further investigation. While its role as a metabolite of Nicorandil is well-established, its potential as a standalone therapeutic agent is an exciting frontier. Future research should focus on elucidating the precise mechanisms of its direct biological effects and validating these findings in preclinical and clinical studies. Its favorable safety profile, inferred from its presence as a major metabolite of a widely used drug, provides a strong rationale for its continued exploration in diverse therapeutic areas.
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An In-depth Technical Guide to the Anti-inflammatory Effects of N-(2-Hydroxyethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2-Hydroxyethyl)nicotinamide, a nicotinamide derivative with significant therapeutic potential. We will delve into its chemical identity, explore the well-established anti-inflammatory mechanisms of its parent compound, nicotinamide, and propose a robust experimental framework to specifically elucidate and validate the anti-inflammatory effects of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising molecule.
Introduction to this compound: A Molecule of Interest
This compound, also known as 2-hydroxyethyl niacinamide, is a derivative of nicotinamide (a form of vitamin B3) featuring a hydroxyethyl group attached to the amide nitrogen.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide[2] |
| Molecular Formula | C₈H₁₀N₂O₂[1][2][3] |
| Molecular Weight | 166.18 g/mol [2][3] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in water and alcohol[1] |
| Melting Point | 92 °C[3][4] |
| Boiling Point | 442.8 °C at 760 mmHg[3] |
Table 1: Physicochemical Properties of this compound
This compound is notably a primary metabolite of the anti-anginal drug Nicorandil.[2] While much of the research has focused on Nicorandil's cardiovascular effects, the pharmacological activities of its metabolites are an area of growing interest. The structural similarity of this compound to nicotinamide suggests that it may share some of its well-documented anti-inflammatory properties.[5][6]
The Anti-inflammatory Landscape of Nicotinamide: A Mechanistic Blueprint
To understand the potential anti-inflammatory effects of this compound, we must first examine the established mechanisms of its parent compound, nicotinamide. Nicotinamide is known to exert potent anti-inflammatory effects through multiple pathways.
Inhibition of Pro-inflammatory Cytokines
Nicotinamide has been shown to be a potent inhibitor of several pro-inflammatory cytokines.[7][8] Studies have demonstrated that nicotinamide can significantly reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8 in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7][9] This broad-spectrum cytokine inhibition suggests a central role in modulating the inflammatory cascade.
Modulation of Key Signaling Pathways
The anti-inflammatory effects of nicotinamide are underpinned by its ability to modulate critical intracellular signaling pathways.
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. While some studies suggest nicotinamide can inhibit NF-κB activity, others have found its anti-inflammatory effects to be independent of this pathway.[9][10] This discrepancy highlights the need for further investigation into the precise role of nicotinamide and its derivatives in NF-κB signaling.
Emerging evidence points to the activation of the FoxO3 transcription factor as a key mechanism for nicotinamide's anti-inflammatory and antioxidant effects.[9][11] FoxO3 activation can lead to the upregulation of antioxidant enzymes and the suppression of inflammatory responses.[9] The anti-inflammatory actions of nicotinamide in human placental tissue were abolished by the knockdown of FoxO3, underscoring the importance of this pathway.[9][11]
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Nicotinamide is a well-known inhibitor of PARP, a family of enzymes involved in DNA repair and cell death.[7][12] Overactivation of PARP in response to cellular stress can deplete cellular energy stores (NAD+) and lead to an exaggerated inflammatory response. By inhibiting PARP, nicotinamide helps to preserve cellular energy and temper inflammation.[7][12]
Figure 2: In Vitro Experimental Workflow for Assessing Anti-inflammatory Effects.
Future Directions and In Vivo Models
Following successful in vitro validation, the anti-inflammatory effects of this compound should be investigated in relevant in vivo models of inflammation.
-
LPS-induced Endotoxemia: This acute model can be used to assess the compound's ability to reduce systemic inflammation and cytokine storms.
-
Carrageenan-induced Paw Edema: A classic model for evaluating acute anti-inflammatory activity.
-
Collagen-induced Arthritis: A more chronic model to explore the therapeutic potential of this compound in autoimmune inflammatory conditions.
Conclusion
This compound presents a compelling opportunity for the development of novel anti-inflammatory therapeutics. Its structural relationship to nicotinamide provides a strong rationale for its potential efficacy. The experimental framework outlined in this guide offers a systematic approach to rigorously evaluate its anti-inflammatory properties and elucidate its mechanisms of action. Through a combination of in vitro and in vivo studies, the full therapeutic potential of this promising molecule can be unlocked, paving the way for its application in a range of inflammatory and autoimmune disorders.
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The Neuroprotective Potential of N-(2-Hydroxyethyl)nicotinamide: A Technical Guide for Researchers
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of N-(2-Hydroxyethyl)nicotinamide (HENAm) as a potential neuroprotective agent. Drawing upon the established therapeutic landscape of its parent compound, nicotinamide, this document outlines the rationale, proposed mechanisms, and a detailed experimental framework to rigorously evaluate the neuroprotective efficacy of HENAm.
Introduction: The Rationale for Investigating this compound
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health burden. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function.[1] The therapeutic pipeline for these conditions remains challenging, necessitating the exploration of novel and effective neuroprotective strategies.[2][3]
Nicotinamide, the amide form of vitamin B3, has demonstrated considerable promise as a neuroprotective agent across a range of preclinical models.[4][5][6] Its beneficial effects are attributed to its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[7][8][9] Nicotinamide has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and mitochondrial dysfunction.[4][5]
This compound (HENAm) is a derivative of nicotinamide.[10] While it is known as an intermediate in the synthesis of vasodilators and a metabolite of the anti-anginal drug Nicorandil, its specific neuroprotective properties remain largely unexplored.[11][12] The structural similarity to nicotinamide, coupled with the potential for altered pharmacokinetic and pharmacodynamic properties due to the hydroxyethyl group, makes HENAm a compelling candidate for investigation in the context of neuroprotection. This guide provides a roadmap for such an investigation.
Physicochemical Properties and Synthesis of HENAm
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [13][14] |
| Molecular Weight | 166.18 g/mol | [13][14] |
| Melting Point | 92 °C | [13][15] |
| Boiling Point | 442.8 °C at 760 mmHg | [13] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [13][15] |
| LogP | 0.19460 | [13] |
Synthesis: HENAm can be synthesized through the reaction of a nicotinic acid derivative with monoethanolamine. A common laboratory-scale synthesis involves reacting methyl nicotinate with monoethanolamine with heating.[16] An alternative method involves the reaction of N-succinimidyl-nicotinate with the hydrochloric salt of ethanolamine.[17] For larger-scale production, a method involving the reaction of nicotinic acid with thionyl chloride followed by the addition of ethanolamine has been described.[11]
Proposed Mechanisms of Neuroprotection
Based on the known biological activities of nicotinamide and its derivatives, several potential mechanisms of neuroprotection for HENAm can be hypothesized. The experimental protocols detailed in the subsequent sections are designed to interrogate these pathways.
Modulation of NAD+ Metabolism and Sirtuin Activity
Nicotinamide is a key component of the NAD+ salvage pathway. By increasing intracellular NAD+ levels, nicotinamide can enhance the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which are known to play a crucial role in promoting neuronal survival and resilience.[4][5] It is hypothesized that HENAm, as a nicotinamide derivative, will also serve as a substrate for the NAD+ salvage pathway, thereby boosting cellular NAD+ pools and promoting sirtuin-mediated neuroprotection.
Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Nicotinamide has been shown to mitigate oxidative stress.[4][5][7] We propose that HENAm may exert antioxidant effects by reducing the production of reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems within neurons.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Overactivation of PARP in response to DNA damage can lead to cellular energy depletion and cell death. Nicotinamide is a known inhibitor of PARP.[7] It is plausible that HENAm will also exhibit PARP inhibitory activity, thereby preserving cellular energy stores and preventing neuronal death in the face of genotoxic stress.
Anti-inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a key feature of many neurodegenerative diseases. Nicotinamide has demonstrated anti-inflammatory properties.[6] HENAm may also modulate neuroinflammatory responses by suppressing the production of pro-inflammatory cytokines and promoting a shift towards a neuroprotective glial phenotype.
In Vitro Evaluation of Neuroprotective Potential
A tiered approach to in vitro screening is recommended, starting with simple, high-throughput assays and progressing to more complex and physiologically relevant models.
Foundational Cellular Models
-
Neuronal-like Cell Lines (e.g., SH-SY5Y, HT22): These cell lines provide a robust and reproducible platform for initial toxicity and efficacy screening. They are amenable to high-throughput assays for cell viability, apoptosis, and oxidative stress.[2]
-
Primary Neuronal Cultures (e.g., cortical, hippocampal, or cerebellar granule neurons): Primary neurons, while more challenging to maintain, offer a more physiologically relevant system for studying neuroprotection.[18][19]
-
Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: The use of iPSCs allows for the generation of human neurons, including those from patients with specific neurodegenerative diseases, providing a highly relevant model for studying disease-specific mechanisms and therapeutic responses.[1][20]
Experimental Protocols
Objective: To determine the non-toxic concentration range of HENAm for subsequent neuroprotection studies.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of HENAm concentrations (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Determine the concentration of HENAm that results in a 50% reduction in cell viability (IC50). For neuroprotection studies, concentrations well below the IC50 should be used.
To assess the neuroprotective effects of HENAm, it is essential to induce neuronal injury using established in vitro models that mimic aspects of neurodegenerative disease pathology.
-
Oxidative Stress Model:
-
Inducing Agent: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for dopaminergic neuron models.
-
Rationale: To model the oxidative damage prevalent in many neurodegenerative diseases.
-
-
Excitotoxicity Model:
-
Inducing Agent: Glutamate or N-methyl-D-aspartate (NMDA).
-
Rationale: To mimic the neuronal damage caused by excessive stimulation of glutamate receptors, a mechanism implicated in stroke and other neurodegenerative conditions.[21]
-
-
Mitochondrial Dysfunction Model:
-
Inducing Agent: Rotenone or MPP+.
-
Rationale: To model the mitochondrial impairment observed in Parkinson's disease.
-
-
Protein Aggregation Model:
-
Inducing Agent: Amyloid-beta (Aβ) oligomers for Alzheimer's disease models.[2]
-
Rationale: To investigate the ability of HENAm to protect against the toxicity of misfolded protein aggregates.
-
Objective: To quantify the protective effect of HENAm against various neuronal insults.
General Protocol:
-
Pre-treat neuronal cells with non-toxic concentrations of HENAm for a specified period (e.g., 2-24 hours).
-
Expose the cells to the chosen neurotoxic insult (e.g., H₂O₂, glutamate, Aβ).
-
After the insult period, assess various endpoints:
| Assay | Endpoint Measured | Rationale |
| MTT/PrestoBlue Assay | Cell viability/metabolic activity | To determine the overall protective effect on cell survival. |
| LDH Release Assay | Lactate dehydrogenase release | To quantify cell membrane damage and cytotoxicity. |
| Caspase-3/7 Activity Assay | Apoptotic enzyme activity | To specifically measure the induction of apoptosis. |
| TUNEL Staining | DNA fragmentation | To visualize and quantify apoptotic cells. |
| ROS Measurement (e.g., DCFDA assay) | Intracellular reactive oxygen species | To assess the antioxidant potential of HENAm. |
| Mitochondrial Membrane Potential (e.g., JC-1 assay) | Mitochondrial health | To evaluate the effect on mitochondrial function. |
| NAD+/NADH Assay | Cellular NAD+ and NADH levels | To directly test the hypothesis that HENAm modulates NAD+ metabolism. |
| Western Blotting | Protein expression (e.g., Bcl-2, Bax, cleaved PARP, SIRT1) | To investigate the molecular pathways involved in neuroprotection. |
| ELISA | Cytokine levels (e.g., TNF-α, IL-6) in co-cultures with microglia | To assess the anti-inflammatory effects of HENAm. |
Advanced In Vitro Models
For a more comprehensive understanding of HENAm's neuroprotective potential, advanced in vitro models can be employed.
-
Organ-on-a-Chip/Microfluidic Devices: These platforms allow for the co-culture of different cell types (e.g., neurons, astrocytes, microglia, and endothelial cells) in a more physiologically relevant microenvironment, enabling the study of cell-cell interactions and blood-brain barrier penetration.[22][23]
-
3D Cell Culture Models (Spheroids/Organoids): These models better recapitulate the three-dimensional architecture and cell-cell interactions of the brain, providing a more predictive model for drug screening.[1][23]
In Vivo Evaluation of Neuroprotective Efficacy
Promising in vitro results should be validated in appropriate animal models of neurodegenerative diseases.
Selection of Animal Models
The choice of animal model will depend on the specific neurodegenerative disease being targeted.
-
Parkinson's Disease Models:
-
6-OHDA or MPTP-induced models in rodents: These neurotoxin-based models are widely used to study the degeneration of dopaminergic neurons.[24]
-
-
Alzheimer's Disease Models:
-
Stroke Models:
-
Middle cerebral artery occlusion (MCAO) in rodents: This surgical model mimics the ischemic conditions of a stroke.[26]
-
In Vivo Experimental Design
General Protocol:
-
Pharmacokinetic and Brain Penetration Studies: Prior to efficacy studies, determine the pharmacokinetic profile of HENAm and confirm its ability to cross the blood-brain barrier.
-
Dosing Regimen: Establish an appropriate dose and route of administration based on pharmacokinetic data and in vitro effective concentrations.
-
Treatment Paradigms:
-
Prophylactic: HENAm is administered before the induction of the disease model.
-
Therapeutic: HENAm is administered after the onset of disease pathology.
-
-
Behavioral Assessments: Evaluate motor function (e.g., rotarod, open field test) and cognitive function (e.g., Morris water maze, Y-maze) at various time points.
-
Post-mortem Analysis:
-
Histology and Immunohistochemistry: Quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons, NeuN staining), protein aggregation (e.g., amyloid-beta and tau pathology), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays: Measure levels of neurotransmitters, oxidative stress markers, inflammatory cytokines, and NAD+ in brain tissue.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.
Example Data Table:
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) |
| Control | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Neurotoxin Alone | 45 ± 4 | 3.5 ± 0.3 | 4.2 ± 0.4 |
| Neurotoxin + HENAm (10 µM) | 65 ± 5 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| Neurotoxin + HENAm (50 µM) | 85 ± 6 | 1.2 ± 0.1 | 1.5 ± 0.2 |
*p < 0.05 compared to Neurotoxin Alone
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Proposed Neuroprotective Signaling Pathway of HENAm
Caption: Proposed signaling pathways for HENAm-mediated neuroprotection.
Experimental Workflow for In Vitro Screening
Caption: Step-by-step workflow for in vitro evaluation of HENAm.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of this compound as a novel neuroprotective agent. By leveraging the extensive knowledge of nicotinamide's biological activities and employing a rigorous, multi-tiered experimental approach, researchers can elucidate the therapeutic potential of HENAm. Future studies should focus on identifying the specific molecular targets of HENAm, optimizing its delivery to the central nervous system, and exploring its efficacy in combination with other neuroprotective strategies. The insights gained from this research could pave the way for the development of a new class of therapeutics for the treatment of devastating neurodegenerative diseases.
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Advances in current in vitro models on neurodegenerative diseases - PubMed Central. (2023-11-06). [Link]
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Methodological & Application
A Robust HPLC Method for the Analysis of N-(2-Hydroxyethyl)nicotinamide: Application Notes and Protocol
Abstract
This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Hydroxyethyl)nicotinamide. This compound, also known as nicotinoylethanolamine, is the primary metabolite of the antianginal drug Nicorandil and is also utilized in cosmetic formulations for its skin-enhancing properties.[1][2][3] Accurate quantification is therefore critical for pharmacokinetic studies, quality control of pharmaceutical products, and formulation development. This guide provides a detailed, step-by-step protocol using reversed-phase chromatography, explains the scientific rationale behind the methodological choices, and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Principles
This compound (HEN) is a polar molecule, featuring a hydrophilic hydroxyethyl group and an amide functional group, attached to a moderately lipophilic pyridine ring.[1] Its chemical structure (Figure 1) results in a low LogP value of approximately -0.1, indicating high water solubility.[1][4][5]
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][5]
The analysis of such polar compounds by reversed-phase (RP) HPLC can be challenging, as they often exhibit poor retention on traditional non-polar stationary phases like C18, eluting near the solvent front.[6] However, RP-HPLC remains the method of choice due to its versatility, robustness, and the wide availability of columns and solvents.[7][8]
This method leverages a standard Octadecylsilane (ODS) or C18 stationary phase, which provides a hydrophobic surface for interaction. The key to retaining a polar analyte like HEN is the careful optimization of the polar mobile phase.[8] By using a mobile phase with a high aqueous content (e.g., water) and a miscible organic modifier (e.g., methanol or acetonitrile), we can modulate the polarity to achieve adequate retention and separation.[3][8] Increasing the proportion of the organic modifier weakens the interaction between the analyte and the stationary phase, thereby decreasing the retention time. The method detailed here is adapted from established principles for the analysis of Nicorandil and its metabolites, demonstrating excellent performance for HEN quantification.[3]
Materials and Methods
Equipment and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Chromatography Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A 10 µm particle size column has also been shown to be effective.[3]
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: 4-decimal place readability.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥98%.
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Water: Deionized (DI) water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).
-
Phosphoric Acid (optional, for pH adjustment): ACS grade.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity and easy reference.
| Parameter | Condition | Rationale |
| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm | Industry-standard reversed-phase column providing sufficient surface area and efficiency for retaining and separating the analyte from potential impurities. |
| Mobile Phase | Methanol : Water (60:40, v/v) | A simple isocratic mobile phase that is easy to prepare and provides robust, reproducible retention for HEN.[3] |
| Flow Rate | 0.8 mL/min | An adjustment from the cited 0.6 mL/min to optimize run time with a 5 µm particle size column while maintaining good resolution and peak shape.[3] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | A wavelength where the pyridine chromophore of HEN exhibits significant absorbance, providing good sensitivity.[3] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting impurities, ensuring a clean baseline for the next injection. |
Experimental Protocols & Workflow
The overall analytical workflow is designed for efficiency and accuracy, from initial sample handling to final data analysis.
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Application Note & Protocol: A Researcher's Guide to the Dissolution of N-(2-Hydroxyethyl)nicotinamide for In Vitro Assays
Abstract: This guide provides a comprehensive, field-proven protocol for the dissolution of N-(2-Hydroxyethyl)nicotinamide (also known as SG-86), a key nicotinamide derivative and the primary metabolite of the antianginal drug nicorandil.[1] Proper solubilization is a critical, yet often overlooked, prerequisite for generating accurate and reproducible data in in vitro biological assays. This document outlines the essential physicochemical properties of the compound, provides a rationale for solvent selection, and details step-by-step protocols for preparing high-concentration stock solutions and biocompatible working solutions. Best practices, troubleshooting, and safety considerations are also addressed to ensure experimental success and laboratory safety.
Physicochemical Profile and Compound Identity
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust dissolution protocol. The compound is a white to off-white crystalline solid.[2][3] Its structure, featuring both a hydrophilic hydroxyethyl group and a moderately lipophilic pyridine ring, dictates its solubility behavior.[1]
| Property | Value / Descriptor | Source(s) |
| CAS Number | 6265-73-2 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][4][5] |
| Molecular Weight | 166.18 g/mol | [1][4][5] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | ~92 °C | [3][4] |
| Solubility Profile | Slightly soluble in Water, Methanol, and DMSO. Also described as soluble in water and alcohol. | [2][3][4] |
| LogP | ~ -0.1 | [1][5] |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [3][4][6] |
Rationale for Solvent Selection
The choice of solvent is paramount and depends on two factors: the need for a high-concentration stock solution for stable, long-term storage and the requirement for a biocompatible working solution for the final assay.
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration primary stock solutions. Despite being listed as "slightly soluble," this generally refers to very high concentrations. For typical stock solutions (10-100 mM), DMSO is an excellent choice due to its high solvating power for organic compounds and its miscibility with aqueous media. The use of anhydrous (water-free) DMSO is critical to prevent compound degradation via hydrolysis during long-term storage.[7]
-
Aqueous Buffers (e.g., PBS, Cell Culture Media): These are the ideal diluents for preparing the final working solutions from a DMSO stock. Direct dissolution of this compound in aqueous buffers is possible but may be limited in concentration and time-consuming. The primary role of aqueous buffers is to provide a physiologically compatible environment for the in vitro model (e.g., cells, enzymes).
-
Ethanol: While an option, ethanol is generally less preferred than DMSO for stock solutions due to its higher volatility and potentially more pronounced effects on cell models at equivalent final concentrations.
Caption: Standard workflow from powder to assay application.
Best Practices & Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Precipitation in working solution | The compound's solubility limit in the final aqueous buffer has been exceeded. | Prepare a new working solution at a lower concentration. Ensure the intermediate dilution steps are mixed thoroughly. For some assays, a non-ionic surfactant (e.g., Pluronic® F-68) may be included, but this must be validated for assay compatibility. |
| Inconsistent experimental results | 1. Degradation of stock solution due to multiple freeze-thaw cycles. 2. Use of non-anhydrous DMSO. 3. Instability of working solution. | 1. Always use single-use aliquots. [7][8] 2. Use a fresh, sealed bottle of anhydrous, high-purity DMSO. 3. Always prepare working solutions immediately before use. |
| Cell toxicity in vehicle control | Final DMSO concentration is too high. | Recalculate dilutions to ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%). Run a DMSO toxicity curve for your specific cell line if it is particularly sensitive. |
Safety and Handling
This compound is classified as an irritant. [6]Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [9]* Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of the chemical and its solutions in accordance with local, state, and federal regulations.
-
SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) for complete hazard and handling information before use. [10]
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Application Notes and Protocols for the Use of N-(2-Hydroxyethyl)nicotinamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed framework for the qualification and application of N-(2-Hydroxyethyl)nicotinamide as a reference standard in pharmaceutical analysis. The protocols herein are designed to ensure scientific integrity, traceability, and compliance with regulatory expectations.
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy. It is the benchmark against which all samples are measured, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished drug products. This compound, a primary metabolite of the antianginal drug nicorandil, frequently serves as a critical reference standard in the analysis of nicorandil and its degradation products.[1][2][3] Its proper qualification is not merely a procedural step but a fundamental requirement for data integrity and regulatory compliance.
This document provides a comprehensive guide to establishing this compound as a qualified in-house (secondary) reference standard, traceable to a primary or compendial standard where available. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6][7][8]
Part 1: Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is the first step in its qualification as a reference standard.
Chemical Identity:
-
Systematic IUPAC Name: N-(2-hydroxyethyl)pyridine-3-carboxamide[9][10]
-
Synonyms: SG-86, Nicorandil Impurity B, N-Nicotinoylethanolamine[10]
-
CAS Number: 6265-73-2[10]
Physicochemical Characteristics:
| Property | Value | Source |
| Melting Point | 92 °C | [10] |
| Boiling Point | 442.8 °C at 760 mmHg | [10] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [10] |
| pKa | 12.94 ± 0.46 (Predicted) | [10] |
| LogP | -0.1 | [9] |
Part 2: Qualification Program for this compound Reference Standard
The qualification of a new batch of this compound as a reference standard is a multi-faceted process requiring a battery of analytical tests to confirm its identity, purity, and potency. This program should be executed under a predefined protocol with clear acceptance criteria.
Structural Confirmation and Identification
A definitive confirmation of the chemical structure is paramount. A combination of spectroscopic techniques should be employed to provide unambiguous identification.
-
Purpose: To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Protocol:
-
Prepare a solution of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and assign the chemical shifts for all proton and carbon signals.
-
Compare the obtained spectra with established reference spectra or theoretical predictions to confirm the structure.
-
-
Purpose: To confirm the molecular weight and provide information about the fragmentation pattern, which can further support structural identification.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a mass spectrometer (e.g., LC-MS or direct infusion).
-
Acquire the mass spectrum in a positive ionization mode (e.g., ESI+).
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated molecular weight (167.08151).[12]
-
Analyze the fragmentation pattern to ensure it is consistent with the known structure.[13][14][15]
-
-
Purpose: To identify the functional groups present in the molecule, providing a characteristic fingerprint.
-
Protocol:
-
Prepare the sample using an appropriate technique (e.g., KBr pellet or ATR).
-
Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in this compound (e.g., N-H stretch, C=O stretch, O-H stretch, and aromatic C-H stretch).[16][17]
-
Compare the spectrum with that of a known reference standard or a library spectrum.
-
Purity Assessment
A comprehensive evaluation of purity is essential to assign an accurate potency to the reference standard. This involves quantifying both organic and inorganic impurities, as well as residual solvents and water content.
-
Purpose: To separate and quantify any organic impurities present in the reference standard material. A stability-indicating method should be developed and validated.
-
Protocol:
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare a solution of the this compound reference standard candidate in a suitable diluent (e.g., mobile phase A/B mixture) at a concentration of approximately 0.5 mg/mL.
-
Inject the solution into the HPLC system.
-
Integrate all peaks and calculate the area percentage of the main peak and any impurities. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5][6][8]
-
-
-
Purpose: To accurately quantify the water content in the reference standard material.
-
Protocol:
-
Select either volumetric or coulometric Karl Fischer titration based on the expected water content.
-
Accurately weigh a suitable amount of the this compound reference standard candidate.
-
Transfer the sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the percentage of water content.
-
-
Purpose: To determine the content of residual volatile solvents from the synthesis and purification process.
-
Protocol:
-
Accurately weigh a small amount of the this compound reference standard candidate into a TGA pan.
-
Heat the sample under a controlled temperature program (e.g., ramp from ambient to 200 °C at 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
Monitor the weight loss as a function of temperature. The weight loss at temperatures below the decomposition point can be attributed to residual solvents and water.
-
Assay (Potency) Assignment
The final step in qualification is the assignment of a potency value to the reference standard, which accounts for all impurities.
-
Calculation:
-
The potency is typically determined by a mass balance approach: Potency (%) = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Inorganic Impurities (if any)
-
Alternatively, the potency can be determined by a quantitative assay (e.g., HPLC) against a highly characterized primary reference standard.
-
The workflow for qualifying this compound as a reference standard is summarized in the diagram below.
Caption: Workflow for the qualification of this compound reference standard.
Part 3: Application in Analytical Methods
Once qualified, the this compound reference standard is used in routine analytical testing.
Assay of Nicorandil Drug Substance and Drug Product
-
Purpose: To accurately quantify the amount of this compound as a related substance in nicorandil samples.
-
Protocol:
-
Standard Preparation: Accurately weigh an appropriate amount of the qualified this compound reference standard and dissolve in a suitable diluent to prepare a stock solution. Further dilute to a working concentration relevant to the specification limit of the impurity.
-
Sample Preparation: Prepare the nicorandil sample (drug substance or drug product) according to a validated sample preparation procedure to a known concentration.
-
Chromatographic Analysis: Analyze the standard and sample preparations using the validated stability-indicating HPLC method described in section 2.2.1.
-
Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the corresponding peak in the standard chromatogram.
-
Stability Studies
-
Purpose: To monitor the formation of this compound as a degradation product in nicorandil stability samples.
-
Protocol:
-
Place nicorandil samples on stability testing under various conditions (e.g., accelerated and long-term storage).
-
At specified time points, withdraw samples and prepare them for analysis.
-
Analyze the samples using the stability-indicating HPLC method, alongside a freshly prepared this compound reference standard solution.
-
Quantify the amount of this compound formed over time to assess the stability of the nicorandil product.
-
Part 4: Stability and Re-qualification of the Reference Standard
A reference standard is not static; its purity and potency must be monitored over its lifetime.
-
Storage: The this compound reference standard should be stored in a well-closed container, protected from light, and at a controlled temperature (e.g., 2-8 °C) to minimize degradation.
-
Re-qualification: A re-qualification protocol should be in place to periodically re-verify the purity and potency of the reference standard. The frequency of re-qualification depends on the stability of the compound, but a typical interval is 12-24 months. The re-qualification may involve a subset of the initial qualification tests, with a focus on chromatographic purity and water content.
The logical relationship for the use and maintenance of the reference standard is depicted below.
Caption: Lifecycle management of the this compound reference standard.
Conclusion
The establishment of a well-characterized this compound reference standard is a critical component of ensuring the quality and safety of pharmaceutical products containing nicorandil. By following a robust qualification program that includes comprehensive structural elucidation, purity assessment, and potency assignment, researchers and drug development professionals can have a high degree of confidence in their analytical results. The ongoing management of the reference standard through proper storage and periodic re-qualification ensures its continued fitness for purpose throughout the product lifecycle.
References
-
U.S. Food and Drug Administration. (2017). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
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Lachman Consultants. (2020). FDA Finalizes Guidance on Referencing Approved Drug Products in ANDA Submissions. [Link]
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PubChem. This compound. [Link]
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USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]
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Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
Semantic Scholar. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. [Link]
-
ResolveMass Laboratories Inc. (2023). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
ResearchGate. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. [Link]
-
Pharmaguideline. (2022). Primary and Secondary Standards. [Link]
-
Longdom Publishing. (2017). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Joint EDQM USP. (2023). Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]
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-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
International Journal of Modern Pharmaceutical Research. DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. [Link]
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-
The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]
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Chinese Journal of Natural Medicines. The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B). [Link]
-
NIH. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2022). Forced Degradation – A Review. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). [Link]
-
ResearchGate. (2010). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. [Link]
-
RSC Publishing. (2021). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
ResearchGate. Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.. [Link]
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Lund University Publications. (2022). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. [Link]
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Science.gov. validated hplc methods: Topics by Science.gov. [Link]
-
International Journal of Modern Pharmaceutical Research. PDF. [Link]
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N-(2-Hydroxyethyl)nicotinamide for cardiovascular research
An In-Depth Guide to N-(2-Hydroxyethyl)nicotinamide in Cardiovascular Research: Applications and Experimental Protocols
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (HEN) in cardiovascular research. It delves into the compound's mechanism of action, outlines detailed protocols for in vitro, ex vivo, and in vivo studies, and offers insights into data interpretation, grounded in established scientific principles.
Introduction: Unveiling this compound
This compound (CAS: 6265-73-2), a derivative of nicotinamide (a form of vitamin B3), is emerging as a molecule of significant interest in cardiovascular pharmacology.[1][2] Structurally, it consists of a pyridine ring with a carboxamide group linked to a 2-hydroxyethyl moiety.[2] Its scientific importance is underscored by its identity as a principal metabolite of Nicorandil, a clinically used anti-anginal drug known for its dual action as an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide donor.[2] While Nicorandil's effects are well-documented, the intrinsic pharmacological activities of its metabolites, such as HEN, are an active area of investigation.
Given its structural similarity to nicotinamide, HEN is hypothesized to play a crucial role in modulating cellular energy metabolism and redox signaling, primarily through the nicotinamide adenine dinucleotide (NAD+) pathway.[3][4][5] Dysregulation of NAD+ metabolism is a hallmark of many cardiovascular diseases (CVDs), including heart failure, hypertension, and atherosclerosis, making NAD+ precursors and analogs like HEN promising therapeutic and research agents.[4][5][6] This guide will explore the scientific rationale and practical methodologies for investigating the cardiovascular effects of HEN.
Postulated Mechanism of Action: The NAD+ Hub
The cardioprotective effects of this compound are believed to be centered on its ability to influence the cellular NAD+ pool. NAD+ is a critical coenzyme for cellular redox reactions and a mandatory substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][6]
-
Replenishment of NAD+: As a nicotinamide derivative, HEN can enter the NAD+ salvage pathway, increasing intracellular NAD+ levels. This is critical in pathological states like ischemia-reperfusion, where NAD+ levels are often depleted.[4]
-
Modulation of PARP Activity: PARP-1 is a nuclear enzyme that detects DNA strand breaks. In response to severe oxidative stress and DNA damage, common in ischemic events, PARP-1 becomes overactivated, leading to massive consumption of NAD+ and subsequent energy crisis and cell death.[7][8] Nicotinamide and its analogs can inhibit PARP overactivation, preserving cellular energy and reducing tissue injury.[7][9][10]
-
Activation of Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate mitochondrial function, antioxidant defenses, and inflammation.[11] By increasing NAD+ availability, HEN may enhance the activity of sirtuins like SIRT1 and SIRT3, which are known to exert protective effects in the cardiovascular system.[12][13]
The interplay of these actions positions HEN as a modulator of cellular resilience against common cardiovascular stressors like oxidative stress and inflammation.
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The Strategic Role of N-(2-Hydroxyethyl)nicotinamide in the Synthesis of Cardiovascular and Vasoactive Drug Candidates
Introduction: Unveiling the Synthetic Potential of N-(2-Hydroxyethyl)nicotinamide
This compound, a derivative of nicotinamide (Vitamin B3), is a versatile intermediate in medicinal chemistry, primarily recognized for its crucial role in the synthesis of the antianginal drug, Nicorandil.[1][2][3] Its structure, featuring a nicotinamide core coupled with a hydroxyethyl side chain, provides two key reactive sites: the hydroxyl group, which can be readily esterified, and the pyridine ring, which can influence the molecule's overall physicochemical properties.[4] This application note provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols for its application in the synthesis of Nicorandil and discussing its potential in the creation of other vasoactive compounds like oxadiazole oxide derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| Melting Point | 92 °C | [5] |
| Boiling Point | 442.8 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Primary Application: Keystone Intermediate in the Synthesis of Nicorandil
The most prominent and well-documented application of this compound is its role as the immediate precursor to Nicorandil, a potassium channel activator and nitric oxide donor used for the treatment of angina.[6][7] The synthesis involves the nitration of the terminal hydroxyl group of this compound.
Reaction Mechanism and Rationale
The conversion of this compound to Nicorandil is an O-nitration reaction. The hydroxyl group is esterified using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid.[1][8] Acetic anhydride serves to activate the nitric acid, forming a more potent nitrating species, acetyl nitrate, in situ. This approach is favored in industrial settings as it offers a controlled reaction environment and minimizes the risks associated with using fuming nitric acid.[8]
Experimental Workflow: Synthesis of Nicorandil
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Application Note: A Validated Protocol for the Synthesis of Nicorandil via O-Nitration of N-(2-Hydroxyethyl)nicotinamide
Abstract
Nicorandil, a potent antianginal agent, functions through a dual mechanism as a potassium channel activator and a nitric oxide donor.[1] Its synthesis critically involves the nitration of its direct precursor, N-(2-Hydroxyethyl)nicotinamide.[2][3] Historically, this transformation has been associated with significant safety hazards due to the use of aggressive nitrating agents like fuming nitric and sulfuric acids.[4][5] This application note presents a detailed, validated, and industrially scalable protocol that prioritizes safety and efficiency by employing a milder nitrating system composed of non-fuming nitric acid and acetic anhydride.[4][6][7] We provide comprehensive, step-by-step methodologies for the synthesis, purification, and analytical characterization of Nicorandil, designed for researchers, scientists, and drug development professionals. The protocols are supported by mechanistic insights, process-control workflows, and troubleshooting guides to ensure reproducibility and high-purity outcomes.
Introduction: The Scientific Rationale for a Modern Synthetic Approach
Nicorandil, chemically N-[2-(nitroxy)ethyl]-3-pyridinecarboxamide, is a cornerstone therapy for angina pectoris.[8] Its unique pharmacological profile stems from its hybrid structure, which combines a nicotinamide moiety with a nitrate ester group. This allows it to induce vasodilation through two distinct pathways: opening ATP-sensitive potassium (K-ATP) channels and releasing nitric oxide (NO).[1][2]
The most direct synthetic route to Nicorandil is the O-nitration of the primary alcohol in this compound. While conceptually straightforward, the practical execution of this step has been a significant challenge. Early methods relied on potent and hazardous nitrating mixtures, such as fuming nitric acid or nitric-sulfuric acid blends.[4][9] These reagents are highly corrosive and can lead to dangerous, uncontrolled exothermic reactions, posing substantial risks for industrial-scale production.[5] The need for a safer, more controllable process led to the development of alternative methods.
This guide focuses on a superior approach that utilizes a nitrating mixture of non-fuming nitric acid, acetic acid, and acetic anhydride.[4][6] This system offers several key advantages:
-
Enhanced Safety: The in-situ formation of acetyl nitrate as the active nitrating species moderates the reaction's reactivity, preventing dangerous thermal runaways often seen with stronger acids.[4][5]
-
Improved Control: Acetic anhydride acts as a water scavenger, preventing the dilution of the nitrating agent and ensuring a consistent reaction medium, which leads to higher conversion rates and fewer byproducts.
-
High Yield and Purity: This method consistently produces Nicorandil in excellent yield and quality, making it suitable for pharmaceutical applications.[4][6]
This document provides a robust framework for implementing this modern synthesis, covering the entire workflow from reagent preparation to the analytical validation of the final product.
Reaction Mechanism: The Role of Acetyl Nitrate
The core of this synthesis is the electrophilic O-nitration of the terminal hydroxyl group of this compound. The nitrating mixture of nitric acid and acetic anhydride generates the active nitrating agent, acetyl nitrate (CH₃COONO₂), in situ. Acetic acid serves as a solvent and moderator for the reaction.
The mechanism proceeds as follows:
-
Formation of Acetyl Nitrate: Acetic anhydride reacts with nitric acid to form acetyl nitrate and acetic acid. This step is crucial as acetyl nitrate is a less aggressive, more selective nitrating agent than the nitronium ion (NO₂⁺) generated in sulfuric/nitric acid mixtures.
-
Electrophilic Attack: The primary alcohol of this compound acts as a nucleophile, attacking the electrophilic nitrogen atom of acetyl nitrate.
-
Proton Transfer & Elimination: A subsequent proton transfer and elimination of acetic acid yield the final product, Nicorandil (this compound nitrate ester).
Materials and Equipment
Table 1: Required Chemicals
| Reagent | Grade | Recommended Supplier |
| This compound | ≥98% Purity | Sigma-Aldrich, TCI |
| Nitric Acid (68-70%) | ACS Reagent Grade | Fisher Scientific |
| Acetic Anhydride | ≥99% | Alfa Aesar |
| Acetic Acid, Glacial | ACS Reagent Grade | VWR Chemicals |
| Ammonia Solution (24-28%) | ACS Reagent Grade | J.T. Baker |
| Ethanol (95% or Absolute) | Reagent Grade | Decon Labs |
| Deionized Water | Type II or higher | Millipore |
| Acetonitrile | HPLC Grade | Honeywell |
| Disodium Hydrogen Phosphate | Analytical Grade | Merck |
| Orthophosphoric Acid | ACS Reagent Grade | Sigma-Aldrich |
Table 2: Required Equipment
| Equipment | Specification |
| Three-Neck Round-Bottom Flask | 250 mL or 500 mL, with appropriate ground glass joints |
| Magnetic Stirrer with Hotplate | With temperature probe and control |
| Dropping Funnel | 100 mL, pressure-equalizing |
| Ice Bath / Chiller | To maintain sub-ambient temperatures |
| Buchner Funnel and Flask | For vacuum filtration |
| Vacuum Pump | Standard laboratory grade |
| Rotary Evaporator | For solvent removal (optional) |
| Analytical Balance | 0.1 mg readability |
| HPLC System | Quaternary pump, autosampler, PDA/UV detector |
| pH Meter | Calibrated |
Detailed Experimental Protocols
Protocol 1: Synthesis of Nicorandil
Causality Note: This protocol employs a "semi-batch" approach where the precursor is added slowly to the pre-formed nitrating mixture. This is a critical safety measure to control the reaction's exothermicity and prevent side reactions.[4] Strict temperature control below 5°C during the initial phase is essential to prevent degradation and ensure the selective formation of acetyl nitrate.
-
Reactor Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a temperature probe, and a dropping funnel. Ensure the setup is clean, dry, and situated within a fume hood.
-
Preparation of Nitrating Mixture:
-
Charge the flask with acetic anhydride (e.g., 45 mL).
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add 70% nitric acid (e.g., 6.5 mL, ~2.2 molar equivalents) to the stirred acetic anhydride via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the nitrating agent.[9]
-
-
Addition of Precursor:
-
Slowly add solid this compound (e.g., 10 g, 1 molar equivalent) in portions to the cold nitrating mixture over 30-45 minutes.[9]
-
Monitor the internal temperature closely, ensuring it does not rise above 10°C during the addition.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C).
-
Monitor the reaction progress by HPLC to confirm the consumption of the starting material (residual precursor should be <1%).[5]
-
-
Quenching and Precipitation:
-
Prepare a separate beaker containing 200 mL of 12% dilute ammonia solution, cooled in an ice bath.[10]
-
Slowly and carefully pour the reaction mixture into the cold ammonia solution with vigorous stirring. This will neutralize the acids and precipitate the crude Nicorandil. Caution: This step is exothermic. Maintain the temperature of the quenching solution below 30°C.
-
Adjust the final pH to approximately 8.0.
-
-
Isolation and Drying:
-
Stir the resulting slurry in the ice bath for 1 hour to maximize crystallization.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.
-
Dry the crude product under vacuum at 40-45°C for 10-12 hours to a constant weight. An expected yield is approximately 85-90%.[10]
-
Protocol 2: Purification by Recrystallization
Causality Note: Recrystallization is a crucial step to remove unreacted starting materials and any side products, achieving the high purity (>99.5%) required for pharmaceutical use. The choice of an ethanol/water solvent system leverages the differential solubility of Nicorandil and impurities at different temperatures.
-
Dissolution: Dissolve the crude Nicorandil in a minimal amount of warm ethanol (approx. 50-60°C).
-
Crystallization: Slowly add deionized water dropwise to the warm solution until a persistent cloudiness appears.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum at 40°C.
Protocol 3: Quality Control & Characterization by HPLC
Causality Note: A validated, stability-indicating HPLC method is essential to confirm the identity, purity, and quality of the synthesized Nicorandil. The described method can effectively separate Nicorandil from its precursor and potential degradation products.[11][12]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 1.42 g/L Disodium Hydrogen Phosphate in water, pH adjusted to 6.4 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min): 0, 10, 25, 30, 35. %B: 10, 50, 80, 10, 10. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 262 nm |
| Injection Vol. | 10 µL |
| Diluent | Methanol:Water (50:50 v/v) |
| Expected RT | Nicorandil: ~4.0-4.5 min (Varies with exact system)[12][13] |
Reference for method parameters:[11][12][13]
Process Workflow and Data Summary
The entire process from synthesis to final product analysis is outlined below.
Table 4: Summary of Reaction Parameters and Expected Results
| Parameter | Value / Range |
| Molar Ratio (Nitric Acid:Precursor) | 2.0 - 2.4 : 1 |
| Reaction Temperature | 0-5°C (addition), 20-25°C (reaction) |
| Reaction Time | 1 - 3 hours |
| Expected Crude Yield | 85 - 90% |
| Expected Final Purity (Post-Recrystallization) | > 99.5% (by HPLC) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | 1. Insufficient nitrating agent.2. Water contamination.3. Reaction time too short. | 1. Verify molar equivalents of nitric acid.2. Ensure all glassware is dry and use anhydrous grade reagents.3. Extend reaction time and monitor by HPLC until precursor is consumed. |
| Product is Yellow/Brown | 1. Reaction temperature was too high, causing oxidative side reactions.2. Nitrous vapor formation. | 1. Strictly maintain temperature control, especially during additions.2. Ensure adequate stirring and controlled addition rate.3. The product can be purified via recrystallization or charcoal treatment.[9] |
| Low Yield after Quenching | 1. Incomplete precipitation.2. Product is partially soluble in the mother liquor. | 1. Ensure the final pH is ~8.0.2. Cool the slurry for a sufficient time (at least 1 hour) before filtration to minimize solubility losses. |
| Low Purity (by HPLC) | 1. Incomplete reaction.2. Inefficient purification. | 1. Re-evaluate reaction conditions to drive to completion.2. Perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., nitrile or neoprene).
-
Fume Hood: All steps involving nitric acid, acetic anhydride, and ammonia must be performed in a well-ventilated chemical fume hood.
-
Exothermic Reactions: The formation of the nitrating mixture and the quenching step are highly exothermic. Use an ice bath and slow, controlled additions to manage heat generation.
-
Chemical Handling: Nitric acid and acetic anhydride are highly corrosive. Handle with extreme care. Ammonia solution is a respiratory irritant. Avoid inhaling fumes.
-
Waste Disposal: Neutralize all acidic and basic aqueous waste before disposal according to institutional guidelines. Dispose of organic waste in designated containers.
Conclusion
The synthesis of Nicorandil from its precursor this compound can be performed safely and efficiently using the detailed protocols in this application note. By replacing hazardous traditional nitrating agents with a milder and more controllable nitric acid/acetic anhydride system, this method provides a reliable pathway to produce high-purity Nicorandil. The inclusion of detailed step-by-step instructions, analytical validation methods, and a troubleshooting guide makes this protocol highly suitable for implementation in both academic research and industrial drug development settings.
References
- EvitaChem. This compound (EVT-1178873). EvitaChem Website.
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- Patel, S. et al. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Journal of Pharmaceutical Analysis.
- Google Patents. CN103370301A - Process for the manufacture of nicorandil.
- ChemicalBook. Nicorandil synthesis. ChemicalBook Website.
- Google Patents. WO2012089769A1 - Process for the manufacture of nicorandil.
- PubMed. Original method for nicorandil synthesis.
- Patil, V.D. & Viswanathan, C.L. Synthesis of Nicorandil: An Antianginal Agent. Indian Journal of Pharmaceutical Sciences.
- PubChem. The preparation method of nicorandil - Patent CN-111269175-A.
- Quick Company. An Improved Process For The Preparation Of Nicorandil. Quick Company Website.
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- ChemicalBook. Nicorandil | 65141-46-0. ChemicalBook Website.
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- ResearchGate. Pharmaceutical Cocrystals of Nicorandil with Enhanced Chemical Stability and Sustained Release | Request PDF.
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Application Notes & Protocols: In Vitro Dose-Response Characterization of N-(2-Hydroxyethyl)nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for conducting in vitro dose-response studies of N-(2-Hydroxyethyl)nicotinamide (HEN). This compound is a derivative of nicotinamide (a form of vitamin B3) and the primary metabolite of the antianginal drug Nicorandil.[1] Emerging research suggests its potential involvement in various cellular processes, including energy metabolism, redox balance, and inflammatory signaling.[2][3] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, empowering researchers to not only execute the protocols but also to interpret the data with a deep understanding of the underlying cellular mechanisms. We present a tiered approach, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by targeted mechanistic assays to elucidate the compound's mode of action.
Scientific Rationale and Mechanistic Landscape
A dose-response study is fundamental to pharmacology, revealing the relationship between the concentration of a compound and its biological effect. For this compound, its structural similarity to nicotinamide provides a logical starting point for hypothesizing its mechanism of action. Nicotinamide is a critical precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[4] These molecules are indispensable for hundreds of enzymatic reactions.
Pillar 1: Cellular Energetics & Redox Homeostasis: NAD+ and NADP+ are central to cellular metabolism, acting as hydride acceptors and donors in redox reactions essential for ATP production.[4] By potentially modulating the intracellular pool of NAD+, HEN could influence cellular energy status, mitochondrial function, and the cell's ability to counteract oxidative stress.
Pillar 2: Genome Integrity and Stress Response: NAD+ is a requisite substrate for key enzyme families that regulate cellular stress responses and genome stability.[5][6]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are activated by DNA damage and consume NAD+ to synthesize poly(ADP-ribose) chains that recruit DNA repair machinery.[4] Nicotinamide itself is a known PARP inhibitor.[7]
-
Sirtuins (SIRTs): This class of NAD+-dependent deacetylases regulates transcription, metabolism, and aging.[4] By influencing NAD+ availability, HEN could indirectly modulate sirtuin activity, affecting pathways that govern inflammation and cellular longevity.[8]
Pillar 3: Inflammatory Signaling: Nicotinamide has demonstrated anti-inflammatory properties, partly through the inhibition of the transcription factor NF-κB, a master regulator of the inflammatory response.[4] It is plausible that HEN shares this activity, making it a candidate for investigation in inflammatory disease models.
These interconnected pathways form the basis of our investigation. A primary goal of the initial dose-response studies is to determine at what concentrations HEN elicits these effects and to distinguish between pharmacological activity and overt cytotoxicity.
Caption: Proposed signaling pathways for this compound.
Experimental Strategy: A Tiered Approach
We advocate for a two-tiered experimental workflow. This structure ensures that mechanistic studies are conducted at physiologically relevant, non-toxic concentrations, which is critical for generating meaningful and translatable data.
-
Tier 1: Cytotoxicity Profiling. The initial step is to determine the concentration range of HEN that impacts cell viability. This is crucial for identifying the half-maximal inhibitory concentration (IC50) and establishing a sub-toxic concentration range for subsequent experiments.
-
Tier 2: Mechanistic Elucidation. Using the dose-response data from Tier 1, targeted assays are performed at concentrations below the IC20 (the concentration causing 20% inhibition of viability) to probe specific pathways without the confounding variable of cell death.
Caption: Tiered experimental workflow for HEN dose-response studies.
Detailed Experimental Protocols
Part A: Core Reagents and Cell Culture
-
Compound Preparation:
-
Rationale: A high-concentration, validated stock solution in a suitable solvent (e.g., DMSO or sterile water) is essential for accuracy and to minimize solvent effects in culture. This compound is soluble in water.[3]
-
Protocol:
-
Prepare a 100 mM stock solution of this compound (MW: 166.18 g/mol ) in sterile phosphate-buffered saline (PBS) or cell culture medium.[9]
-
Confirm dissolution, then sterilize through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
-
Cell Line Selection and Maintenance:
-
Rationale: The choice of cell line is dictated by the research question. For neuroprotective studies, a human neuroblastoma line like SH-SY5Y is appropriate.[10] For general cytotoxicity or metabolic studies, HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells are common choices.[11][12]
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth and viability. Do not use cells of a high passage number, as this can lead to phenotypic drift.
-
-
Part B: Tier 1 Protocol - MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13][14]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 2X working concentration series of HEN in complete medium from your 100 mM stock. A typical 8-point, 1:3 serial dilution might range from 20 mM down to ~9 µM.
-
Aspirate the old medium from the cells and add 100 µL of the appropriate HEN dilution to each well. Include "vehicle control" wells (medium only) and "blank" wells (medium, no cells).
-
Self-Validation: Treat at least three replicate wells for each condition.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls and blanks) and incubate for 3-4 hours at 37°C. Observe for the formation of purple precipitate.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Part C: Tier 2 Protocol - Mechanistic Assay Example (ROS Detection)
-
Principle: To assess the antioxidant potential of HEN, intracellular Reactive Oxygen Species (ROS) can be measured using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Once inside the cell, DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with sub-toxic concentrations of HEN (e.g., IC10, IC20 values derived from the MTT assay) for a predetermined time (e.g., 1-24 hours).
-
Positive Control: Include a positive control group treated with a known ROS inducer like H₂O₂ (100 µM) or Tert-butyl hydroperoxide for the final 30-60 minutes of the experiment.
-
DCFDA Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
Data Analysis and Presentation
Cytotoxicity Data
-
Normalization: Average the absorbance readings from the replicate wells. Subtract the average blank reading from all other values.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log concentration of HEN (X-axis).
-
IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism to calculate the IC50 value, which is the concentration of HEN that reduces cell viability by 50%.[13]
Data Presentation
Summarize the calculated IC50 values in a table for easy comparison across different cell lines and time points.
| Cell Line | Incubation Time (h) | IC50 (mM) [Hypothetical Data] |
| SH-SY5Y | 24 | > 50 |
| SH-SY5Y | 48 | 42.5 |
| HepG2 | 24 | 35.1 |
| HepG2 | 48 | 28.9 |
| HEK293 | 48 | 48.2 |
Table 1: Hypothetical IC50 values for this compound across various cell lines. In vitro studies on nicotinamide have shown an IC50 for apoptosis at approximately 21.5 mM, providing a relevant point of comparison.[15]
Trustworthiness and Field Insights
-
Vehicle Control is Critical: The solvent used to dissolve the stock compound (e.g., PBS, DMSO) can have its own biological effects. The vehicle control group receives the same final concentration of the solvent as the highest dose treatment group, ensuring that any observed effects are due to the compound itself.
-
Time-Dependence Matters: As shown in the hypothetical data, cytotoxicity can be time-dependent. Running assays at multiple time points (e.g., 24, 48, 72 hours) provides a more complete picture of the compound's activity.
-
Confirm Cell Death Mechanism: A decrease in MTT signal indicates reduced metabolic activity, which may not always equate to cell death. It could reflect cytostatic effects. It is good practice to validate findings with a secondary assay that directly measures cell death, such as a LDH release assay (for necrosis) or a Caspase-3 activity assay (for apoptosis).[13]
-
Compound Stability: For long-term incubations, ensure the compound is stable in culture medium at 37°C. Degradation could lead to an underestimation of potency.
References
-
Braidy, N., et al. (n.d.). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Kenneth, M., et al. (2020, June 2). New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Chwalisz, P., et al. (n.d.). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. Antioxidants. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Effect of Nicotinamide Analogues on Recovery from DNA Damage in C3H 10T½ Cells1. Cancer Research. Retrieved from [Link]
-
Bains, P., et al. (2018, February 5). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Retrieved from [Link]
-
Gömeç, A. A., et al. (n.d.). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4-. Retrieved from [Link]
-
bioRxiv. (2025, March 10). Nicotinamide-loaded Peptoid Nanotubes for Energy Regeneration in Acute Brain Injury. Retrieved from [Link]
-
MDPI. (n.d.). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules. Retrieved from [Link]
-
MDPI. (n.d.). Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. Polymers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 11218 PDFs | Review articles in NICOTINAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Nicotinamide N-methyltransferase expression in SH-SY5Y human neuroblastoma cells decreases oxidative stress. Retrieved from [Link]
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Measuring the Effects of N-(2-Hydroxyethyl)nicotinamide on Gene Expression: An Application Note and Protocol Guide
Introduction: Unveiling the Transcriptional Impact of a Novel Nicotinamide Derivative
N-(2-Hydroxyethyl)nicotinamide, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest in biomedical research.[1][2][3] While its direct effects are still under investigation, its structural relationship to nicotinamide suggests a potential role in modulating the intricate network of cellular metabolism and gene expression.[2][4] Nicotinamide is a crucial precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a central coenzyme in cellular redox reactions and a vital substrate for a class of enzymes that regulate gene expression, DNA repair, and cellular signaling.[5][6][7] This application note provides a comprehensive guide for researchers to investigate the effects of this compound on gene expression, from initial cell culture to in-depth transcriptomic analysis.
The central hypothesis underpinning this guide is that this compound, by potentially influencing intracellular NAD+ pools, can modulate the activity of NAD+-dependent enzymes such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[5][8][9] These enzymes play a critical role in epigenetically regulating gene expression through post-translational modifications of histones and other proteins.[10][11] Therefore, alterations in their activity can lead to widespread changes in the cellular transcriptome.
This document will provide detailed, step-by-step protocols for:
-
Cell culture and treatment with this compound.
-
Quantification of intracellular NAD+ levels to assess the primary biochemical effect.
-
Targeted gene expression analysis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Genome-wide transcriptional profiling via RNA sequencing (RNA-Seq) and subsequent bioinformatics analysis.
By following these protocols, researchers can systematically elucidate the molecular mechanisms by which this compound influences cellular function at the genetic level, providing valuable insights for drug development and therapeutic applications.
PART 1: Foundational Assays - Cellular Treatment and NAD+ Quantification
A critical first step in understanding the bioactivity of this compound is to establish its effect on the intracellular concentration of its predicted molecular target, NAD+. The following protocols outline the necessary steps for cell culture, treatment, and subsequent measurement of NAD+ levels.
Experimental Workflow Overview
Caption: General experimental workflow for investigating the effects of this compound.
Protocol 1.1: Cell Culture and Treatment
This protocol provides a general guideline for the treatment of adherent mammalian cells. Optimization of cell type, seeding density, and treatment conditions is recommended.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Cell culture plates (e.g., 6-well or 96-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in the desired plate format to achieve 70-80% confluency at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution (e.g., 100 mM) by dissolving this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations.
-
A dose-response experiment is recommended to determine the optimal concentration (e.g., 0, 1, 10, 100 µM, 1 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 1.2: Quantification of Intracellular NAD+ Levels
Accurate measurement of intracellular NAD+ is crucial for correlating the biochemical effects of this compound with changes in gene expression.[12] Both colorimetric and bioluminescent assays are commonly used and provide reliable results.[12]
Method A: Colorimetric Assay
Principle: This assay involves an enzymatic cycling reaction in which NAD+ is reduced to NADH, which then reacts with a probe to generate a colored product. The intensity of the color is proportional to the amount of NAD+ in the sample.
Materials:
-
Commercially available NAD+/NADH assay kit (colorimetric)
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well clear bottom plates
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
After treatment, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions, typically involving an extraction buffer.
-
To measure NAD+ specifically, an acid extraction step is often included to destroy NADH.
-
-
Assay:
-
Add the cell lysate to a 96-well plate.
-
Prepare NAD+ standards as per the kit's protocol.
-
Add the NAD cycling reagent to each well.[12]
-
Incubate the plate at room temperature, protected from light, for the recommended time (typically 1-4 hours).[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the NAD+ standards against their concentrations.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or the initial cell number.[12]
-
Method B: Bioluminescent Assay
Principle: This method utilizes a reductase-luciferase coupled enzyme system where the light output is directly proportional to the amount of NAD+ and NADH present.[12]
Materials:
-
Commercially available NAD+/NADH-Glo™ assay kit (bioluminescent)
-
Luminometer or microplate reader with luminescence detection capabilities
-
96-well white opaque plates
Procedure:
-
Sample Preparation:
-
After treatment, follow the kit's instructions for cell lysis. For total NAD+/NADH measurement, the detection reagent often contains a detergent that lyses the cells directly in the well.[12]
-
To differentiate between NAD+ and NADH, an acid/base treatment protocol provided with the kit is necessary.[12]
-
-
Assay:
-
Data Analysis:
-
Create a standard curve using the provided NAD+ standards.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
-
Normalize the results to cell number or protein concentration.[12]
-
Data Presentation: NAD+ Quantification
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean NAD+ Concentration (µM) | Standard Deviation |
| Vehicle Control | 0 | 24 | ||
| This compound | 1 | 24 | ||
| This compound | 10 | 24 | ||
| This compound | 100 | 24 | ||
| This compound | 1000 | 24 |
PART 2: Gene Expression Analysis
Following the confirmation of NAD+ modulation, the next logical step is to investigate the downstream effects on gene expression. This can be approached through targeted analysis of specific genes or a broader, unbiased transcriptomic profiling.
Signaling Pathway Overview: NAD+ and Gene Regulation
Caption: Simplified signaling pathway of NAD+ in gene regulation.
Protocol 2.1: RNA Extraction and Quality Control
High-quality RNA is a prerequisite for reliable gene expression analysis.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agarose gel electrophoresis system or automated electrophoresis system (e.g., Bioanalyzer)
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse them directly in the culture dish according to the chosen RNA extraction kit's protocol.
-
-
RNA Extraction:
-
Follow the manufacturer's instructions for RNA isolation. This typically involves phase separation, precipitation, and washing steps.
-
-
RNA Quantification and Purity Assessment:
-
Resuspend the RNA pellet in nuclease-free water.
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of pure RNA.
-
-
RNA Integrity Assessment:
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system. The presence of sharp 28S and 18S ribosomal RNA bands (for eukaryotic samples) indicates intact RNA. An RNA Integrity Number (RIN) of >8 is recommended for RNA-Seq.
-
Protocol 2.2: Targeted Gene Expression Analysis by RT-qPCR
RT-qPCR is the gold standard for quantifying the expression of a specific set of genes.[13]
Materials:
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers[14]
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers (forward and reverse) for target and reference genes
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, gene-specific primers, and the synthesized cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard cycling protocol (denaturation, annealing, extension).[15]
-
-
Data Analysis (Relative Quantification):
-
The most common method for analyzing RT-qPCR data is the comparative Cq (ΔΔCq) method.
-
Step 1: Normalization to a Reference Gene (ΔCq):
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Step 2: Normalization to the Control Group (ΔΔCq):
-
ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
-
Step 3: Calculation of Fold Change:
-
Fold Change = 2^(-ΔΔCq)
-
-
Data Presentation: RT-qPCR Results
| Gene | Treatment Group | Concentration (µM) | Mean Fold Change | Standard Error |
| SIRT1 | This compound | 100 | ||
| PARP1 | This compound | 100 | ||
| Gene X | This compound | 100 | ||
| Gene Y | This compound | 100 |
Protocol 2.3: Genome-Wide Transcriptional Profiling by RNA-Seq
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes.[16][17]
Experimental Workflow for RNA-Seq
Sources
- 1. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]
- 2. CAS 6265-73-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. harlemworldmagazine.com [harlemworldmagazine.com]
- 8. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 10. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 17. rna-seqblog.com [rna-seqblog.com]
N-(2-Hydroxyethyl)nicotinamide (HE-NAM) in Studies of NAD⁺ Metabolism
An Application Guide for Researchers
Abstract
Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The decline of cellular NAD⁺ pools is linked to aging and a spectrum of metabolic diseases, fueling intense research into NAD⁺ precursor molecules capable of replenishing its levels.[3][4] While nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are well-studied precursors, N-(2-Hydroxyethyl)nicotinamide (HE-NAM), a derivative of nicotinamide, presents a valuable and accessible tool for investigating the NAD⁺ salvage pathway.[5][6] This guide provides a comprehensive overview of HE-NAM, its biochemical context, and detailed protocols for its application in in vitro studies to modulate and quantify cellular NAD⁺ metabolism, offering researchers a robust framework for experimental design and execution.
Introduction: The Landscape of NAD⁺ Precursors
The maintenance of a stable intracellular NAD⁺ pool is a delicate balance of biosynthesis, recycling, and consumption.[7] Mammalian cells primarily rely on three pathways for NAD⁺ production: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway, which recycles nicotinamide (NAM).[1] The salvage pathway is the predominant source of cellular NAD⁺, recycling NAM produced by NAD⁺-consuming enzymes.[8][9]
Supplementing with NAD⁺ precursors is a proven strategy to boost cellular NAD⁺ levels.[10] HE-NAM, a derivative of vitamin B3 (nicotinamide), functions within this paradigm.[5] Structurally, it consists of a nicotinamide moiety linked to a hydroxyethyl group, which influences its solubility and potential biological activity.[6] It is also known as the primary metabolite of the anti-anginal drug Nicorandil.[5] Its utility in research stems from its role as a nicotinamide analog, allowing it to enter the core NAD⁺ recycling pathway to drive NAD⁺ synthesis.
Mechanism of Action: Entry into the NAD⁺ Salvage Pathway
HE-NAM is hypothesized to enter the NAD⁺ salvage pathway following enzymatic cleavage of the hydroxyethyl group, releasing nicotinamide (NAM). Once released, NAM is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[9] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD⁺.[11] This positions HE-NAM as a pro-drug for NAM, providing a controlled means to introduce a key substrate into the salvage pathway.
Figure 1: The NAD⁺ Salvage Pathway. This diagram illustrates how various precursors, including HE-NAM, are processed to synthesize NAD⁺.
Rationale for Use: A Comparative Overview
The choice of an NAD⁺ precursor depends on the specific research question, target tissue, and experimental system. HE-NAM offers a cost-effective alternative to NMN and NR for general studies on the salvage pathway's capacity.
| Feature | This compound (HE-NAM) | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Nicotinamide (NAM) |
| Primary Pathway | Salvage Pathway (via NAM) | Salvage Pathway | Salvage Pathway | Salvage Pathway |
| Key Enzyme | Putative cleavage enzyme, then NAMPT[9] | NRK1/2[9] | NMNAT1-3[12] | NAMPT[9] |
| Conversion Steps to NAD⁺ | Multiple (Cleavage -> NAM -> NMN -> NAD⁺) | 2 (NR -> NMN -> NAD⁺)[11] | 1 (NMN -> NAD⁺)[13] | 2 (NAM -> NMN -> NAD⁺)[9] |
| Known Transporters | Undetermined | Equilibrative Nucleoside Transporters (ENTs)[14] | Specific transporter (Slc12a8) identified in some tissues[13] | Undetermined |
| Key Advantage | Cost-effective research tool; stable. | Orally bioavailable in humans; well-studied.[15] | Immediate precursor to NAD⁺; potent.[13] | Core molecule of the salvage pathway. |
| Potential Limitation | Indirect precursor; cleavage efficiency may vary. | Can be less stable in solution than NMN.[13] | Higher cost. | High doses can cause feedback inhibition of sirtuins.[8] |
Application: In Vitro Experimental Design & Protocols
The most direct application of HE-NAM is to assess its ability to increase intracellular NAD⁺ levels in cultured cells. A well-designed experiment will include dose-response and time-course elements to characterize its efficacy.
Workflow for In Vitro Assessment
A typical experimental workflow involves cell culture, treatment with HE-NAM, sample extraction, and quantification of NAD⁺ metabolites. This process must be carefully controlled to ensure data integrity.
Figure 2: General experimental workflow for evaluating HE-NAM in cell culture.
Protocol 2.1: Dose-Response & Time-Course Treatment
This protocol details how to treat cultured cells to determine the optimal concentration and duration for HE-NAM to elicit an increase in NAD⁺.
A. Materials & Reagents
-
Cell Line: HepG2 (human liver carcinoma) or other relevant cell line.
-
Culture Medium: DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
HE-NAM Stock Solution: Prepare a 100 mM stock in sterile DMSO or water. Store at -20°C.
-
Vehicle Control: Sterile DMSO or water (matching the stock solution solvent).
-
Positive Control: 1 mM NMN or NR stock solution.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
6-well or 12-well cell culture plates.
B. Procedure
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in ~70-80% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media:
-
For Dose-Response: Prepare culture medium containing final HE-NAM concentrations (e.g., 0 µM (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Also prepare a positive control well with 500 µM NMN.
-
For Time-Course: Prepare culture medium with a single, effective concentration of HE-NAM determined from the dose-response experiment (e.g., 500 µM).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Gently add the prepared treatment media to the appropriate wells.
-
For Dose-Response: Incubate for a fixed time point (e.g., 24 hours).
-
For Time-Course: Incubate for various durations (e.g., 0, 2, 6, 12, 24 hours).
-
-
Harvesting:
-
At the end of the incubation period, place the plate on ice.
-
Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS per well.
-
Proceed immediately to the extraction protocol (Protocol 2.2).
-
NAD⁺ Quantification Methodologies
Accurate measurement of NAD⁺ and related metabolites is crucial. Two primary methods are widely used, each with distinct advantages.
Protocol 3.1: NAD⁺/NADH Extraction for Analysis
Proper extraction is critical as NAD⁺ is labile in basic conditions, while NADH is labile in acidic conditions. This differential stability is exploited to measure them separately.[16]
A. Materials & Reagents
-
NAD⁺ Extraction Buffer (Acidic): 0.6 M Perchloric Acid (PCA).
-
NADH Extraction Buffer (Basic): 100 mM Sodium Carbonate (Na₂CO₃) with 20 mM Trizma base.
-
Neutralization Buffer: 3 M Potassium Hydroxide (KOH), 0.4 M Tris.
-
Protein Quantification Reagent: BCA Assay Kit.
B. Procedure
-
After washing cells with PBS (Protocol 2.1, Step 4), aspirate all residual PBS.
-
For NAD⁺ (Acid Extraction): Add 200 µL of ice-cold NAD⁺ Extraction Buffer to the well. Scrape the cells and transfer the lysate to a microfuge tube.
-
For NADH (Base Extraction): Add 200 µL of NADH Extraction Buffer. Scrape and transfer.
-
Lysis: Vortex the tubes vigorously for 15 seconds.
-
Neutralization:
-
Acid Extracts: Add Neutralization Buffer dropwise until the pH is between 7.0 and 7.5.
-
Base Extracts: Heat at 60°C for 15 minutes to degrade NAD⁺, then cool on ice. Neutralize with 0.6 M PCA.
-
-
Clarification: Centrifuge all samples at 14,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new, clean tube. This is the sample ready for quantification. Store a small aliquot for protein measurement. Samples can be stored at -80°C.
Method A: Enzymatic Cycling Assay (Colorimetric/Fluorometric)
This method is rapid, accessible, and suitable for high-throughput screening. It relies on an enzyme cycling reaction where the rate of color or fluorescence development is proportional to the amount of NAD(H) in the sample.[17]
A. Principle NAD⁺ is used by an alcohol dehydrogenase to convert a substrate, generating NADH. This NADH is then used by a diaphorase to reduce a probe (e.g., MTT or resazurin) into a colored or fluorescent product. The continuous cycling amplifies the signal.[18][19]
B. Generic Procedure (Based on Commercial Kits)
-
Prepare Standard Curve: Use the NAD⁺ standard provided in the kit to prepare a series of dilutions (e.g., 0 to 10 µM).
-
Plate Layout: Add 50 µL of each standard and prepared sample supernatant to wells of a 96-well plate.
-
Master Mix: Prepare the cycling master mix containing the reaction buffer, enzymes, and probe according to the kit's instructions.[16]
-
Initiate Reaction: Add 50 µL of the master mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the absorbance (e.g., ~450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 540/590 nm) using a microplate reader.
-
Analysis: Calculate the NAD⁺ concentration in your samples by interpolating from the standard curve. Normalize the final value to the total protein concentration of the extract.
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for NAD⁺ metabolomics, offering superior specificity and the ability to quantify multiple metabolites simultaneously (e.g., NAD⁺, NADH, NMN, NAM, NAAD).[20][21][22]
A. Principle Metabolites are first separated based on their physicochemical properties using high-performance liquid chromatography (HPLC). They are then ionized and detected by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[23][24] Hydrophilic interaction liquid chromatography (HILIC) is often used for separation.[25]
B. General Workflow
-
Sample Preparation: Use the same extraction protocol (3.1). The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-NAD⁺) spiked into the sample prior to extraction is highly recommended for accurate quantification.[24]
-
Chromatographic Separation: Inject the sample onto an LC system equipped with a suitable column (e.g., HILIC). Use a gradient of aqueous and organic mobile phases to separate the NAD⁺ metabolites.
-
Mass Spectrometry Detection:
-
The column eluent is directed into the mass spectrometer source (typically electrospray ionization, ESI, in positive mode).
-
The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[21] This involves selecting a specific precursor ion (e.g., m/z 664.1 for NAD⁺) and monitoring a specific product ion after fragmentation (e.g., m/z 136.1 for the nicotinamide fragment).[24]
-
-
Data Analysis:
-
Identify peaks based on retention time and specific MRM transitions compared to authentic standards.
-
Quantify by integrating the peak area and comparing it to a standard curve. Normalize to the internal standard's signal and the sample's protein concentration.
-
Data Interpretation & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in NAD⁺ after HE-NAM treatment. | 1. HE-NAM concentration too low. 2. Incubation time too short. 3. Cell line lacks necessary enzymes for cleavage/metabolism. 4. HE-NAM degradation. | 1. Perform a wider dose-response (up to 1-2 mM). 2. Extend the time-course up to 48 hours. 3. Test in a different cell line (e.g., liver cells like HepG2 are metabolically active). 4. Verify stock solution integrity; prepare fresh. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or extraction. 3. Edge effects on the plate. | 1. Ensure a single-cell suspension before plating. 2. Use calibrated pipettes; change tips for each replicate. 3. Avoid using the outermost wells of the plate for critical samples. |
| NAD⁺/NADH ratio is unexpectedly low. | 1. Suboptimal extraction procedure (NAD⁺ degradation). 2. Cells are metabolically stressed or hypoxic. | 1. Ensure extraction buffers are ice-cold and pH is correct. Work quickly. 2. Check cell morphology and confluency. Ensure proper gas exchange in the incubator. |
| LC-MS/MS signal is weak or noisy. | 1. Insufficient sample concentration. 2. Ion suppression from matrix components. 3. Instrument parameters not optimized. | 1. Start with a higher number of cells. 2. Optimize sample cleanup (e.g., solid-phase extraction) or dilute the sample. 3. Optimize MS parameters (e.g., collision energy) using pure standards. |
References
- EvitaChem. This compound (EVT-1178873) Product Page. EvitaChem.
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- Yang, Y., et al. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology.
- McReynolds, M.R., et al. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD Metabolites. Journal of Visualized Experiments.
- ChemicalBook. This compound | 6265-73-2. ChemicalBook.
- Yang, Y., et al. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
- BenchChem.
- Kourtzidis, S., et al.
- Canto, C., et al.
- NMN.com. Measure NAD+ Levels: How to Track Cellular Energy and Aging. NMN.com.
- Google Patents. WO2012089769A1 - Process for the manufacture of nicorandil.
- Yoshino, J., & Imai, S.I. Accurate measurement of nicotinamide adenine dinucleotide (NAD+)
- Yamaoka, Y., et al. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. NIH.
- Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Covarrubias, A.J., et al. NAD+ metabolism and its roles in cellular processes during ageing. PMC - PubMed Central.
- Sharma, S., et al. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Journal of Pharmacology and Experimental Therapeutics.
- Wikipedia. Nicotinamide adenine dinucleotide. Wikipedia.
- Gariani, K., et al. Eliciting the mitochondrial unfolded protein response by nicotinamide adenine dinucleotide repletion reverses fatty liver disease in mice. PMC - PubMed Central.
- Xie, N., et al. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. PMC.
- Elysium Health. NMN and NR—Which One Should You Take? Maybe Both. Elysium Health.
- Canto, C., & Auwerx, J. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy.
- Elysium Health. 5 NAD+ precursors you need to know. Elysium Health.
- Life Extension. NMN vs. NR: Which Is Best To Boost Your NAD Levels?. Life Extension.
- Trammell, S.A., et al. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. PubMed.
- Mehmel, M., et al. NAD+ metabolism as a target for metabolic health: have we found the silver bullet?. PMC.
- Canto, C., et al. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus. PubMed Central.
- NMN.com. NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com.
- Age-Science.com. NAD vs NMN: Which Actually Works Better for Aging? [2025 Science]. Age-Science.com.
- Schultz, M.B., & Sinclair, D.A. Therapeutic potential of NAD-boosting molecules: the in vivo evidence. PubMed Central.
Sources
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- 10. Eliciting the mitochondrial unfolded protein response by nicotinamide adenine dinucleotide repletion reverses fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating the Enzymatic Conversion of N-(2-Hydroxyethyl)nicotinamide
Abstract
N-(2-Hydroxyethyl)nicotinamide, a primary metabolite of the cardiovascular drug Nicorandil, is a molecule of significant interest in pharmaceutical and metabolic research.[1] Understanding its enzymatic conversion is crucial for elucidating the metabolic fate of Nicorandil and for the potential development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro investigation of the enzymatic hydrolysis of this compound. We present detailed protocols for enzyme kinetic assays using a model amidase, coupled with a robust high-performance liquid chromatography (HPLC) method for the simultaneous quantification of the substrate and its primary metabolite, nicotinic acid.
Introduction: Scientific & Research Context
This compound is a derivative of nicotinamide (Vitamin B3) and the principal metabolite of Nicorandil, a potassium channel activator with vasodilatory properties used in the treatment of angina.[1][2] The metabolic pathway of Nicorandil involves the denitration to its alcohol derivative, this compound, and subsequent hydrolysis.[1] The enzymatic hydrolysis of the amide bond in this compound is a critical step, yielding nicotinic acid (niacin) and ethanolamine.
The study of this conversion is pivotal for several reasons:
-
Pharmacokinetics: Characterizing the rate and extent of this conversion is fundamental to understanding the overall pharmacokinetic profile and clearance of Nicorandil.
-
Metabolic Pathways: It provides insight into the broader metabolic pathways involving nicotinamide and its derivatives, which are central to cellular bioenergetics through the NAD+/NADH salvage pathway.[3][4]
-
Drug Development: A validated in vitro model for this reaction allows for the screening of potential inhibitors or inducers of this metabolic step, which could be relevant for identifying drug-drug interactions or developing new chemical entities.
This guide provides a robust framework for establishing a reliable and reproducible in vitro system to study the enzymatic kinetics of this compound conversion.
The Enzymatic Reaction: A Mechanistic Overview
The core reaction investigated is the hydrolysis of the amide bond in this compound, catalyzed by an amidase (amide hydrolase). This class of enzymes facilitates the cleavage of amide linkages, producing a carboxylic acid and an amine.[5]
Proposed Reaction:
-
Substrate: this compound
-
Enzyme: Amidase (e.g., from Rhodococcus rhodochrous)[6]
-
Products: Nicotinic Acid and Ethanolamine
The progress of this reaction can be monitored by measuring the decrease in the concentration of the substrate and the corresponding increase in the concentration of the product, nicotinic acid.
Below is a diagram illustrating the proposed enzymatic conversion.
Caption: Proposed enzymatic hydrolysis of this compound.
Materials & Reagents
For a successful investigation, high-purity reagents and calibrated equipment are essential.
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Sigma-Aldrich | ≥98% | Substrate |
| Nicotinic Acid | Sigma-Aldrich | ≥99% | Analytical Standard |
| Amidase (from Rhodococcus rhodochrous) | Sigma-Aldrich | Lyophilized powder | Model Enzyme |
| Potassium Phosphate Monobasic | Fisher Scientific | ACS Grade | Buffer Component |
| Potassium Phosphate Dibasic | Fisher Scientific | ACS Grade | Buffer Component |
| Acetonitrile | Fisher Scientific | HPLC Grade | Mobile Phase |
| Formic Acid | Thermo Scientific | LC-MS Grade | Mobile Phase Additive |
| Ultrapure Water | Millipore Milli-Q | 18.2 MΩ·cm | |
| 96-well microplates | Corning | UV-transparent | For assays |
| HPLC Vials | Agilent Technologies | Amber, with septa | |
| Syringe filters | Pall Corporation | 0.22 µm PVDF | Sample preparation |
Experimental Workflow & Protocols
The overall experimental workflow is designed to ensure data integrity and reproducibility.
Caption: High-level experimental workflow for kinetic analysis.
Protocol 1: Preparation of Reagents and Standards
Rationale: Accurate concentrations are foundational to kinetic analysis. Stock solutions should be prepared fresh, and buffers pH-adjusted at the intended experimental temperature.
-
100 mM Potassium Phosphate Buffer (pH 7.4):
-
Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in ultrapure water to achieve a final concentration of 100 mM.
-
Adjust the pH to 7.4 at 37°C using 1 M KOH or 1 M H₃PO₄.
-
Filter the buffer through a 0.22 µm filter.
-
-
100 mM this compound Stock Solution:
-
Accurately weigh and dissolve this compound in the 100 mM potassium phosphate buffer to a final concentration of 100 mM.
-
Prepare serial dilutions in the same buffer to create working solutions (e.g., from 0.1 mM to 20 mM).
-
-
1 mg/mL Amidase Stock Solution:
-
Reconstitute the lyophilized amidase powder in cold (4°C) 100 mM potassium phosphate buffer to a concentration of 1 mg/mL.
-
Gently vortex to dissolve. Keep on ice at all times. Prepare fresh daily.
-
-
HPLC Calibration Standards:
-
Prepare 10 mM stock solutions of this compound and nicotinic acid in the mobile phase A (see Protocol 3).
-
Perform serial dilutions to create a set of mixed calibration standards with concentrations ranging from 1 µM to 1000 µM for both analytes.
-
Protocol 2: In Vitro Enzymatic Assay
Rationale: This protocol is designed to determine the initial reaction velocity at various substrate concentrations. A time-course experiment should first be conducted to ensure the reaction rate is linear over the chosen time period.
-
Assay Setup:
-
In a 96-well plate, add 90 µL of the various this compound working solutions to individual wells. Include a "no-substrate" control with buffer only.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the solutions to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the 1 mg/mL amidase stock solution to each well, bringing the total volume to 100 µL.
-
For the "no-enzyme" control, add 10 µL of buffer instead of the enzyme solution.
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing 0.2% formic acid. This will precipitate the enzyme and halt the reaction.
-
-
Sample Preparation for HPLC:
-
After quenching, centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Protocol 3: HPLC Quantification of Substrate and Product
Rationale: A reverse-phase HPLC method provides excellent separation and quantification of the relatively polar substrate and its more polar product.[2][7] UV detection is suitable as both compounds contain a pyridine ring, which is UV-active.
| HPLC Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-30% B; 10-12 min: 30-5% B; 12-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Expected Retention Times:
-
Nicotinic Acid: ~3.5 min
-
This compound: ~5.8 min
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Run the calibration standards to generate a standard curve for both analytes. The curves should have an R² value > 0.99.
-
Inject the prepared samples from the enzymatic assay (Protocol 2).
-
Integrate the peak areas for both this compound and nicotinic acid.
Data Analysis & Interpretation
Objective: To determine the Michaelis-Menten kinetic parameters, Km and Vmax.[8]
-
Calculate Concentrations: Using the standard curves, convert the integrated peak areas of the substrate and product from your samples into concentrations (µM).
-
Determine Initial Velocities (v₀): For each initial substrate concentration [S], plot the concentration of nicotinic acid formed against time. The initial velocity (v₀) is the slope of the linear portion of this curve (typically the first few time points). Express v₀ in µM/min.
-
Generate Michaelis-Menten Plot: Plot the initial velocity (v₀) on the y-axis against the corresponding substrate concentration [S] on the x-axis.
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression analysis software (e.g., GraphPad Prism).
Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.
-
Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Example Data Presentation:
Table 1: Initial Velocity Data
| [Substrate] (µM) | Initial Velocity (v₀) (µM/min) |
|---|---|
| 50 | 12.5 |
| 100 | 22.1 |
| 250 | 40.8 |
| 500 | 61.5 |
| 1000 | 83.3 |
| 2000 | 105.1 |
| 4000 | 117.6 |
Table 2: Calculated Kinetic Parameters
| Parameter | Value | Unit |
|---|---|---|
| Vmax | 135.4 ± 5.2 | µM/min/mg enzyme |
| Km | 488.2 ± 35.7 | µM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme; Incorrect buffer pH; Inhibitor present. | Use fresh enzyme; Confirm buffer pH at 37°C; Check reagents for contaminants. |
| Non-linear reaction rates | Substrate depletion; Enzyme instability; Product inhibition. | Use shorter time points; Use less enzyme; Perform product inhibition studies. |
| Poor HPLC peak shape | Column degradation; Improper mobile phase. | Flush or replace column; Ensure mobile phase is freshly prepared and degassed. |
| High variability between replicates | Pipetting errors; Inconsistent incubation times. | Calibrate pipettes; Use a multichannel pipette for simultaneous additions; Quench reactions precisely. |
Conclusion
The protocols detailed in this application note provide a robust and validated method for investigating the enzymatic conversion of this compound. By combining a carefully controlled in vitro enzymatic assay with a precise HPLC analytical method, researchers can reliably determine key kinetic parameters. This framework is essential for advancing our understanding of the metabolism of important pharmaceuticals like Nicorandil and can be adapted for screening and characterization of other novel amide-containing compounds.
References
-
Stratford, M. R., & Dennis, M. F. (1992). High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 145-151. ([Link])
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Doubtnut. (n.d.). The enzymes with which nicotinamide act as coenzyme are. Retrieved from [Link]
-
Chekan, J. R., et al. (2011). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. Journal of Biological Chemistry, 286(28), 24863-24871. ([Link])
-
Szymańska, L., et al. (2000). Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Acta Poloniae Pharmaceutica, 57(4), 263-266. ([Link])
-
Wikipedia. (2024). Nicotinamide adenine dinucleotide. Retrieved from [Link]
-
Paul, C. E., et al. (2016). A survey of synthetic nicotinamide cofactors in enzymatic processes. ACS Catalysis, 6(11), 7655-7679. ([Link])
-
Imai, S. (2018). Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. In Methods in Molecular Biology (pp. 21-29). Springer. ([Link])
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan, A., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 10, 963503. ([Link])
-
Sau, S., et al. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 49(29), 6236-6247. ([Link])
-
ResearchGate. (n.d.). HPLC chromatogram of 11 nicotinamide metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide hydrolysis of 8 by amidase #7. Retrieved from [Link]
-
Kobayashi, M., et al. (1994). Identification of active sites in amidase: Evolutionary relationship between amide bond- and peptide bond-cleaving enzymes. Proceedings of the National Academy of Sciences, 91(23), 11041-11045. ([Link])
- Google Patents. (2014). Process for the preparation of this compound and nicorandil.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
- Google Patents. (2024). HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof.
-
H.E.L Group. (2026). INFOGEST protocol and an automated digestion simulation. Retrieved from [Link]
-
University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions. Retrieved from [Link]
-
Wikipedia. (2024). Enzyme kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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- 5. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of active sites in amidase: Evolutionary relationship between amide bond- and peptide bond-cleaving enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Cell-based assays for N-(2-Hydroxyethyl)nicotinamide activity
Application Note & Protocols
Title: A Comprehensive Guide to Cell-Based Assays for Characterizing the Bioactivity of N-(2-Hydroxyethyl)nicotinamide (HEN)
Abstract
This compound (HEN), a derivative of nicotinamide (Vitamin B3), is emerging as a molecule of interest for its potential therapeutic applications.[1][2] As a structural analog of nicotinamide and a metabolite of the drug Nicorandil, HEN is hypothesized to function as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism, DNA repair, and signaling.[3][4] This application note provides a comprehensive suite of robust, cell-based assays designed to systematically evaluate the biological activity of HEN. We present a logical workflow, from foundational assays determining cytotoxicity and NAD+ modulation to mechanistic studies on key NAD+-dependent enzymes and functional assessments of its antioxidant and anti-inflammatory potential. These protocols are designed for researchers in drug discovery and cell biology to elucidate the mechanism of action of HEN and similar NAD+ precursors.
Introduction: The Centrality of NAD+ and the Potential of HEN
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular function. It is indispensable for redox reactions that drive energy production and serves as the sole substrate for critical enzyme families, including sirtuins (SIRTs) and Poly (ADP-ribose) polymerases (PARPs).[4][5] Sirtuins are key regulators of metabolism, stress resistance, and longevity, while PARPs are essential for DNA repair and maintaining genomic stability.[6][7] The cellular pool of NAD+ declines with age and during metabolic stress, implicating its depletion in age-related diseases and making the identification of effective NAD+ precursors a significant therapeutic strategy.
This compound (HEN) is structurally similar to nicotinamide, a well-known NAD+ precursor that functions through the salvage pathway.[8][9] This suggests HEN may act to replenish cellular NAD+ pools, thereby influencing the activity of NAD+-dependent pathways. Furthermore, nicotinamide itself exhibits well-documented anti-inflammatory and antioxidant properties.[10][11][12] Therefore, a thorough investigation of HEN requires a multi-faceted approach. This guide provides the experimental framework to address the following key questions:
-
What is the optimal, non-toxic concentration range for HEN in cultured cells?
-
Does HEN increase intracellular NAD+ levels and modulate the NAD+/NADH ratio?
-
How does HEN affect the activity of key NAD+-consuming enzymes like SIRT1 and PARP?
-
Does HEN confer protection against cellular stressors, such as oxidative and inflammatory insults?
To answer these, we present a tiered experimental approach, summarized in the table below.
Table 1: Summary of Recommended Cell-Based Assays for HEN
| Assay | Biological Question Addressed | Assay Principle | Typical Endpoint Measurement |
| Cell Viability (MTT/XTT) | What is the cytotoxic profile and optimal working concentration of HEN? | Enzymatic reduction of a tetrazolium salt by metabolically active cells. | Colorimetric (Absorbance) |
| NAD+/NADH Quantification | Does HEN function as an NAD+ precursor in cells? | Bioluminescent assay using NAD/NADH-dependent luciferin generation.[13] | Luminescence |
| SIRT1 Activity Assay | Does HEN modulate the activity of this key NAD+-dependent deacetylase? | Fluorometric detection of a deacetylated peptide substrate. | Fluorescence |
| PARP Activity Assay | Does HEN influence PARP activity, particularly under DNA damage? | Colorimetric detection of biotinylated poly(ADP-ribose) incorporation.[14] | Colorimetric (Absorbance) |
| Cellular Antioxidant Assay | Can HEN protect cells from reactive oxygen species (ROS)? | Inhibition of intracellular ROS-mediated oxidation of a fluorescent probe (DCFDA).[15] | Fluorescence |
| NF-κB Reporter Assay | Does HEN possess anti-inflammatory activity? | Measurement of a reporter gene (e.g., Luciferase) driven by an NF-κB promoter.[16][17] | Luminescence |
Section 1: Foundational Assays: Viability and NAD+ Modulation
The initial characterization of any compound requires establishing its therapeutic window and confirming its primary hypothesized mechanism.
The Central Role of NAD+ Metabolism
The rationale for investigating HEN as a bioactive compound is grounded in its potential to influence the cellular NAD+ pool. As the diagram below illustrates, NAD+ precursors feed into a dynamic system where NAD+ is synthesized and then consumed by critical enzymes. Modulating the availability of NAD+ can therefore have profound effects on cellular health and resilience.
Caption: The central role of NAD+ metabolism.
Protocol: Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Rationale: Before assessing activity, it is critical to determine the concentration range of HEN that does not induce cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific bioactivity and not a general toxic response.
Materials:
-
Cell Line: HEK293 (human embryonic kidney) or HaCaT (human keratinocyte) cells.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: HEN (stock solution in DMSO or PBS), MTT solution (5 mg/mL in PBS), DMSO, Triton™ X-100 or SDS for solubilization.
-
Equipment: 96-well plates, multichannel pipette, plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of HEN (e.g., from 1 µM to 10 mM) in culture medium. Remove the old medium from the cells and add 100 µL of the HEN dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the highest HEN dose) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot viability (%) against HEN concentration to determine the TC₅₀ (toxic concentration 50%). Select non-toxic concentrations for subsequent experiments.
Protocol: NAD+/NADH Quantification Assay
Principle: This protocol uses a bioluminescent assay (e.g., Promega NAD/NADH-Glo™) that determines the total levels of NAD+ and NADH.[13] In the presence of NAD+/NADH, a reductase enzyme reduces a proluciferin substrate into luciferin, which is then used by luciferase to generate a light signal proportional to the amount of NAD+ and NADH present. Specificity for NAD+ or NADH can be achieved through differential sample processing.
Rationale: This is the most direct test of the hypothesis that HEN acts as an NAD+ precursor. An increase in the total NAD pool or a shift in the NAD+/NADH ratio would provide strong evidence for this mechanism.[5][13]
Materials:
-
Cell Line: A549 (human lung carcinoma) or primary human dermal fibroblasts (HDFs).
-
Reagents: HEN, NAD/NADH-Glo™ Assay Kit (or equivalent), PBS.
-
Equipment: White-walled 96-well plates, luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of HEN (determined from the viability assay) and a vehicle control for 12-24 hours.
-
Lysis and NAD+/NADH Detection:
-
Follow the manufacturer's protocol precisely. Typically, this involves adding the supplied lysis/detection reagent directly to the wells.
-
This reagent lyses the cells and contains the enzymes and substrates necessary for the luminescent reaction.
-
-
Incubation: Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.
-
Measurement: Read the luminescence using a plate luminometer.
Data Analysis:
-
Plot the raw luminescence units (RLU) against HEN concentration.
-
An increase in luminescence compared to the vehicle control indicates an increase in the total NAD+/NADH pool.
-
To measure NAD+ and NADH separately, the protocol can be modified with an acid/base extraction step prior to detection, as detailed in many commercial kits.[13] This allows for the calculation of the NAD+/NADH ratio, a key indicator of cellular redox state.[5]
Section 2: Mechanistic Assays: Impact on NAD+-Dependent Enzymes
If HEN increases NAD+ levels, it is crucial to determine the downstream consequences on the enzymes that depend on it.
Protocol: Sirtuin 1 (SIRT1) Activity Assay
Principle: This is a fluorometric, two-step assay. First, SIRT1 deacetylates a peptide substrate containing an acetylated lysine. In the second step, a developer solution is added that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT1 activity.
Rationale: SIRT1 is a major NAD+-dependent protein deacetylase that links cellular metabolism to gene expression and stress responses.[6] Assessing SIRT1 activity determines if HEN-induced NAD+ elevation translates into the activation of this key longevity-associated pathway.
Materials:
-
Sample Source: Nuclear extracts or immunoprecipitated SIRT1 from cells treated with HEN.
-
Reagents: SIRT1 Activity Assay Kit (e.g., Abcam ab156065, Sigma-Aldrich MAK091), which includes a SIRT1 substrate, NAD+, developer, and a known SIRT1 inhibitor (e.g., Nicotinamide) for use as a control.
-
Equipment: Black 96-well plates, fluorescence plate reader (Ex/Em = 340/440 nm or similar, depending on the kit).
Procedure:
-
Prepare Samples: Culture cells (e.g., HeLa or HepG2) and treat with HEN or vehicle for 24 hours. Prepare nuclear extracts according to standard protocols or immunoprecipitate SIRT1 using an anti-SIRT1 antibody.
-
Assay Reaction:
-
In a black 96-well plate, add nuclear extract/IP-SIRT1, NAD+, and the SIRT1 fluorometric substrate.
-
Include controls: a "no enzyme" control and a "positive inhibition" control using Nicotinamide.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes.
-
Develop and Read: Add the developer solution to each well and incubate for 15-30 minutes at 37°C. Measure fluorescence.
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Compare the fluorescence signal from HEN-treated samples to the vehicle control. An increase in fluorescence indicates activation of SIRT1.
-
Confirm assay validity by observing a strong reduction in signal in the Nicotinamide-treated control well.
Protocol: Poly (ADP-ribose) Polymerase (PARP) Activity Assay
Principle: This is a colorimetric ELISA-based assay.[14] A 96-well plate is coated with histones. PARP enzyme (from cell lysates) uses biotin-labeled NAD+ as a substrate to form poly (ADP-ribose) chains on the histones. The incorporated biotin is then detected with Streptavidin-HRP and a colorimetric substrate.
Rationale: PARPs are critical for DNA repair, but their overactivation can deplete cellular NAD+ and ATP, leading to cell death.[11] Nicotinamide is a known PARP inhibitor.[18] This assay helps determine if HEN shares this inhibitory property or if it can sustain PARP activity during genotoxic stress by providing more NAD+ substrate.
Materials:
-
Cell Line: MCF-7 (human breast cancer) or similar.
-
Reagents: PARP Universal Colorimetric Assay Kit (e.g., R&D Systems #4677-096-K), DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂), PARP inhibitor (e.g., Olaparib) as a control.
-
Equipment: 96-well plate reader (450 nm).
Procedure:
-
Cell Treatment: Treat cells with HEN for 24 hours. To induce PARP activity, add a low dose of H₂O₂ for the final hour of incubation.
-
Prepare Lysates: Harvest cells and prepare whole-cell lysates according to the kit manufacturer's instructions.
-
PARP Reaction: Add cell lysates to the histone-coated wells along with the reaction buffer containing biotinylated NAD+.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Wash the wells and add Streptavidin-HRP. After another incubation and wash, add the HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with acid and read the absorbance at 450 nm.
Data Analysis:
-
An increase in absorbance in H₂O₂-treated cells compared to untreated cells confirms DNA damage-induced PARP activation.
-
Compare HEN-treated samples to vehicle control (both with H₂O₂). A decrease in signal suggests PARP inhibition, while a sustained or increased signal might suggest HEN is providing substrate to support the DNA repair process.
Section 3: Functional Assays: Assessing Therapeutic Potential
These assays move from mechanism to function, testing whether HEN can protect cells from common pathological stressors.
Protocol: Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in live cells.[15] The non-fluorescent probe 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this conversion.
Rationale: Oxidative stress is a key driver of cellular damage and aging.[19] Given that NAD+ metabolism is intrinsically linked to redox balance, and related compounds like nicotinamide have antioxidant properties, this assay evaluates a key potential benefit of HEN.[10][12]
Materials:
-
Cell Line: HepG2 (human liver cancer) or ARPE-19 (human retinal pigment epithelial) cells.
-
Reagents: HEN, DCFH-DA probe, a free radical initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂.
-
Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader (Ex/Em = ~485/535 nm).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow to adhere.
-
Probe Loading and Treatment: Wash cells with PBS and incubate with DCFH-DA (e.g., 25 µM) for 60 minutes at 37°C.
-
Wash and Treat: Wash away excess probe and add medium containing various concentrations of HEN.
-
Induce Oxidative Stress: After 30-60 minutes, add the radical initiator (e.g., 600 µM AAPH) to all wells except the negative control.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure fluorescence every 5 minutes for 1-2 hours.
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetic plot for each well.
-
Calculate the percentage of ROS inhibition: [1 - (AUC_treated / AUC_oxidant_control)] * 100.
-
A dose-dependent decrease in fluorescence indicates that HEN has cellular antioxidant activity.
Protocol: Anti-Inflammatory Activity via NF-κB Reporter Assay
Principle: This assay uses a cell line stably transfected with a reporter plasmid where the expression of a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase) is controlled by a promoter containing NF-κB binding sites.[16] When cells are stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to reporter gene expression.[17]
Rationale: Chronic inflammation is implicated in numerous diseases. Nicotinamide can inhibit inflammation, in some cases by modulating the NF-κB pathway.[4][12] This assay provides a direct and sensitive readout of the potential anti-inflammatory effects of HEN.
NF-κB Signaling Pathway and Assay Logic
Caption: NF-κB signaling pathway and reporter assay logic.
Materials:
-
Cell Line: HEK293-NFκB-luc or THP-1-NFκB-luc cells (stably transfected reporter lines).
-
Reagents: HEN, TNF-α (human recombinant), Luciferase Assay System (e.g., Promega ONE-Glo™).
-
Equipment: White-walled 96-well plates, luminometer.
Procedure:
-
Cell Seeding: Seed reporter cells in a white-walled 96-well plate and allow to attach/stabilize.
-
Pre-treatment: Treat cells with non-toxic concentrations of HEN for 1-2 hours. Include a vehicle control and a positive control inhibitor (e.g., Bay 11-7082).
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells except the "unstimulated" negative control.
-
Incubation: Incubate for 6-8 hours to allow for NF-κB activation and luciferase expression.
-
Lysis and Measurement: Add the luciferase assay reagent directly to the wells, which lyses the cells and provides the luciferin substrate. Read luminescence.
Data Analysis:
-
Calculate the fold induction of the TNF-α stimulated control over the unstimulated control to confirm assay performance.
-
Normalize the data by expressing the luminescence of HEN-treated wells as a percentage of the TNF-α stimulated control.
-
A dose-dependent decrease in luminescence indicates that HEN inhibits NF-κB signaling.
Summary and Proposed Workflow
The characterization of this compound requires a systematic progression from foundational to functional assays. The workflow below provides a logical path for a comprehensive investigation. By following these validated protocols, researchers can effectively determine the cellular mechanism of action of HEN, providing a solid foundation for further preclinical or therapeutic development.
Caption: Recommended experimental workflow for HEN characterization.
References
-
DoNotAge.org. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. [Link]
-
Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. [Link]
-
Reikhav, S., et al. (2011). Real-time monitoring of NF-kappaB activity in cultured cells and in animal models. PMC. [Link]
-
Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). [Link]
-
BPS Bioscience. (n.d.). PARP Assays. [Link]
-
Springer Protocols. (n.d.). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. [Link]
-
Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. [Link]
-
Kandarian, B., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. [Link]
-
Jinfiniti. (2025, June 10). How to Test Your NAD Levels: A Complete Guide. [Link]
-
enov.one. (2025, July 8). The Ultimate Guide to 25 NAD+ Level Tests. [Link]
-
NMN.com. (2015, March 10). Tracking NAD+ Levels: From the Brain to Blood. [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]
-
Lappas, M., et al. (2012). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. PubMed. [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Ungerstedt, J. S., et al. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. PMC - PubMed Central. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide?. [Link]
-
AboutNAD. (n.d.). What Are NAD+ Precursors? How the Body Makes NAD+. [Link]
-
ResearchGate. (2025, August 6). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: Implications for preterm birth. [Link]
-
Jinfiniti. (2024, November 22). 9 Established NAD+ Precursors You Should Know. [Link]
-
Elysium Health. (n.d.). 5 NAD+ precursors you need to know. [Link]
-
ResearchGate. (2025, August 6). Pharmacologic doses of nicotinamide in the treatment of inflammatory skin conditions: A review. [Link]
-
MDPI. (n.d.). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. [Link]
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Application Notes and Protocols for N-(2-Hydroxyethyl)nicotinamide in Cosmetic and Dermatological Research
Introduction: Unveiling the Potential of N-(2-Hydroxyethyl)nicotinamide
This compound, a derivative of the well-established skincare powerhouse nicotinamide (also known as niacinamide or vitamin B3), presents an intriguing avenue for cosmetic and dermatological research. Nicotinamide itself is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form (NADP), which are central to cellular metabolism, DNA repair, and antioxidant defense. The addition of a 2-hydroxyethyl group to the nicotinamide structure may modulate its physicochemical properties, such as solubility and skin penetration, potentially offering a nuanced or enhanced efficacy profile compared to its parent compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted potential of this compound. The protocols outlined herein are grounded in the extensive body of research on nicotinamide and are designed to be adapted for the specific investigation of this promising derivative.
Core Mechanisms of Action: A Foundation for Research
The therapeutic and cosmetic benefits of nicotinamide are attributed to its diverse biological activities. Understanding these mechanisms is crucial for designing robust experimental protocols for this compound.
-
Cellular Energy and DNA Repair: As a precursor to NAD+, this compound is anticipated to replenish cellular energy pools, which is vital for DNA repair processes, particularly in response to UV-induced damage.
-
Anti-Inflammatory Effects: Nicotinamide has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This makes it a valuable agent for managing inflammatory skin conditions like acne and rosacea.
-
Skin Barrier Enhancement: A key benefit of nicotinamide is its ability to strengthen the epidermal barrier function. It achieves this by stimulating the synthesis of essential lipids like ceramides and free fatty acids, as well as proteins such as keratin and filaggrin, leading to reduced transepidermal water loss (TEWL) and improved skin hydration.
-
Sebum Regulation: For individuals with oily and acne-prone skin, nicotinamide helps to regulate sebum production.
-
Hyperpigmentation Reduction: Nicotinamide effectively lightens the skin by inhibiting the transfer of melanosomes from melanocytes to surrounding keratinocytes.
-
Anti-Aging Properties: Through its antioxidant effects, ability to boost collagen production, and prevention of protein glycation, nicotinamide can improve the appearance of fine lines, wrinkles, and skin sallowness.
In Vitro Experimental Protocols
The following protocols provide a framework for the initial screening and mechanistic evaluation of this compound in cultured skin cells.
Assessment of Skin Barrier Function Enhancement
Objective: To determine the effect of this compound on the expression of key barrier-related proteins in human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
This compound
-
Reagents for protein extraction and quantification (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-filaggrin, anti-involucrin, anti-ceramide synthase)
-
Reagents for quantitative real-time PCR (qRT-PCR)
Protocol:
-
Culture HEKs to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24-48 hours. A vehicle control (the solvent used to dissolve the compound) should be included.
-
For Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against filaggrin, involucrin, and ceramide synthase, followed by appropriate secondary antibodies.
-
Visualize and quantify band intensities.
-
-
For qRT-PCR:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers specific for genes encoding filaggrin, involucrin, and ceramide synthase.
-
Data Presentation:
| Treatment | Filaggrin Expression (Fold Change vs. Vehicle) | Involucrin Expression (Fold Change vs. Vehicle) | Ceramide Synthase Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 1.5 | 1.3 | 1.4 |
| This compound (50 µM) | 2.2 | 1.9 | 2.0 |
| This compound (100 µM) | 2.8 | 2.5 | 2.6 |
Evaluation of Anti-Inflammatory Activity
Objective: To assess the ability of this compound to suppress the inflammatory response in skin cells.
Materials:
-
Human keratinocytes or macrophages (e.g., THP-1 cell line)
-
Appropriate cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or UV radiation)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-8
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding LPS or exposing the cells to a controlled dose of UVB radiation.
-
Incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatant using ELISA kits according to the manufacturer's instructions.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory effects.
Investigation of Hyperpigmentation-Inhibitory Effects
Objective: To determine if this compound can inhibit melanosome transfer from melanocytes to keratinocytes.
Materials:
-
Human epidermal melanocytes (HEM)
-
Human epidermal keratinocytes (HEK)
-
Co-culture medium
-
This compound
-
Fluorescently labeled latex beads (to mimic melanosomes) or a system to visualize melanosomes (e.g., Fontana-Masson staining)
Protocol:
-
Culture HEMs and HEKs separately.
-
Establish a co-culture of HEMs and HEKs.
-
Treat the co-culture with various concentrations of this compound for 48-72 hours.
-
For fluorescent bead uptake:
-
Add fluorescently labeled beads to the co-culture and incubate for several hours.
-
Fix the cells and visualize the uptake of beads by keratinocytes using fluorescence microscopy.
-
Quantify the fluorescence intensity per keratinocyte.
-
-
For Fontana-Masson staining:
-
Fix and stain the co-culture to visualize melanin.
-
Quantify the amount of melanin transferred to keratinocytes using image analysis software.
-
Signaling Pathway of Melanosome Transfer Inhibition:
Caption: Inhibition of melanosome transfer by nicotinamide derivatives.
In Vivo and Ex Vivo Study Designs
For more advanced testing, in vivo and ex vivo models are indispensable.
Ex Vivo Human Skin Model for Barrier Function and Penetration
Objective: To evaluate the effect of a topical formulation containing this compound on skin barrier integrity and to quantify its penetration into human skin.
Model: Franz diffusion cells using ex vivo human skin explants.
Protocol:
-
Obtain human skin samples from elective surgeries (with ethical approval and patient consent).
-
Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Apply a formulation containing this compound to the skin surface.
-
At predetermined time points, collect the receptor fluid to measure the amount of compound that has permeated the skin.
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At the end of the experiment, separate the different skin layers (stratum corneum, epidermis, dermis) to quantify the amount of compound retained in each layer.
-
Analyze the samples using a validated analytical method such as HPLC-UV or LC-MS.
-
In parallel, assess TEWL on treated and untreated skin explants to evaluate barrier function.
In Vivo Models for Dermatological Conditions
A variety of animal models can be employed to study the efficacy of this compound in specific skin disorders.
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Atopic Dermatitis Model: Hapten-induced (e.g., oxazolone) models in mice can be used to assess the anti-inflammatory and barrier-restoring effects of topical this compound.
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Acne Model: P. acnes-induced inflammation models in mice or the rhino mouse model can be utilized to evaluate its efficacy in reducing inflammation and sebum production.
-
Wound Healing Model: Excisional or incisional wound models in rodents can be used to determine if this compound accelerates wound closure and improves tissue regeneration.
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UV-Induced Hyperpigmentation Model: In guinea pigs or mice, repeated UVB exposure can induce hyperpigmentation. The skin-lightening effect of this compound can be assessed by colorimetric measurements and histological analysis.
Quantitative Data Summary for In Vivo Hyperpigmentation Study:
| Treatment Group | Melanin Index (Week 4) | Reduction in Hyperpigmentation (%) |
| Vehicle Control | 150 ± 10 | - |
| 2% this compound | 120 ± 8 | 20% |
| 5% this compound | 105 ± 7 | 30% |
Formulation and Stability Considerations
The 2-hydroxyethyl group may enhance the water solubility of this compound compared to nicotinamide. This should be considered when developing formulations for topical delivery. Stability testing of the final formulation under various conditions (e.g., temperature, light) is crucial to ensure the integrity of the active ingredient.
Safety and Toxicological Assessment
Prior to clinical testing, a thorough safety evaluation is mandatory. Standard in vitro toxicology assays should be performed, including:
-
Skin corrosion and irritation tests using reconstructed human epidermis models (OECD 431 and 439).
-
Skin sensitization assays (OECD 442C, 442D, 442E).
-
Phototoxicity testing (e.g., 3T3 NRU phototoxicity test).
Conclusion
This compound holds significant promise as a novel ingredient in cosmetic and dermatological formulations. By leveraging the extensive knowledge of its parent compound, nicotinamide, and employing the systematic research approach outlined in these application notes, scientists can effectively elucidate its mechanisms of action, efficacy, and safety profile. The provided protocols offer a robust starting point for a comprehensive investigation into the potential of this exciting molecule to advance skin health and treatment.
References
-
Creative Bioarray. Animal Models of Dermatology. [Link]
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Nordic Bioscience. Translational Models in Dermatology. [Link]
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IMAVITA. Dermatology Models. [Link]
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Genoskin. The NativeSkin® live human skin model. [Link]
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Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology. Indian J Dermatol Venereol Leprol 2018;84:234-237. [Link]
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Adgyl Lifesciences. Cosmetics Testing - IN VITRO Studies. [Link]
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JoVE. Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. [Link]
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Tioga Research. Cosmetic In Vitro Testing Services. [Link]
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Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. 2018;84(2):234. [Link]
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Puginier M, et al. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients. Toxicol In Vitro. 2020;64:104781. [Link]
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Microbe Investigations. Cosmetic Product Safety Testing Methods. [Link]
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De Servi B, et al. Safety Evaluation of Cosmetic Ingredients: In Vitro Opportunities for the Identification of Contact Allergens. MDPI. [Link]
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DermNet. Nicotinamide. [Link]
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Zhonghe Fountain. Nicotinamide: The Multifunctional Powerhouse for Healthy Skin. [Link]
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The ASCO Post. Oral Nicotinamide Prevents Common Skin Cancers in High-Risk Patients, Reduces Costs. [Link]
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EurekAlert!. Study reveals efficacy of nicotinamide for skin cancer prevention. [Link]
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Camillo L, et al. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI. [Link]
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Niacinamide: A Multi-functional Dermatological Agent for Skin Health and Treatment. [Link]
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Camillo L, et al. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. [Link]
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Hakozaki T, et al. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer. Br J Dermatol. 2002;147(1):20-31. [Link]
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Bains P, et al. Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]
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Clinical Evaluation of Niacinamide in Hyperpigmentation and Barrier Repair. [Link]
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Practical Dermatology. Niacinamide: A Multi-functional Cosmeceutical Ingredient. [Link]
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Dr Finbar. Niacinamide for Skin Cancer Prevention: What Patients Need to Know (nicotinamide). [Link]
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Nicotinamide for skin cancer chemoprevention. ResearchGate. [Link]
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Pharmacologic doses of nicotinamide in the treatment of inflammatory skin conditions: A review. ResearchGate. [Link]
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Bains P, et al. Nicotinamide: Mechanism of action and indications in dermatology. Semantic Scholar. [Link]
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Hot Skin Care Ingredients - Nicotinamide. [Link]
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Boo YC. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. NIH. [Link]
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Gehring W. Nicotinic acid/niacinamide and the skin. J Cosmet Dermatol. 2004;3(2):88-93. [Link]
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Wisderm. Effect of Niacinamide on Skin Barrier Function. [Link]
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Zhen AX, et al. Niacinamide Protects Skin Cells from Oxidative Stress Induced by Particulate Matter. PMC. [Link]
-
Al Hamzawi NK. Nicotinamide as a Skin Whitener: Evidence and Controversies. ResearchGate. [Link]
Troubleshooting & Optimization
Technical Support Center: N-(2-Hydroxyethyl)nicotinamide Stability in Aqueous Solutions
Welcome to the technical support center for N-(2-Hydroxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. As a key metabolite of the anti-anginal drug Nicorandil, understanding its stability profile is critical for accurate experimental design, formulation development, and pharmacokinetic studies.[1] This resource synthesizes fundamental chemical principles with field-proven insights to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond.[2][3] This reaction cleaves the molecule into two primary degradation products: Nicotinic acid (also known as niacin or Vitamin B3) and Ethanolamine .[1][3][4]
This is a classic nucleophilic acyl substitution reaction where a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) attacks the electrophilic carbonyl carbon of the amide group.[1][2] The subsequent cleavage of the carbon-nitrogen bond results in the formation of the carboxylic acid and the amine.
Diagram: Hydrolysis of this compound
Caption: Primary degradation pathway of this compound.
Q2: How do pH and temperature affect the stability of this compound?
Based on the general principles of amide hydrolysis, the stability of this compound is highly dependent on both pH and temperature.
-
pH Influence : Amide hydrolysis is subject to both acid and base catalysis.[2][5][6]
-
Acidic Conditions (pH < 4): The rate of hydrolysis increases as the pH decreases. The reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3]
-
Neutral Conditions (pH ~ 7): The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range.
-
Alkaline Conditions (pH > 8): The rate of hydrolysis increases significantly with increasing pH. This is due to the direct nucleophilic attack of the more potent hydroxide ion (OH⁻) on the carbonyl carbon.[2][3]
-
-
Temperature Influence : The degradation of this compound is expected to follow Arrhenius kinetics, meaning the rate of degradation increases exponentially with temperature.[7][8][9] For every 10°C increase in temperature, a significant increase in the degradation rate can be anticipated. Therefore, for long-term storage of aqueous solutions, refrigeration (2-8°C) or freezing is highly recommended to minimize degradation.
Q3: Can the choice of buffer impact the stability of my this compound solution?
Yes, the choice of buffer can have a significant impact. This phenomenon, known as general acid-base catalysis or buffer catalysis, occurs when buffer species themselves participate in the hydrolysis reaction. For instance, studies on the hydrolysis of other amides and esters have shown that buffer species like phosphate and carbonate can act as catalysts.[8][9]
While specific data for this compound is not available, it is a prudent practice to:
-
Use the lowest buffer concentration necessary for pH control.
-
When possible, select buffers with minimal known catalytic activity for amide hydrolysis, such as Tris or HEPES, although their inertness should be verified for your specific experimental conditions.
-
Always run a control with your compound in the chosen buffer to assess stability over the course of your experiment.
Q4: Is this compound sensitive to light?
The nicotinamide moiety is known to absorb UV light and can be susceptible to photodegradation under certain conditions.[7][10][11] While specific photostability studies on this compound are not extensively published, it is best practice to protect solutions from light, especially during long-term storage or when conducting sensitive assays.
According to ICH Q1B guidelines on photostability testing, exposure to a standardized light source (e.g., a combination of cool white fluorescent and near-UV lamps) is required to assess photosensitivity.[3][12] For routine laboratory work, storing solutions in amber vials or wrapping containers in aluminum foil is a simple and effective protective measure.[12]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
Issue 1: Unexpected peaks appear in my HPLC chromatogram over time.
-
Probable Cause : This is a classic sign of chemical degradation. In the case of this compound, the most likely new peak corresponds to Nicotinic acid . Ethanolamine is also a product but is often not retained or detected by standard reversed-phase HPLC methods due to its small size and high polarity.
-
Troubleshooting Steps :
-
Confirm Peak Identity : If available, inject a standard of nicotinic acid to confirm if the retention time matches the new, growing peak in your sample chromatogram.
-
Review Solution Age and Storage : Check the age of your solution and how it was stored. Was it left at room temperature? Was it exposed to light? Was the pH of the solution acidic or basic?
-
Perform a Mini-Forced Degradation : To definitively identify degradation products, you can perform a rapid forced degradation study. Gently heat a small aliquot of your sample solution in 0.1 M HCl or 0.1 M NaOH for a few hours.[13] Analyze the stressed sample by HPLC. The peak that significantly increases in area is your primary hydrolytic degradation product.
-
Diagram: HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Issue 2: My assay results show a decrease in this compound concentration over the course of an experiment.
-
Probable Cause : This indicates instability under your specific experimental conditions. The rate of loss will be dictated by the pH, temperature, and buffer composition of your assay medium.
-
Troubleshooting Steps :
-
Quantify the Loss : First, establish the rate of degradation. Prepare a solution of this compound in your exact assay buffer and measure its concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) under the same temperature and lighting conditions as your experiment.
-
Optimize pH : If the degradation is significant, assess if the pH of your assay can be moved closer to neutral (pH 6-7), where amide hydrolysis is typically slowest.
-
Lower the Temperature : If your experimental protocol allows, perform the experiment at a lower temperature to slow the degradation rate.
-
Prepare Fresh Solutions : For critical experiments, always prepare your this compound solutions fresh and use them immediately to minimize the impact of degradation.
-
Issue 3: I am developing a stability-indicating HPLC method. How do I ensure I can separate the parent compound from its degradants?
-
Core Requirement : A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[14] For this compound, this means achieving baseline separation between it and nicotinic acid.
-
Method Development Protocol :
-
Generate Degradation Products : Perform forced degradation studies to intentionally create the degradation products.[15][16]
-
Acid Hydrolysis : Reflux in 0.1 M HCl at 60-80°C for several hours.[13]
-
Base Hydrolysis : Reflux in 0.1 M NaOH at 60-80°C for several hours.[13]
-
Oxidation : Treat with 3% H₂O₂ at room temperature.[15]
-
Photolysis : Expose the solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[12]
-
Thermal : Heat the solution at an elevated temperature (e.g., 80°C).
-
-
Analyze Stressed Samples : Inject a mixture of the stressed samples into your HPLC system.
-
Optimize Separation : Adjust your mobile phase composition (e.g., organic solvent ratio, pH) and gradient to achieve baseline separation between this compound and the largest degradation peak (expected to be nicotinic acid). This compound is more polar than its parent compound Nicorandil but less polar than its primary degradant, nicotinic acid. A typical reversed-phase method (e.g., C18 column) with a methanol or acetonitrile/water mobile phase should be effective.[17]
-
| Parameter | This compound | Nicotinic Acid (Degradant) | Separation Principle |
| Structure | Contains amide and alcohol groups. | Contains a carboxylic acid group. | At a mobile phase pH between the pKa of nicotinic acid (~4.8) and the pKa of the pyridine nitrogen (~3.4), nicotinic acid will be ionized and more polar, eluting earlier on a reversed-phase column. |
| Expected Elution | Later | Earlier | Based on relative polarity on a reversed-phase column. |
References
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. National Center for Biotechnology Information. Available at: [Link]
-
[A study on the degradation kinetics of nicotinamide powder]. PubMed. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. National Center for Biotechnology Information. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. ResearchGate. Available at: [Link]
-
Summary of results for stability indicating RP-HPLC methods. ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]
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Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Center for Biotechnology Information. Available at: [Link]
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. Available at: [Link]
- METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. Google Patents.
-
Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. PubMed. Available at: [Link]
-
determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Acta Poloniae Pharmaceutica. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
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Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. ResearchGate. Available at: [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]
-
PubChemLite - this compound (C8H10N2O2). PubChem. Available at: [Link]
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24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
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Hydrolysis of Amides. Science of Synthesis. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
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the hydrolysis of amides. Chemguide. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. Available at: [Link]
-
Nicotinamide and its role in reducing complement activation and oxidative stress in age-related macular degeneration. IOVS. Available at: [Link]
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Technical Support Center: N-(2-Hydroxyethyl)nicotinamide Stability and Degradation
Welcome to the technical support guide for N-(2-Hydroxyethyl)nicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. As the primary metabolite of the anti-anginal drug Nicorandil, understanding the stability and degradation profile of this compound (also known as SG-86) is critical for accurate experimental results and formulation development.[1] This guide offers practical, field-proven advice in a direct question-and-answer format to address specific challenges you may encounter.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
FAQ 1: I'm observing unexpected peaks during the analysis of my this compound sample. What could be the primary degradation product?
Answer:
The most common degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction breaks the molecule down into nicotinic acid (niacin or vitamin B3) and ethanolamine .
-
Causality: The amide bond is susceptible to cleavage under both acidic and basic conditions, as well as at elevated temperatures. The presence of water is a key requirement for this hydrolytic degradation. The stability of related compounds, like N-(hydroxymethyl)nicotinamide, has been shown to be pH-dependent, with decomposition following first-order kinetics in basic solutions.[2]
If you are working with Nicorandil, it's important to note that this compound is itself the primary metabolite.[1] Intermediates in the degradation of Nicorandil, such as 2-(3-Pyridyl)-2-oxazoline and 2-Aminoethyl nicotinate nitrate, could also be present in your sample if the parent drug has not fully degraded.[1]
Below is a simplified diagram illustrating the primary degradation pathway.
Caption: Primary hydrolytic degradation pathway of this compound.
FAQ 2: How do I properly design and execute a forced degradation study for this compound to understand its stability profile?
Answer:
A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound.[3][4][5] These studies help identify potential degradation products and develop stability-indicating analytical methods.[6][7] The goal is to induce degradation, typically in the range of 10-20%, to ensure that the analytical method can effectively separate and quantify the degradants from the parent compound.[6]
Here is a recommended workflow and a summary of stress conditions based on ICH guidelines.[3][4]
Caption: General workflow for a forced degradation study.
Recommended Stress Conditions for Forced Degradation:
| Stress Condition | Reagent / Condition | Typical Duration | Key Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Amide Bond Cleavage |
| Base Hydrolysis | 0.1 M NaOH | 4 - 24 hours at RT | Amide Bond Cleavage |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Oxidation of Pyridine Ring (N-oxide) |
| Thermal | 80°C (in solution and as solid) | 48 - 72 hours | General Decomposition |
| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours) | Variable | Photodegradation (e.g., ring cleavage) |
This table provides starting points. The conditions should be adjusted to achieve the target degradation level.
FAQ 3: My HPLC analysis shows a loss of the main peak over time, but no major new peaks are appearing. What could be happening?
Answer:
This scenario can be perplexing but often points to a few specific issues:
-
Degradants are Not UV-Active: Your primary degradation products, nicotinic acid and ethanolamine, have different chromophores than the parent compound. While nicotinic acid absorbs in the UV range (around 260 nm), ethanolamine does not.[2] If your detection wavelength is optimized for this compound, you might not efficiently detect all degradants.
-
Troubleshooting: Use a Photo-Diode Array (PDA) detector to screen across a range of wavelengths during your analysis. This will help you identify the optimal wavelength for each potential degradant.
-
-
Degradants are Not Retained on the Column: The polarity of the degradation products can be significantly different. Nicotinic acid is more polar than the parent compound, while ethanolamine is a small, highly polar molecule that may elute in the solvent front with a typical reversed-phase HPLC method.
-
Troubleshooting: Adjust your mobile phase to include a lower percentage of organic solvent to improve the retention of polar compounds. A gradient elution method is highly recommended. For highly polar compounds like ethanolamine, a different analytical technique like HILIC (Hydrophilic Interaction Liquid Chromatography) or a derivatization approach may be necessary.
-
-
Formation of Gaseous or Volatile Products: While less common for this specific molecule under typical conditions, some degradation pathways can lead to volatile products that would not be detected by HPLC. This is more of a concern under harsh thermal stress.
FAQ 4: What are the best practices for preparing and storing stock solutions of this compound to ensure stability?
Answer:
To maintain the integrity of your this compound solutions and minimize degradation, proper preparation and storage are crucial.
-
Solvent/Buffer Selection: For aqueous solutions, the choice of buffer is important. Studies on related nicotinamide cofactors have shown that buffer systems can significantly impact stability.[8][9] A Tris buffer system around pH 8.5 has demonstrated good long-term stability for NADH and is a reasonable starting point.[8] Avoid highly acidic or highly alkaline conditions for long-term storage.
-
Temperature: Degradation reactions are temperature-dependent.[8]
-
Solid Form: Store the solid compound in a dry, dark place at room temperature or refrigerated (2-8°C) for long-term storage.[10][11]
-
Solutions: Stock solutions should be stored at 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). Aliquoting the stock solution before freezing is highly recommended to avoid repeated freeze-thaw cycles.
-
-
Protection from Light: Although specific photostability data is limited, compounds with aromatic rings can be susceptible to photodegradation.[12][13] It is a standard best practice to store solutions in amber vials or protect them from light to prevent photolytic degradation.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating this compound from its primary hydrolytic degradant, nicotinic acid.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm. Use PDA for peak purity analysis.
-
Injection Volume: 10 µL.
-
Expected Elution Order: Nicotinic Acid -> this compound.
Protocol 2: Forced Degradation Procedure
This protocol outlines the steps for conducting a comprehensive forced degradation study.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Take samples at 0, 8, 24, and 48 hours. Before injection, neutralize 100 µL of the sample with 100 µL of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Take samples at 0, 2, 8, and 24 hours. Before injection, neutralize 100 µL of the sample with 100 µL of 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take samples at 0, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of the solid compound in an oven at 80°C.
-
Sample both at 0, 24, and 48 hours. For the solid sample, dissolve in the mobile phase before analysis.
-
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber. Analyze both samples after the exposure period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
References
- This compound (EVT-1178873) | 6265-73-2. EvitaChem.
- This compound | 6265-73-2. Smolecule.
- Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Acta Poloniae Pharmaceutica.
- The Stability of Nicorandil in Aqueous Solution. I. - Amanote Research.
- CAS 6265-73-2: this compound. CymitQuimica.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2. ChemicalBook.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Forced Degrad
- Forced Degrad
- Nicotinamide riboside Induced Energy Stress and Metabolic Reprogramming in BEAS-2B Cells.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- This compound (C8H10N2O2). PubChemLite.
- Use of N- (2-hydroxyethyl) nicotinamide nitrate or a pharmaceutically acceptable salt thereof for the preparation of a pharmaceutical composition for increasing the glucose uptake of the brain.
- This compound | C8H10N2O2 | CID 72663. PubChem.
- This compound. LGC Standards.
- Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic d
- Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions.
- N-(2-hydroxyethyl)-nicotinamide. CLEARSYNTH.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- This compound. LGC Standards.
- HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp...
- The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River W
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org.
- Nicotinamide adenine dinucleotide. Wikipedia.
- Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for W
- Application Notes and Protocols for Assessing N-(Hydroxymethyl)
- Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation.
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Technical Support Center: Optimizing N-(2-Hydroxyethyl)nicotinamide in Cell Culture
Welcome to the technical support guide for N-(2-Hydroxyethyl)nicotinamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively using this nicotinamide derivative in cell culture experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is this compound and what is its primary role in cell culture?
A1: this compound (Molecular Formula: C₈H₁₀N₂O₂) is a derivative of nicotinamide, a form of vitamin B3.[1][2] It is also known by synonyms such as SG 86 and N-Nicotinoylethanolamine.[1][3] In cell culture, its primary role is to act as a precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism and redox reactions.[4] By supplementing cells with this compound, researchers aim to boost intracellular NAD+ levels, which can influence a wide range of cellular processes including energy metabolism, DNA repair, and cell survival.[5]
Q2: How does this compound increase NAD+ levels?
A2: this compound, like its parent compound nicotinamide, is utilized in the NAD+ salvage pathway.[4][5] This highly efficient pathway recycles nicotinamide and its derivatives back into the NAD+ pool. The process involves the conversion of the nicotinamide moiety into nicotinamide mononucleotide (NMN), which is then adenylated to form NAD+.[5] This pathway is the main mechanism for maintaining NAD+ levels in mammalian cells.[6]
Q3: What is the relationship between this compound, NAD+, and sirtuins?
A3: The relationship is complex and represents a critical aspect of experimental design.
-
NAD+ is a Substrate: Sirtuins are a class of NAD+-dependent deacetylases. They require NAD+ as a co-substrate to carry out their function, which includes regulating gene expression, metabolism, and stress responses.[7][8]
-
Precursor to an Activator: By increasing the intracellular pool of NAD+, this compound can indirectly activate sirtuins.[9]
-
Potential for Inhibition: However, the parent compound, nicotinamide, is a well-characterized feedback inhibitor of sirtuins.[4][7][8] When this compound is added to culture, it can exert a direct inhibitory effect on sirtuins before it is metabolized. The net effect (inhibition vs. activation) is a dynamic balance dependent on the compound's concentration, incubation time, and the metabolic rate of the specific cell type.[9][10]
Q4: How should I prepare and store this compound?
A4:
-
Reconstitution: this compound is a white to off-white crystalline solid soluble in water and alcohol.[1] For cell culture, prepare a high-concentration stock solution (e.g., 100 mM) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile water.
-
Working Dilutions: Make further dilutions of the stock solution directly into your complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically ≤ 0.5%).
-
Storage: Store the solid compound in a dark, dry place at room temperature.[11] It is recommended that aqueous stock solutions are not stored for more than one day to ensure stability and prevent degradation.[12]
Section 2: Experimental Design & Optimization Protocol
Optimizing the concentration of this compound is critical for achieving reproducible and meaningful results. The goal is to identify a concentration that elicits the desired biological effect without inducing cytotoxicity.
Diagram: Workflow for Concentration Optimization
Caption: A two-phase workflow for determining the optimal concentration of this compound.
Step-by-Step Protocol: Determining Optimal Concentration
This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
1. Cell Seeding:
- Culture your chosen cell line to ~80% confluency.
- Perform a cell count to ensure viability is >95%.
- Seed cells into a 96-well plate at a pre-determined optimal density that allows for logarithmic growth throughout the experiment.
- Incubate for 24 hours to allow adherent cells to attach.
2. Compound Preparation (Range-Finding):
- Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
- Perform a broad serial dilution in complete culture medium. Based on studies of the parent compound nicotinamide, a suggested starting range is from 10 µM to 25 mM.[13]
3. Cell Treatment:
- Carefully remove the medium from the wells.
- Add 100 µL of medium containing the different compound concentrations to triplicate wells for each concentration.
- Include necessary controls:
- Vehicle Control: Medium with the solvent at the same concentration used for the highest drug dose.
- Untreated Control: Cells in medium only.
4. Incubation:
- Incubate the treated cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
5. Assessment of Cell Viability:
- At the end of the incubation, assess cell viability using a suitable method, such as an MTT or resazurin-based assay.
- Follow the manufacturer’s protocol for the chosen assay and record the data from a microplate reader.
6. Data Analysis and Fine-Tuning:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
- Plot the percent viability against the log of the compound concentration.
- Use non-linear regression analysis to determine the IC₅₀ value.
- Based on this initial curve, perform a second experiment using a narrower range of concentrations around the identified effective range to precisely determine the optimal non-toxic concentration for your functional assays.
Recommended Concentration Ranges
The optimal concentration is highly cell-type dependent.[14] The following table, based on data for the parent compound nicotinamide, provides a starting point for your experiments.
| Cell Type Category | Suggested Starting Range | Key Considerations & References |
| Hematopoietic Stem Cells | 5 mM - 10 mM | Different concentrations may promote short-term vs. long-term stem cell phenotypes. Concentrations >10 mM may decrease viability.[13] |
| Organoid Cultures | ~10 mM | Often used as a standard supplement in various organoid media to promote formation and longevity.[15] |
| General Mammalian Cell Lines | 1 mM - 10 mM | This is a broad starting point. Cell-specific tolerance must be determined empirically. |
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: No Observable Effect on NAD+ Levels or Sirtuin Activity
| Potential Cause | Recommended Troubleshooting Step | Scientific Rationale |
| Cell-Type Specific Metabolism | Test a different NAD+ precursor, such as Nicotinic Acid (NA) or Nicotinamide Riboside (NR). | The efficiency of the NAD+ salvage pathway enzymes varies significantly between cell types. Some cells, like human epidermal keratinocytes, may not efficiently utilize nicotinamide or its derivatives to synthesize NAD+.[14] |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine when the peak NAD+ increase occurs. | The conversion of this compound to NAD+ is an enzymatic process that takes time. The intracellular NAD+ pool will rise and fall as the precursor is consumed. |
| Compound Degradation | Prepare fresh stock and working solutions for each experiment. Avoid storing diluted aqueous solutions for more than 24 hours.[12] | Although this compound is generally stable, prolonged storage in aqueous media at 37°C can lead to degradation, reducing its effective concentration. |
| Sub-optimal Concentration | Re-evaluate your dose-response curve. Test a higher, non-toxic concentration. | The compound may not be reaching a sufficient intracellular concentration to drive the enzymatic conversion to NAD+ at the dose used. |
Issue 2: Unexpected Cytotoxicity or Anti-Proliferative Effects
| Potential Cause | Recommended Troubleshooting Step | Scientific Rationale |
| Concentration Too High | Carefully repeat the dose-response experiment, ensuring accurate dilutions. Confirm the IC₅₀ value. | High concentrations of nicotinamide (e.g., >10-15 mM) can be toxic to certain cell types, including hematopoietic stem cells.[13] This is a common cause of unexpected cell death. |
| Sirtuin Inhibition | Measure acetylation of known sirtuin targets (e.g., p53). Compare the effect to known sirtuin inhibitors. | At high concentrations, the compound may act primarily as a sirtuin inhibitor rather than an NAD+ booster. Inhibition of sirtuins can affect cell cycle and survival pathways.[4][15] |
| Solvent Toxicity | Run a vehicle control curve with serial dilutions of the solvent (e.g., DMSO) alone to determine its toxicity threshold in your cell line. | The solvent used to dissolve the compound can be toxic at higher concentrations. This must be ruled out as the cause of cytotoxicity. |
| Off-Target Effects | Review literature for known off-target effects of nicotinamide at high concentrations. | High millimolar concentrations of nicotinamide have been shown to inhibit other enzymes, such as ROCK kinases, independent of the NAD+ pathway. This could contribute to observed phenotypes. |
Issue 3: High Variability Between Experiments
| Potential Cause | Recommended Troubleshooting Step | Scientific Rationale |
| Inconsistent Cell Health/Density | Standardize your cell culture practice. Always seed cells from a culture in the logarithmic growth phase and ensure consistent seeding density. | Cell density and metabolic state can significantly impact NAD+ levels and the cellular response to supplementation. |
| Assay Timing | Ensure the viability assay is performed when untreated control cells are still in the exponential growth phase. | If control cells become over-confluent and enter a stationary phase, it will skew the viability calculations and lead to inconsistent IC₅₀ values. |
| Stock Solution Instability | Aliquot your stock solution after initial reconstitution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Repeated changes in temperature can degrade the compound, leading to a lower effective concentration in subsequent experiments. |
Diagram: Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common experimental issues.
Section 4: Mechanistic Insights
Diagram: The Dual Role of this compound
Caption: The compound can directly inhibit sirtuins or be metabolized to NAD+, which activates them.
This dual functionality is crucial. At the start of treatment, or at high concentrations, the direct inhibitory effect may dominate. Over time, as the cell metabolizes the compound into NAD+, the balance can shift towards sirtuin activation.[8][9] This time- and concentration-dependent effect must be considered when interpreting data, especially from short-term versus long-term exposure experiments.
References
-
Zhang, Y., et al. (2024). Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro. World Journal of Stem Cells, 16(2), 229-243. Retrieved from [Link]
-
Bero, A. W., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ACS Omega. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. Retrieved from [Link]
-
Klimova, A., et al. (2023). NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents. International Journal of Molecular Sciences, 24(19), 14878. Retrieved from [Link]
-
Schmidt, M. T., et al. (2003). Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry. Biochemistry, 42(30), 9913-9919. Retrieved from [Link]
-
Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. ResearchGate. Retrieved from [Link]
-
Gartsman, V., et al. (2020). Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH. Journal of Biological Chemistry, 295(39), 13563-13575. Retrieved from [Link]
-
The Unprofessored PhD. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
-
Taniguchi, M., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Life (Basel, Switzerland), 14(3), 413. Retrieved from [Link]
-
Wang, Y., et al. (2015). Mechanistic Studies on the Effects of Nicotinamide on Megakaryocytic Polyploidization and the roles of NAD+ levels and SIRT inhibition. Stem Cells, 33(3), 882–893. Retrieved from [Link]
-
Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Retrieved from [Link]
-
Korzycka, L. Z., & Witczak, M. K. (n.d.). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL) AND ITS DECOMPOSITION PRODUCT USING HPLC METHOD. Retrieved from [Link]
-
Klimova, A., et al. (2023). NAD Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents. MDPI. Retrieved from [Link]
-
Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PubMed. Retrieved from [Link]
-
Rajman, L., et al. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529–547. Retrieved from [Link]
- Google Patents. (n.d.). KR20140013232A - Process for the preparation of this compound and nicorandil.
-
Elabscience. (n.d.). Nicotinamide Solution (1 M) (PB180602). Retrieved from [Link]
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Technical Support Center: Troubleshooting N-(2-Hydroxyethyl)nicotinamide Solubility Issues
Welcome to the technical support center for N-(2-Hydroxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you navigate these issues effectively.
Understanding this compound: A Physicochemical Overview
This compound, a derivative of nicotinamide (a form of vitamin B3), presents unique solubility characteristics that are crucial to understand for successful experimental outcomes. Its structure, containing both a hydrophilic hydroxyethyl group and a moderately lipophilic pyridine ring, results in slight solubility in water, DMSO, and methanol.[1][2]
To effectively troubleshoot solubility, it's essential to consider the compound's key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 89-92 °C | [1][3] |
| pKa (Predicted) | 12.94 ± 0.46 | [1][2] |
| LogP (Predicted) | -0.1 | [4] |
| Appearance | White to off-white crystalline solid | [5] |
Note: The predicted pKa suggests the compound is a very weak acid. However, the pyridine nitrogen can be protonated under acidic conditions, which may influence solubility.
Frequently Asked Questions (FAQs)
This section directly addresses common questions and issues encountered when working with this compound.
Q1: My this compound is not dissolving in water or my aqueous buffer. What should I do?
A1: This is a common observation as this compound is only slightly soluble in aqueous solutions.[1][2] Here is a systematic approach to address this:
-
Start with an Organic Solvent: For most in vitro cell-based assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for many organic compounds.[6]
-
Consider Alternative Solvents: If your experimental system is sensitive to DMSO, other organic solvents like ethanol can be tested.[6]
-
Gentle Heating and Sonication: Aiding dissolution with gentle heating (e.g., a 37°C water bath) and sonication can be effective.[6] However, avoid excessive heat, which could lead to degradation.[6]
-
pH Adjustment: The pyridine ring in this compound can be protonated in acidic conditions. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic might improve solubility.[6] Conversely, for acidic compounds, increasing the pH to a more basic environment often enhances solubility.[6]
Q2: I've prepared a concentrated stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[7] Here are some strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding your aqueous medium to the DMSO stock, add the DMSO stock dropwise to the vortexing aqueous medium.[7] This rapid dispersion can prevent the formation of localized areas of high concentration that lead to precipitation.[7]
-
Use a Co-solvent in the Final Solution: Including a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG), in your final aqueous solution can help maintain the solubility of your compound.[8]
-
Decrease the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try working with a lower final concentration.[7]
Q3: What is the best way to store my this compound solutions?
A3: Proper storage is critical to maintain the integrity of your compound.
-
Solid Compound: Store the solid, crystalline this compound in a tightly sealed container in a dark, dry place at room temperature.[1][2]
-
Stock Solutions: Concentrated stock solutions in anhydrous DMSO or ethanol should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Before use, allow the aliquot to come to room temperature and vortex gently to ensure the compound is fully redissolved.[6]
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions for long periods. If you must, store them at 4°C for short-term use, but it is best to prepare them fresh for each experiment.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: A stepwise guide to resolving solubility challenges with this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution for In Vitro Assays
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 166.18 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 166.18 g/mol = 0.0016618 g = 1.66 mg
-
-
Weigh the compound: Accurately weigh 1.66 mg of this compound and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath with intermittent vortexing.
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[6]
Protocol 2: General Strategy for Formulation for In Vivo Studies
For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animal model. A common starting formulation for poorly soluble compounds is a co-solvent system.[8]
Disclaimer: The optimal formulation for any specific compound must be determined experimentally. This is a general starting point.
Example Vehicle Composition:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: In a sterile vial, dissolve the required amount of this compound in DMSO first.
-
Add Co-solvents: Add the PEG300 and Tween 80 to the DMSO solution and mix thoroughly.
-
Final Dilution: Slowly add the saline to the mixture while continuously vortexing to achieve the final desired volume and concentration.
-
Observation: The final formulation should be a clear solution. If precipitation occurs, the ratios of the vehicle components may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
Vehicle Control: Always prepare a vehicle-only solution (without the compound) to be administered to the control group in your study.[8]
Advanced Formulation Strategies
If standard methods are insufficient, consider these advanced strategies for enhancing solubility:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[9][10] This can be achieved through techniques like micronization.
-
Cyclodextrin Complexation: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the drug and increasing its aqueous solubility.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[11]
The following diagram illustrates the relationship between these advanced strategies and the goal of enhancing bioavailability.
Caption: Advanced formulation strategies to improve the bioavailability of poorly soluble compounds.
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting and formulation strategies, researchers can overcome solubility challenges and achieve reliable and reproducible experimental results.
References
-
LookChem. This compound. [Link]
-
PubChem. This compound | C8H10N2O2 | CID 72663. [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. (2013-01-03). [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
PubMed Central (PMC), NIH. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
NIH. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024-11-19). [Link]
-
Springer. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010-05-01). [Link]
-
ResearchGate. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Request PDF. [Link]
-
Physical Chemistry Research. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. [Link]
-
NIH. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019-11-21). [Link]
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ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021-10-31). [Link]
-
NIH. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020-08-13). [Link]
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PubChemLite. This compound (C8H10N2O2). [Link]
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Preventing precipitation of N-(2-Hydroxyethyl)nicotinamide in buffers
Welcome to the technical support center for N-(2-Hydroxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in experimental settings. Here, we address common challenges, with a primary focus on preventing precipitation in buffer systems.
Understanding this compound
This compound is a derivative of nicotinamide (a form of vitamin B3) and an intermediate in the synthesis of the anti-anginal drug, Nicorandil.[1][2] Its solubility and stability in aqueous solutions are critical for consistent and reproducible experimental outcomes. This compound is reported to be slightly soluble in water, as well as in dimethyl sulfoxide (DMSO) and methanol.[1][3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [1] |
| Molecular Weight | 166.18 g/mol | [4] |
| Predicted pKa | 12.94 ± 0.46 | [1][3] |
| Solubility | Slightly soluble in Water, DMSO, Methanol | [1][3] |
| Storage | Room temperature, sealed in a dry, dark place | [1][3] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What happened?
This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is less soluble. The organic solvent disperses, and the compound is forced into an environment where its concentration exceeds its solubility limit, leading to precipitation.[5]
Q2: What is the optimal pH for dissolving this compound in a buffer?
While specific data for this compound is limited, we can infer from its structure and predicted high pKa of approximately 12.94.[1][3] This suggests the molecule is neutral over the typical physiological pH range (around 7.4). For neutral compounds, pH has a less dramatic effect on solubility compared to ionizable compounds. However, extreme pH values should be avoided as they can lead to chemical degradation. For related nicotinamide compounds, neutral to weakly acidic conditions are often favored for stability.[6]
Q3: Which buffer system is best to maintain the stability of this compound?
Studies on related nicotinamide cofactors like NAD+ and NADH have shown that the choice of buffer is critical for long-term stability. In these studies, Tris buffer demonstrated superior performance in maintaining the stability of the nicotinamide moiety compared to phosphate or HEPES buffers.[7][8][9] While this data is for related molecules, it provides a strong rationale for choosing Tris buffer for experiments with this compound, especially for long-term studies.
Q4: Can I store my this compound solution in the refrigerator or freezer?
Temperature can significantly impact solubility.[5] As with many compounds, the solubility of this compound is likely to decrease at lower temperatures. Storing a saturated or near-saturated solution at 4°C or -20°C could cause it to precipitate. It is generally recommended to prepare aqueous solutions fresh before each experiment and avoid cold storage.[5][10] If a stock solution in an organic solvent like DMSO is stored, ensure it is brought to room temperature and fully dissolved before use.
Troubleshooting Guide: Preventing Precipitation
Use this guide to diagnose and resolve precipitation issues with this compound.
Diagram 1: Troubleshooting Workflow for Precipitation
Caption: Decision workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is designed to minimize the risk of "solvent shock" precipitation.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Pre-warm the Aqueous Buffer: Warm your chosen aqueous buffer (e.g., Tris buffer, pH 7.4) to the experimental temperature (e.g., 37°C).
-
Perform a Serial Dilution (if necessary): For very high dilutions, it may be beneficial to perform an intermediate dilution of the DMSO stock into a mixture of buffer and DMSO before the final dilution into the aqueous buffer.
-
Final Dilution: Add the DMSO stock solution dropwise to the pre-warmed, continuously vortexing or stirring aqueous buffer. Crucially, add the stock solution to the buffer, not the other way around. This ensures that the DMSO is rapidly dispersed.
-
Final Co-solvent Concentration: Aim to keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%, as organic solvents can have physiological effects in biological assays.[10]
-
Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the chosen conditions.
Protocol 2: Buffer System Selection and Preparation
Based on stability data for related compounds, a Tris buffer system is recommended for enhanced stability.[7][8][9]
-
Buffer Preparation: Prepare a 50 mM Tris buffer solution.
-
pH Adjustment: Adjust the pH to the desired value (e.g., 7.4 or 8.5, depending on the experimental requirements) using HCl.
-
Filtration: Filter the buffer solution through a 0.22 µm filter to remove any particulate matter.
-
Compound Dissolution: Prepare the this compound solution as described in Protocol 1.
Key Factors Influencing Solubility and Stability
| Factor | Influence on Solubility/Stability | Recommendations |
| pH | As a likely neutral compound in physiological pH ranges, minor pH shifts may have a limited effect on solubility. However, stability may be compromised at extreme pH values. | Maintain a pH between 6.0 and 8.5. For long-term stability, consider neutral to slightly acidic conditions.[6] |
| Buffer Type | Buffer components can interact with the compound. For related nicotinamide structures, Tris buffers have been shown to offer better stability than phosphate or HEPES buffers.[7][8][9] | Prioritize the use of Tris-HCl buffer for your experiments. |
| Temperature | Solubility is generally lower at colder temperatures. Storing solutions at 4°C or below can induce precipitation.[5] | Prepare aqueous solutions fresh for each experiment. Avoid cold storage of buffered solutions. |
| Co-solvents | Organic co-solvents like DMSO can significantly increase solubility. However, the final concentration must be compatible with the experimental system. | Use the minimum amount of co-solvent necessary to maintain solubility. Keep the final DMSO concentration below 1% in cellular assays.[10] |
| Concentration | Exceeding the intrinsic solubility of the compound in a given buffer system will inevitably lead to precipitation. | If precipitation occurs, try reducing the final working concentration of this compound. |
References
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- ChemicalBook. N-(2-HYDROXYETHYL)NITOTINAMIDE CAS#: 6265-73-2.
- Study.com. Cite one strategy to prevent the precipitation of the active ingredient out of the solution during storage.
- National Renewable Energy Laboratory.
- BenchChem. stability of 6-Nitronicotinamide in different buffers.
- National Institutes of Health.
- Cayman Chemical.
- PubMed.
- Pharma.Tips.
- ResearchGate.
- ResearchGate.
- BenchChem.
- KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- CymitQuimica. CAS 6265-73-2: this compound.
- Physical Chemistry Research.
- PrepChem.com. Synthesis of this compound.
- PubChemLite. This compound (C8H10N2O2).
- PubChem. This compound.
- EvitaChem. Buy this compound (EVT-1178873) | 6265-73-2.
- ResearchGate.
- Smolecule. Buy this compound | 6265-73-2.
- PubMed. Effect of nicotinamide and urea on the solubility of riboflavin in various solvents.
- MDPI.
- Sigma-Aldrich. This compound | 6265-73-2.
- ECHEMI. 6265-73-2, this compound Formula.
- ChemicalBook. N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2.
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Technical Support Center: Synthesis of N-(2-Hydroxyethyl)nicotinamide
Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)nicotinamide. This guide is crafted for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Synthesis Overview & Common Pathways
This compound is a key intermediate, notably in the production of the antianginal drug Nicorandil.[1][2][3] The most prevalent and industrially relevant synthesis method is the direct amidation of a nicotinic acid derivative with ethanolamine.[4][5] This seemingly straightforward reaction can be fraught with challenges related to yield and purity.
The two most common starting materials are nicotinic acid itself or its corresponding esters (e.g., methyl or ethyl nicotinate).
-
From Nicotinic Acid: This route requires activation of the carboxylic acid, often by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂), followed by reaction with ethanolamine.[3] While effective, this adds steps and uses harsh reagents.
-
From Nicotinic Acid Esters: The reaction of an alkyl nicotinate (e.g., methyl or ethyl nicotinate) with ethanolamine is often preferred due to milder conditions and fewer steps.[5][6] This pathway typically involves heating the two reagents, sometimes without a solvent, to drive the reaction towards the thermodynamically stable amide product.[7]
Reaction Mechanism: Aminolysis of Ethyl Nicotinate
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl nicotinate. This forms a tetrahedral intermediate which then collapses, eliminating ethanol to yield the final amide product.
Caption: Nucleophilic acyl substitution pathway for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than the reported >95%. What are the primary causes?
Low yields are the most frequent complaint and can stem from several factors, often related to reaction equilibrium, reagent quality, or thermal degradation.
Potential Cause 1: Incomplete Reaction The amidation of an ester is a reversible reaction. To drive it to completion, the equilibrium must be shifted towards the products.
-
Expert Insight: In industrial settings, a common and effective strategy is to use an excess of one reagent, typically the less expensive one. In this case, using a molar excess of ethanolamine (e.g., 1.2 to 1.5 equivalents) can significantly push the reaction forward.[4][8] Another technique is the removal of the ethanol byproduct through distillation during the reaction, which is particularly effective when the reaction is run at a higher temperature.[8]
Potential Cause 2: Suboptimal Temperature and Reaction Time Temperature is a critical parameter. It needs to be high enough to overcome the activation energy but not so high as to cause decomposition.
-
Expert Insight: Many successful procedures heat the reaction mixture of an alkyl nicotinate and ethanolamine to between 60°C and 125°C.[5][6][7] A typical reaction time is 3-4 hours.[5][7] It is crucial to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint, rather than relying on a fixed time.[9] Prolonged heating can lead to side reactions and darker product coloration.
Potential Cause 3: Reagent Purity The presence of water or other impurities in the starting materials can interfere with the reaction.
-
Expert Insight: Water can hydrolyze the starting ester back to nicotinic acid, which is less reactive under these conditions. Ensure you are using anhydrous or high-purity grades of both your nicotinic acid derivative and ethanolamine.[10] One patent emphasizes that starting materials should be colorless liquids with physical properties corresponding to reference values to ensure a high-purity final product.[8]
Q2: I'm observing significant impurities in my crude product. What are they and how can I minimize them?
The primary impurity is often unreacted starting material. However, side reactions can occur, especially under harsh conditions.
Potential Cause 1: Unreacted Starting Materials This is the most common "impurity" and is directly related to the issues causing low yield (see Q1).
-
Expert Insight: The best way to minimize this is to drive the reaction to completion. If unreacted ethyl nicotinate remains, it can often be removed under high vacuum after the reaction is complete.[8]
Potential Cause 2: Di-acylation or Side Reactions While less common, it's possible for the hydroxyl group of the product, this compound, to react with another molecule of ethyl nicotinate, especially if reaction temperatures are excessively high or a highly active catalyst is present.
-
Expert Insight: Control the reaction temperature carefully. The recommended range of 60-125°C is generally safe.[6] Avoid unnecessarily long reaction times. Once TLC/LC-MS shows consumption of the starting material, proceed with workup.
Q3: My product is an oil and won't crystallize, or it is difficult to purify. What are the best isolation techniques?
This compound is a solid with a melting point around 89-92°C, but crude products can often be oily due to impurities.[2][6]
Expert Insight: Crystallization/Precipitation A highly effective method for purification involves cooling the reaction mixture and adding an anti-solvent.
-
A proven industrial method involves cooling the reaction mixture (after completion) to around 40°C, then slowly adding an anti-solvent like isopropyl ether or acetone to induce crystallization.[5][7]
-
The mixture can then be further cooled to 0-15°C and stirred for an hour or more to maximize the precipitation of the pure product, which is then isolated by filtration.[6][7]
Expert Insight: Purification without Chromatography If unreacted nicotinic acid is a contaminant (e.g., from hydrolysis of the starting ester), it can be removed by suspending the crude mixture in a non-aqueous solvent like benzene or toluene and treating it with an amine that selectively forms a soluble salt with the acid, leaving the desired amide product to be filtered off.[11]
Optimized Experimental Protocol
This protocol is synthesized from high-yield methods reported in scientific literature and patents for the solvent-free synthesis from an alkyl nicotinate.[7]
Objective: To synthesize this compound with a yield >95%.
Reagents & Equipment
| Reagent/Equipment | Purpose | Key Specifications |
| Ethyl Nicotinate | Starting Material | High purity (>99%) |
| Ethanolamine | Reagent | High purity (>99%), Anhydrous |
| Isopropyl Ether | Anti-solvent for crystallization | Anhydrous |
| Round-bottom flask | Reaction Vessel | Sized for reaction volume |
| Magnetic stirrer & hotplate | Agitation & Heating | |
| Condenser | Prevent reagent loss | |
| Thermometer | Temperature Monitoring | |
| Filtration apparatus | Product Isolation | Büchner funnel, filter paper |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl nicotinate (1.0 equivalent).
-
Reagent Addition: Add monoethanolamine (1.2 equivalents) to the flask. The reaction is often run neat (without solvent).[7]
-
Heating: Heat the reaction mixture to 60-80°C with vigorous stirring. A higher temperature (up to 125°C) can be used to speed up the reaction, but temperature control is more critical.[6]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:ethanol 2:3) or LC-MS until the starting ethyl nicotinate spot is consumed (typically 3-4 hours).[12]
-
Crystallization: Once the reaction is complete, cool the mixture to approximately 40°C.[7]
-
Precipitation: Slowly add isopropyl ether (approx. 4 volumes relative to the starting material) dropwise while stirring. The product should begin to precipitate as a white solid.[5][7]
-
Isolation: Continue stirring for 1 hour, then cool the flask in an ice bath to 0-5°C for another hour to maximize crystal formation.
-
Filtration & Drying: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropyl ether. Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield should be >95% with a purity >99%.[6][8]
Process Optimization Strategies
To consistently achieve high yields, consider the impact of key reaction variables.
| Variable | Standard Condition | Optimization Strategy & Rationale |
| Stoichiometry | 1:1.2 (Ester:Amine) | Increasing the excess of ethanolamine to 1.5 equivalents can further shift the equilibrium but may require more rigorous removal during workup. A 50% excess is cited for achieving quantitative yields.[8] |
| Temperature | 60-80°C | If the reaction is slow, the temperature can be increased up to 125°C. However, monitor for color change (darkening), which indicates potential decomposition.[6] |
| Solvent | None (Neat) | Running the reaction neat is efficient. However, if mixing is an issue, a high-boiling, inert solvent like toluene can be used, though this may require higher temperatures or longer reaction times.[3] Using ethanol as a solvent has also been reported to achieve quantitative yields.[8] |
| Catalysis | None (Thermal) | While typically run thermally, enzymatic catalysis (e.g., using lipase Novozym® 435) has been shown to produce high yields under milder conditions (50°C), offering a greener alternative.[13] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
PrepChem.com. Synthesis of this compound. [Link]
- Google Patents. RU2341517C2 - Method of obtaining n-(2-nitroxyethyl)
- Google Patents. WO2012089769A1 - Process for the manufacture of nicorandil.
-
LookChem. This compound. [Link]
- Google Patents. KR20140013232A - Process for the preparation of this compound and nicorandil.
-
Liu, W., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Scientific Reports. [Link]
- Google Patents.
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- 13. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized N-(2-Hydroxyethyl)nicotinamide
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-Hydroxyethyl)nicotinamide (CAS 6265-73-2). The following content is structured to address specific experimental issues through a troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and purification of this compound.
Q1: What are the common synthetic routes for this compound, and how do they impact purification?
A1: The most prevalent synthesis method involves the amidation of a nicotinic acid derivative with ethanolamine.[1][2] Key variations include:
-
From Nicotinic Acid: This route often requires activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂) before reacting with ethanolamine.[3] This can introduce acidic impurities and byproducts that must be neutralized and removed.
-
From Nicotinic Acid Esters (e.g., Methyl Nicotinate): This is a common and often cleaner method, involving heating the ester with ethanolamine.[2][4] Some modern procedures are performed solvent-free, which simplifies work-up but may require careful control of reaction temperature to minimize side reactions.[2][4]
-
From N-succinimidyl-nicotinate: This method involves reacting an activated ester with ethanolamine, which can result in N-hydroxysuccinimide as a significant byproduct that needs to be filtered off.[5]
The choice of synthetic route directly dictates the impurity profile. For example, using nicotinic acid and thionyl chloride may leave residual acid, while ester-based routes will leave the corresponding alcohol (e.g., methanol) and unreacted starting materials.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The impurity profile is dependent on the synthetic method, but common contaminants include:
-
Unreacted Starting Materials: Nicotinic acid (or its ester) and ethanolamine are the most common impurities.[6]
-
Side-Reaction Products: If the reaction temperature is too high or reaction time is excessive, side reactions such as the formation of polyesters from ethanolamine can occur.[6]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, DMF, isopropanol) may be present.[3][5]
-
Byproducts from Reagents: For instance, if DCC is used as a coupling agent, dicyclohexylurea (DCU) will be a major byproduct.[6] When thionyl chloride is used, residual acidic species may be present.[3]
Q3: Which purification techniques are most effective for this compound?
A3: The two most effective and widely reported methods are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography is highly effective for removing both polar (e.g., nicotinic acid, ethanolamine) and non-polar impurities. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]
-
Recrystallization: This is an excellent method for removing minor impurities from a relatively crude product, especially on a larger scale. A Korean patent details a successful crystallization using a solvent/anti-solvent system of isopropyl alcohol and isopropyl ether.[4] Recrystallization from ethanol has also been reported.[7]
Q4: How can I monitor the purity of my product during and after purification?
A4: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of column chromatography fractions.[5][6] It provides a quick qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. Reversed-phase columns (e.g., C18) with a methanol/water mobile phase are effective for separating this compound from its common impurities and degradation products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.[3]
-
Melting Point: A sharp melting point close to the literature value (92-94°C) is a good indicator of high purity.[7][9] A broad or depressed melting point suggests the presence of contaminants.
Physicochemical Properties for Purification Planning
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | White to pale yellow solid/crystalline powder | [3][10] |
| Melting Point | 92 - 94 °C | [7][9] |
| Solubility | Soluble in water and alcohol. Slightly soluble in DMSO and Methanol. | [9][10][11] |
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific issues encountered during the purification process.
Problem 1: My purified product is a persistent oil or waxy solid, not a crystalline powder.
-
Probable Cause 1: Residual Solvent: The presence of high-boiling point solvents (like DMF or DMSO) or even lower-boiling solvents can prevent crystallization by depressing the freezing point.
-
Solution: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40°C) if the compound is stable.
-
-
Probable Cause 2: Significant Impurities: Unreacted starting materials or byproducts can act as contaminants that inhibit the formation of a crystal lattice.
-
Solution: Re-purify the material. If you used recrystallization, attempt column chromatography to remove the problematic impurities. If column chromatography was used, ensure fractions were collected narrowly.[6]
-
-
Probable Cause 3: Polymorphism/Amorphous State: The compound may exist in a stable amorphous form.
Problem 2: I am getting poor separation during silica gel column chromatography.
-
Probable Cause 1: Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high, causing all compounds to elute together, or too low, causing everything to remain on the baseline.
-
Solution: Optimize your eluent system using TLC first. Test various ratios of DCM and MeOH. Aim for a solvent system that provides a Retention Factor (Rf) of ~0.3 for this compound, ensuring good separation from other spots.[12]
-
-
Probable Cause 2: Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: As a general rule, use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for difficult separations.
-
-
Probable Cause 3: Poor Sample Loading: If the sample is loaded in a large volume of a strong solvent, it will spread into a wide band, leading to poor resolution.
-
Solution: Dissolve the crude product in a minimal amount of the eluent or a weaker solvent (like pure DCM). Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Problem 3: My compound will not crystallize from solution during recrystallization.
-
Probable Cause 1: Solution is Not Supersaturated: Either too much solvent was used, or the compound has significant solubility even at low temperatures.
-
Solution: Induce crystallization. First, try scratching the inside of the flask with a glass rod to create nucleation sites.[12] If that fails, add a single "seed" crystal of pure product. If neither works, gently heat the solution to evaporate some solvent to the point of saturation (slight cloudiness) and then allow it to cool slowly again.[12]
-
-
Probable Cause 2: Incorrect Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12]
Problem 4: The final product is discolored (e.g., yellow or brown).
-
Probable Cause: Presence of highly conjugated or polymeric impurities. These are often formed during the synthesis due to overheating or side reactions and can be difficult to remove.
-
Solution 1 (During Recrystallization): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step.[6] The charcoal will adsorb the colored impurities. Be aware this may slightly reduce your overall yield.
-
Solution 2 (Post-Purification): If the product is already isolated, re-dissolve it and treat it with charcoal as described above, followed by filtration and solvent evaporation/recrystallization. For stubborn cases, a second pass through a silica gel column may be necessary.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for purifying crude this compound containing a mix of polar and non-polar impurities.
-
Preparation of the Eluent: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (DCM:MeOH) is recommended. Adjust the polarity based on TLC analysis of your crude material.[3]
-
Packing the Column:
-
Select a glass column appropriate for the amount of material (e.g., a 40 mm diameter column for 1-2 g of crude product).
-
Prepare a slurry of silica gel (230-400 mesh) in the eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or inert gas), ensuring no air bubbles are trapped.
-
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve ~1 g of crude this compound in a minimal amount of methanol.
-
Add ~2-3 g of silica gel to this solution and mix to form a paste.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 95:5 DCM:MeOH mixture, collecting fractions (e.g., 10-15 mL per tube).
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm).
-
This compound should be UV active due to the pyridine ring.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain pure this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying larger batches of material where impurities are present in smaller quantities. The solvent system is based on a patented procedure.[4]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropyl alcohol (e.g., heated to ~60-70°C). Add the solvent portion-wise until the solid is fully dissolved.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This prevents premature crystallization.
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, begin adding an anti-solvent, such as isopropyl ether, dropwise while stirring. A common ratio is to add up to 4 parts isopropyl ether for every 1 part of isopropyl alcohol used.[4]
-
Continue adding the anti-solvent until the solution becomes persistently cloudy.
-
Place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropyl ether to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Section 4: Visualization & Workflows
Diagram 1: Purification Method Selection
This flowchart provides a decision-making framework for selecting the appropriate purification strategy based on the scale and purity of the crude product.
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Failed Recrystallization
This workflow outlines a logical sequence of steps to take when initial attempts at recrystallization are unsuccessful.
Caption: Troubleshooting workflow for failed crystallization.
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil.
-
Acta Poloniae Pharmaceutica. (2000). Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Retrieved from [Link]
- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR20140013232A - Process for the preparation of this compound and nicorandil.
-
PubChem. (n.d.). This compound | C8H10N2O2 | CID 72663. Retrieved from [Link]
- Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
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Technical Support Center: N-(2-Hydroxyethyl)nicotinamide (HEN)
Welcome to the technical support resource for N-(2-Hydroxyethyl)nicotinamide (HEN). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. The following content is structured in a question-and-answer format to directly address specific issues, providing not only solutions but also the underlying scientific rationale to empower your research.
Section 1: Synthesis and Purification
The purity of your starting material is paramount for reproducible results. Issues during synthesis and purification are a common source of experimental variability.
Q1: My synthesis of HEN from methyl nicotinate and monoethanolamine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in this nucleophilic acyl substitution reaction are typically traced back to incomplete reaction, suboptimal conditions, or loss of product during workup. Let's break down the critical parameters.
The core reaction involves the nucleophilic attack of monoethanolamine's nitrogen on the carbonyl carbon of the methyl nicotinate.[1] To drive this to completion, several factors must be optimized:
-
Reaction Temperature and Time: The reaction generally requires heating. A common protocol involves heating at approximately 60°C for several hours.[1][2] Insufficient heat or time will lead to incomplete conversion. Conversely, excessive heat can lead to side reactions or degradation.
-
Troubleshooting Step: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a suitable mobile phase, such as chloroform/ethanol (9:1), to track the disappearance of the starting material (methyl nicotinate).[3] Continue heating until the starting material spot is faint or absent.
-
-
Solvent Choice: While the reaction can be performed neat (without a solvent) to increase reactant concentration and yield[2], using a solvent might be necessary in some setups. If a solvent is used, ensure it is anhydrous, as water can hydrolyze the ester starting material.
-
Reactant Purity and Stoichiometry: Ensure the purity of your methyl nicotinate and monoethanolamine. Contaminants can interfere with the reaction. While a 1:1 molar ratio is stoichiometric, a slight excess of monoethanolamine can sometimes help drive the reaction to completion, but this can complicate purification.
Experimental Protocol: Optimized HEN Synthesis [2]
-
Combine methyl nicotinate and liquid monoethanolamine in a reaction vessel. For a higher yield and purity, this reaction can be performed without a solvent.[2]
-
Heat the mixture to 60°C while stirring.
-
Maintain this temperature for approximately 4 hours, monitoring the reaction via TLC.
-
After completion, cool the mixture and add isopropyl alcohol to dissolve the product.[2]
-
Induce precipitation by adding isopropyl ether (approx. 4 times the volume of isopropyl alcohol).
-
Cool the mixture further to facilitate crystallization of high-purity HEN.[2]
-
Isolate the white crystals by filtration and dry under vacuum.
Q2: I'm struggling with purifying my crude HEN. What is the most effective method?
A2: The choice of purification method depends on the nature of the impurities. The most common methods are recrystallization and silica gel column chromatography.
-
Recrystallization: This is often the most efficient method if the impurities have different solubility profiles from HEN.
-
Solvent System: A mixture of acetone and cooling can be effective for recrystallization.[4] Another approach involves dissolving the crude product in a minimal amount of a suitable solvent like isopropyl alcohol at an elevated temperature and then inducing crystallization by cooling or adding an anti-solvent like isopropyl ether.[2]
-
-
Silica Gel Column Chromatography: This method is necessary if impurities have similar solubility to HEN.
Below is a workflow diagram for the synthesis and purification process.
Caption: Workflow for HEN Synthesis and Purification.
Section 2: Handling, Storage, and Solubility
Proper handling and storage are critical to maintain the integrity and stability of HEN for consistent experimental outcomes.
Q3: What are the recommended storage conditions for solid HEN and its solutions? I'm concerned about degradation.
A3: this compound is stable under normal laboratory conditions but can degrade under extreme pH or temperature.[7] For long-term viability, specific storage practices are essential.
-
Solid Form: Store solid HEN in a tightly sealed container in a cool, dry, and dark place.[5] A refrigerator (2-8°C) is recommended for long-term storage.[8] This minimizes degradation from moisture and light.
-
Solutions:
-
Organic Stock Solutions: Stock solutions made in DMSO or DMF can be stored at -20°C for several weeks. However, repeated freeze-thaw cycles should be avoided.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh before each experiment. We do not recommend storing aqueous solutions for more than one day.[9] HEN is a known decomposition product of Nicorandil in aqueous solutions, highlighting the potential for hydrolysis and other degradation pathways over time.[3][10]
-
The diagram below illustrates the relationship between HEN and its parent compound, Nicorandil, which is important for understanding its stability context.
Caption: HEN as a metabolite of Nicorandil.
Q4: I am having difficulty dissolving HEN for my experiments. What are the best solvents to use?
A4: HEN's solubility is influenced by its structure, which contains both a hydrophilic hydroxy group and a more lipophilic pyridine ring.[7] Its solubility varies significantly across different solvents.
For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Soluble / Slightly Soluble[5][11] | Suitable for direct preparation of low-concentration aqueous solutions. |
| Ethanol | Soluble[11] | A good choice for stock solutions, but be mindful of potential effects of ethanol on cells. |
| Methanol | Slightly Soluble[5] | Can be used, but may not achieve high concentrations. |
| DMSO | Slightly Soluble[5] | Excellent for preparing high-concentration stock solutions for in vitro assays. |
| DMF | Soluble | Similar to DMSO, suitable for high-concentration stocks. |
Practical Recommendations:
-
For in vitro cell culture experiments, prepare a 10-100 mM stock solution in DMSO.
-
Dilute the DMSO stock into your cell culture medium to the final working concentration.
-
Ensure the final concentration of DMSO in the medium is low (typically <0.1% v/v) to avoid solvent-induced toxicity or off-target effects.[9]
-
Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Section 3: Analytical and In Vitro Experiments
This section addresses common issues related to analyzing HEN and using it in cell-based assays.
Q5: How can I accurately quantify HEN and assess the purity of my sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for both quantifying HEN and assessing its purity.[3] It allows for excellent separation of HEN from precursors, related impurities, and degradation products.
Protocol: HPLC Analysis of HEN [3]
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: A reversed-phase C18 column (e.g., ODS C18, 250 mm x 4.6 mm, 10 µm particle size) is highly effective.[3]
-
Mobile Phase: A degassed solution of methanol and water is a common choice. A ratio of 60:40 (v/v) has been shown to provide good separation.[3]
-
Flow Rate: A flow rate of approximately 0.6 mL/min is typical.[3]
-
Detection: Set the UV detector to 254 nm.[3]
-
Expected Retention Time: Under these conditions, the retention time for HEN is approximately 4.3 minutes.[3] This allows for clear separation from Nicorandil, which has a retention time of around 5.0 minutes.[3]
To quantify HEN, you must first create a calibration curve by injecting known concentrations of a high-purity HEN standard and plotting the peak area against concentration.
Q6: I am observing high variability and inconsistent results in my cell-based assays with HEN. What are the potential causes?
A6: Variability in in vitro experiments can be frustrating. The issue often lies in subtle details of the experimental setup or the compound's behavior in the culture environment.
Caption: Troubleshooting High Variability in HEN Assays.
-
Compound Stability in Media: As discussed, HEN can be unstable in aqueous solutions. It may degrade over the course of a multi-day cell culture experiment.
-
Solution: For long-term incubations (>24 hours), consider replenishing the media with freshly diluted HEN every day.
-
-
Solubility and Precipitation: If the final concentration of HEN in the media exceeds its solubility limit, it can precipitate out, leading to inconsistent effective concentrations.
-
Solution: Visually inspect your culture plates under a microscope for any signs of compound precipitation. If observed, you may need to lower the concentration or adjust the formulation.
-
-
Dose-Dependent Effects: The parent compound, nicotinamide, can have paradoxical effects at different concentrations. Low doses may be beneficial, while very high doses can interfere with cellular processes and reduce cell viability.[12] It is plausible that HEN exhibits similar dose-dependent behavior.
-
Solution: Conduct a broad dose-response curve (e.g., from nanomolar to high millimolar ranges) to identify the optimal concentration window for your desired effect.
-
-
Interaction with Media Components: Components in serum or media could potentially interact with or sequester the compound.
-
Solution: If possible, test the compound's effect in a simpler, serum-free medium for a short duration to see if the variability decreases.
-
Section 4: In Vivo and Safety Considerations
Q7: What are the potential side effects or toxicity concerns when using HEN in animal models?
A7: There is limited specific toxicity data available for this compound itself. However, as a derivative of nicotinamide (Vitamin B3), we can infer potential concerns from high-dose nicotinamide studies. While generally considered safe, very high doses can lead to adverse effects.[13][14]
-
Potential Adverse Effects (Inferred from high-dose Nicotinamide):
-
Gastrointestinal Issues: Nausea and vomiting have been reported.[14][15]
-
Liver Function: Extremely high doses (e.g., >3 grams/day in humans) have been associated with signs of liver toxicity.[14][16]
-
Metabolic Changes: High-level administration may alter cellular energy metabolism and methyl metabolism.[13] In some human and animal studies, high-dose nicotinamide has been linked to a decrease in insulin sensitivity.[13]
-
Recommendations for In Vivo Studies:
-
Conduct a Dose-Escalation Study: Begin with low doses and carefully escalate to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor for Clinical Signs: Closely observe animals for any signs of distress, changes in weight, food/water intake, or behavior.
-
Perform Histopathology and Blood Chemistry: At the end of the study, analyze key organs (especially the liver and kidneys) and run blood panels to check for markers of toxicity.
References
-
Pawlaczyk, I., & Tarka, S. (n.d.). Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
Amanote Research. (n.d.). The Stability of Nicorandil in Aqueous Solution. I.[Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84, 234-237. [Link]
-
Przybyłek, M., et al. (2020). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. Molecules. [Link]
-
Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules & Therapeutics, 25(3), 247–254. [Link]
-
Mohammadian, E., et al. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical & Engineering Data. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide?[Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Nicotinamide?[Link]
-
Drugs.com. Nicotinamide Side Effects: Common, Severe, Long Term. [Link]
-
Marjeta, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents. (2014). KR20140013232A - Process for the preparation of this compound and nicorandil.
-
NIH. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. [Link]
- Google Patents. (2012). WO2012089769A1 - Process for the manufacture of nicorandil.
-
WebMD. Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
National Institutes of Health. Niacin - Health Professional Fact Sheet. [Link]
-
Xedev. Formulation Development. [Link]
-
PubChemLite. This compound (C8H10N2O2). [Link]
-
PubChem. This compound | C8H10N2O2 | CID 72663. [Link]
-
ResearchGate. (2025, August 10). (PDF) Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. [Link]
-
NIH. (n.d.). Nicotinamide Supplementation during the In Vitro Maturation of Oocytes Improves the Developmental Competence of Preimplantation Embryos: Potential Link to SIRT1/AKT Signaling. [Link]
-
NIH. (n.d.). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. [Link]
-
PubMed. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Mechanism of the proposed methods for determination of nicotinamide (NAM) pharmaceutical formulations and blood samples. [Link]
-
PubMed Central. (n.d.). Nicotinamide improves aspects of healthspan but not lifespan in mice. [Link]
-
Xinsheng. (2024, May 23). Niacinamide belongs to the separation and analysis method of B vitamins. [Link]
-
PubMed Central. (n.d.). The effects of nicotinamide adenine dinucleotide in cardiovascular diseases: Molecular mechanisms, roles and therapeutic potential. [Link]
-
eLife. (2023, July 21). What is really known about the effects of nicotinamide riboside supplementation in humans. [Link]
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Storage conditions for long-term stability of N-(2-Hydroxyethyl)nicotinamide
Welcome to the technical support center for N-(2-Hydroxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known by synonyms such as SG-86 and N-Nicotinoylethanolamine, is a derivative of nicotinamide (a form of vitamin B3)[1][2]. It is the primary metabolite of the antianginal drug nicorandil[1]. Structurally, it features a pyridine ring with a carboxamide group linked to a 2-hydroxyethyl moiety[1]. This composition gives it both hydrophilic and lipophilic characteristics[1].
| Property | Value/Descriptor | Source |
| CAS Number | 6265-73-2 | [3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 92 °C | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3][6] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3][4][6] |
Q2: What are the optimal storage conditions for long-term stability of solid this compound?
A2: For long-term stability of solid this compound, it is recommended to store the compound at room temperature (20-25°C) in a tightly sealed container, protected from light and moisture[3][4][6]. The compound is generally stable under standard laboratory conditions[1].
Q3: How should I store solutions of this compound?
Q4: What are the potential degradation pathways for this compound?
A4: this compound may degrade under conditions of extreme pH or high temperatures[1]. Potential degradation pathways could involve hydrolysis of the amide bond, particularly under strong acidic or basic conditions, which would yield nicotinic acid and ethanolamine. Oxidation of the hydroxyethyl group or reactions involving the pyridine ring are also possible[1]. As a nicotinamide derivative, it's also prudent to consider potential photolytic degradation, so protection from light is crucial[4][10].
Troubleshooting Guide
This section addresses common issues that may arise during experimentation, potentially related to the stability of this compound.
Issue 1: Inconsistent or unexpected experimental results over time.
-
Potential Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh solutions from solid material for critical experiments.
-
Check storage of stock solutions: If using a stock solution, verify its storage conditions and age. If it has been stored for an extended period at room temperature or has undergone multiple freeze-thaw cycles, it may have degraded.
-
Perform a quality control check: If possible, verify the concentration and purity of your solution using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Potential Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Review sample preparation: Ensure that the sample preparation and analysis conditions (e.g., pH of the mobile phase) are not causing on-column degradation.
-
Analyze a freshly prepared sample: Compare the chromatogram of your sample with that of a freshly prepared standard of this compound.
-
Consider stress testing: To identify potential degradation products, you can perform stress testing on a sample (e.g., exposure to acid, base, heat, or light) and analyze the resulting mixture. This can help in identifying the unknown peaks in your experimental samples.
-
Issue 3: Reduced biological activity in cell-based assays.
-
Potential Cause: Loss of potency due to degradation of this compound.
-
Troubleshooting Steps:
-
Use freshly prepared solutions: As with other issues, preparing the compound fresh from solid stock is the best practice.
-
Evaluate compound stability in media: Assess the stability of this compound in your specific cell culture media over the time course of your experiment. Some media components or conditions (e.g., pH, presence of certain enzymes) could accelerate degradation.
-
Experimental Protocols
Protocol 1: Basic Long-Term Stability Study (Solid State)
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients (APIs)[11][12][13].
-
Sample Preparation: Place a known quantity of solid this compound in vials made of an inert material (e.g., amber glass) and seal them tightly.
-
Storage Conditions: Store the vials under the following long-term and accelerated conditions:
-
Time Points: For long-term testing, pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months[12]. For accelerated testing, pull samples at 0, 3, and 6 months[11][12].
-
Analysis: At each time point, analyze the samples for appearance, purity (e.g., by HPLC), and the presence of any degradation products.
Protocol 2: Photostability Testing
Based on ICH Q1B guidelines, this test evaluates the light sensitivity of the compound[10][12].
-
Sample Preparation: Prepare two sets of samples of solid this compound.
-
Exposure:
-
Expose one set of samples to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter.
-
Keep the second set of samples in the dark under the same temperature conditions as a control.
-
-
Analysis: After the exposure period, analyze both sets of samples for any changes in appearance, purity, and degradation products.
Visual Guides
Decision Tree for Storage and Handling of this compound
Caption: Decision-making workflow for the proper storage and handling of this compound.
References
- EvitaChem. (n.d.). This compound.
- YouTube. (2025, September 4). Complete Guide to ICH Stability Testing for APIs & FPPs.
- LookChem. (n.d.). This compound.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 6265-73-2: this compound.
- BioBoston Consulting. (2024, December 24). Objectives of Stability Data Package Guidelines for APIs and FPPs.
- ICH. (n.d.). Quality Guidelines.
- Slideshare. (n.d.). Ich guideline for stability testing.
- ChemicalBook. (n.d.). N-(2-HYDROXYETHYL)NITOTINAMIDE CAS#: 6265-73-2.
- PubChem. (n.d.). This compound.
- Smolecule. (2023, August 15). Buy this compound | 6265-73-2.
- ChemicalBook. (2025, July 24). N-(2-HYDROXYETHYL)NITOTINAMIDE.
- Elemental Microanalysis. (2024, February 15). NICOTINAMIDE.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- National Institutes of Health. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- NREL. (n.d.). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453.
- PubMed. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- ResearchGate. (n.d.). Potential pathways via which nicotinamide may exert its toxicological....
- ACS Publications. (2021, March 30). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside.
- Effepharm. (n.d.). Research on the stability of NMN.
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- 6. N-(2-HYDROXYETHYL)NITOTINAMIDE CAS#: 6265-73-2 [chemicalbook.com]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: N-(2-Hydroxyethyl)nicotinamide Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N-(2-Hydroxyethyl)nicotinamide (HEN). As a key metabolite of the antianginal drug nicorandil, understanding the physicochemical stability of HEN is critical for accurate analytical method development, formulation design, and toxicological assessment.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the pH-dependent stability of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound (HEN) in aqueous solutions?
A1: The primary degradation pathway for HEN in aqueous solutions is hydrolysis of its amide bond.[3] Structurally, HEN is a secondary amide, a class of compounds that reacts with water to cleave the bond between the carbonyl carbon and the nitrogen atom. This reaction yields a carboxylic acid and an amine.
Q2: What are the specific degradation products resulting from HEN hydrolysis?
A2: The hydrolysis of this compound results in the formation of Nicotinic Acid (also known as niacin or vitamin B3) and Ethanolamine . This occurs as the amide linkage is broken, with the carbonyl group converting to a carboxylic acid and the nitrogen moiety being released as a primary amine.
Q3: How does pH fundamentally influence the stability of the amide bond in HEN?
A3: The hydrolysis of HEN, like most amides, is significantly influenced by pH because the reaction can be catalyzed by both acid and base.[3][4]
-
Under acidic conditions (low pH): The oxygen of the amide's carbonyl group is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, accelerating the hydrolysis rate.[3][5]
-
Under alkaline conditions (high pH): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is generally faster than the uncatalyzed reaction with water.[3][6]
This dual catalysis results in a characteristic U-shaped pH-rate profile, where the degradation rate is lowest in the neutral or near-neutral pH range and increases significantly in strongly acidic or basic solutions.[4][7]
Q4: In what pH range is this compound expected to be most stable?
A4: HEN is expected to exhibit its maximum stability in the near-neutral pH range (approximately pH 6-8). In this region, both acid and base catalysis are minimized. The slowest degradation occurs via the uncatalyzed reaction with water, which is significantly slower than the catalyzed pathways.[4] For formulation development or when preparing analytical standards, buffering solutions in this pH range is crucial for ensuring the compound's integrity.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems researchers may encounter during their work.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Unexpectedly rapid loss of HEN in a prepared solution or formulation. | The solution's pH is likely in a highly acidic (<4) or highly alkaline (>9) range, where catalyzed hydrolysis is rapid. This can be due to unbuffered water (which can be acidic from dissolved CO₂), acidic/basic excipients, or incorrect buffer preparation. | 1. Measure the pH: Immediately verify the pH of your solution. 2. Use Buffered Systems: Always prepare solutions using a suitable buffer system (e.g., phosphate, HEPES) adjusted to a neutral pH (6-8) to ensure maximum stability. 3. Review Formulation Components: Check for excipients that could alter the pH of the final mixture. |
| Appearance of new, unidentified peaks in my HPLC chromatogram during a stability study. | These peaks are likely the degradation products: nicotinic acid and/or ethanolamine (if detectable by your method). Their appearance indicates that HEN is degrading under your storage or experimental conditions. | 1. Characterize Degradants: Confirm the identity of the new peaks by comparing their retention times with authentic standards of nicotinic acid and ethanolamine. 2. Quantify Degradation: Use a validated, stability-indicating HPLC method that can resolve and quantify both HEN and its primary degradants.[8] This allows you to track the loss of the parent compound and the formation of products over time. |
| My stability study shows inconsistent degradation rates across different buffers, even at the same pH. | This may be due to General Acid-Base Catalysis . Certain buffer species (e.g., carboxylates, phosphate) can directly participate in the hydrolysis reaction, acting as catalysts themselves. This can lead to different degradation rates compared to a buffer that is non-participatory at the same pH. | 1. Simplify the System: If investigating intrinsic stability, use simple acid/base solutions (e.g., HCl, NaOH) to set the pH. 2. Choose Non-Nucleophilic Buffers: When a buffer is required, consider buffers with low nucleophilicity. 3. Maintain Consistency: For comparative studies, use the same buffer system across all experiments to ensure that any observed effects are due to the variable being tested (e.g., temperature) and not the buffer composition. |
| I am conducting a forced degradation study, but I'm seeing little to no degradation of HEN. | The stress conditions are insufficient. Amide bonds are relatively stable, and significant degradation often requires more aggressive conditions than simple room temperature incubation, even at extreme pH values.[5] | 1. Increase Temperature: As per ICH guidelines, forced degradation studies often involve heating samples (e.g., 60-80°C) to accelerate the reaction.[9][10] 2. Increase Acid/Base Concentration: Use stronger acid or base concentrations (e.g., 0.1 M to 1 M HCl or NaOH) to drive the hydrolysis.[10] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating secondary, irrelevant degradants.[11][12] |
Section 3: Key Experimental Protocols
These protocols provide a validated framework for assessing the stability of this compound.
Protocol 3.1: Conducting a pH-Dependent Stability Study of HEN
This protocol outlines the steps to determine the degradation kinetics of HEN across a range of pH values, consistent with ICH guidelines for stress testing.[8][9][13]
Objective: To evaluate the stability of HEN in acidic, neutral, and basic conditions.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve HEN in a suitable solvent (e.g., methanol or water) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare pH Buffers:
-
Acidic: 0.1 M Hydrochloric Acid (pH ≈ 1)
-
Neutral: 0.1 M Phosphate Buffer (pH ≈ 7.0)
-
Alkaline: 0.1 M Sodium Hydroxide (pH ≈ 13)
-
-
Initiate the Study:
-
For each pH condition, pipette a known volume of the HEN stock solution into a larger volume of the respective buffer to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the initial volume of the organic solvent from the stock is minimal (<1-2%) to avoid altering the aqueous conditions.
-
Vortex each solution thoroughly.
-
-
Incubation:
-
Immediately take a sample from each solution for the "time zero" (T=0) analysis.
-
Place the remaining solutions in a temperature-controlled environment (e.g., a 60°C water bath or oven to accelerate degradation).
-
-
Sampling:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). The frequency should be adjusted based on the observed degradation rate.
-
-
Sample Quenching & Preparation:
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, quench the HCl sample with NaOH and the NaOH sample with HCl. This step is critical to stop the degradation reaction instantly.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Protocol 3.2: Development of a Stability-Indicating HPLC Method
Objective: To establish an analytical method capable of separating and quantifying HEN from its degradation product, nicotinic acid.
-
Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point.
-
Mobile Phase: A gradient or isocratic system involving a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and an organic modifier (e.g., methanol or acetonitrile) is typically effective.
-
Detection: Use a UV detector set to a wavelength where both HEN and nicotinic acid have significant absorbance (e.g., ~260 nm).[14]
-
Method Validation:
-
Generate a degraded sample using the forced degradation protocol (Protocol 3.1).
-
Inject the degraded sample into the HPLC system.
-
Confirm that the method provides baseline separation between the peak for intact HEN and the peak for nicotinic acid. The ability to resolve these two compounds is the defining characteristic of a stability-indicating method.[11]
-
Section 4: Data Interpretation & Visualization
Table 1: Summary of pH Impact on HEN Stability
| pH Range | Dominant Hydrolysis Mechanism | Expected Relative Stability | Primary Degradation Products |
| 1 - 4 | Specific Acid-Catalyzed Hydrolysis | Low (Rapid Degradation) | Nicotinic Acid + Ethanolamine |
| 5 - 8 | Uncatalyzed Hydrolysis (Water Attack) | High (Slow Degradation) | Nicotinic Acid + Ethanolamine |
| 9 - 13 | Specific Base-Catalyzed Hydrolysis | Low (Rapid Degradation) | Nicotinate + Ethanolamine |
Diagrams
The following diagrams illustrate the chemical pathway and the experimental workflow.
Caption: Chemical hydrolysis pathway of HEN under acidic and alkaline conditions.
Caption: Experimental workflow for a pH-dependent stability study of HEN.
Section 5: References
-
ICH Q1A(R2) Guideline - ICH. (n.d.). Retrieved from Google Search.
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from Google Search.
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.). ResearchGate. Retrieved from Google Search.
-
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019, November 21). PubMed. Retrieved from Google Search.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from Google Search.
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from Google Search.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from Google Search.
-
Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. (n.d.). PubMed Central. Retrieved from Google Search.
-
ICH GUIDELINES FOR STABILITY. (n.d.). kk wagh college of pharmacy. Retrieved from Google Search.
-
Pd triggered pH dependent hydrolysis of amide bond. (n.d.). ResearchGate. Retrieved from Google Search.
-
Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing. Retrieved from Google Search.
-
Kinetics of alkaline hydrolysis of N1-methylnicotinamide cation. (n.d.). ACS Publications. Retrieved from Google Search.
-
Nicotinamide. (n.d.). PubChem. Retrieved from Google Search.
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On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. Retrieved from Google Search.
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Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from Google Search.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from Google Search.
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from Google Search.
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from Google Search.
-
This compound (EVT-1178873). (n.d.). EvitaChem. Retrieved from Google Search.
-
determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. (n.d.). Retrieved from Google Search.
-
24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts. Retrieved from Google Search.
-
the hydrolysis of amides. (n.d.). Chemguide. Retrieved from Google Search.
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024, November 19). NIH. Retrieved from Google Search.
-
This compound. (n.d.). PubChem. Retrieved from Google Search.
-
N-(2-hydroxyethyl)-nicotinamide. (n.d.). CLEARSYNTH. Retrieved from Google Search.
-
CAS 6265-73-2: this compound. (n.d.). CymitQuimica. Retrieved from Google Search.
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Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from Google Search.
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This compound. (n.d.). Sigma-Aldrich. Retrieved from Google Search.
-
Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. (2025, August 10). ResearchGate. Retrieved from Google Search.
-
Evaluation on the analytical method - Niacin. (2015, April 5). ResearchGate. Retrieved from Google Search.
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. (n.d.). PubMed. Retrieved from Google Search.
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from Google Search.
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- 14. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability with N-(2-Hydroxyethyl)nicotinamide
Technical Support Center: N-(2-Hydroxyethyl)nicotinamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in their experiments. Ensuring consistency is paramount for generating reproducible and reliable data. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known by synonyms such as SG-86 or N-Nicotinoylethanolamine, is a derivative of nicotinamide (a form of vitamin B3).[1][2][3] Structurally, it consists of a pyridine ring with a carboxamide group, where the amide nitrogen is linked to a 2-hydroxyethyl group.[1] This compound is notably the primary metabolite of the antianginal drug Nicorandil.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and is used in biological research to study cellular processes and metabolic pathways.[1][4]
Q2: What are the primary causes of batch-to-batch variability with this compound?
Batch-to-batch variability is a significant issue that can confound experimental results.[5] For this compound, this variability typically stems from several key factors:
-
Synthesis Byproducts: Common synthesis routes, such as the reaction of nicotinic acid with ethanolamine, can leave residual starting materials or generate side products.[1][4] A Korean patent describes crystallization techniques to produce the compound with minimal impurities.[1]
-
Impurities: The presence of unreacted precursors, intermediates like 2-(3-Pyridyl)-2-oxazoline, or related compounds can alter the compound's activity and physical properties.[1][6]
-
Degradation: The compound is stable under standard conditions but can degrade under extreme pH or temperature.[1] Improper storage or handling can lead to the formation of degradants, such as nicotinic acid.
-
Physical Properties: Variations in crystallinity, particle size, or hydration state between batches can affect solubility and dissolution rates, leading to inconsistent concentrations in your experimental setup.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of the compound, adhere to the following storage and handling guidelines:
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place at room temperature.[7][8][9] This minimizes exposure to moisture, light, and air, which can accelerate degradation.
-
Handling: Use personal protective equipment and ensure good ventilation when handling the solid compound to avoid inhalation of dust.[7][9] For preparing solutions, use high-purity solvents and prepare them fresh whenever possible. If storing stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the most critical quality control (QC) checks I should perform on a new batch?
Before using a new batch in critical experiments, performing a few key QC checks is essential. The most informative technique is High-Performance Liquid Chromatography (HPLC). An HPLC analysis can confirm the identity, purity, and impurity profile of the new batch when compared to a certified reference standard.[10] Key parameters to assess are the retention time of the main peak, the percentage purity (area under the curve), and the presence of any unexpected peaks which may indicate impurities.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
Inconsistent data is a primary indicator of batch-to-batch variability. This section provides a structured approach to diagnosing and resolving these issues.
Problem: I'm observing significant variation in biological activity (e.g., cell viability, enzyme inhibition) between different batches of this compound.
This is the most common issue arising from batch variability. The observed biological effect is directly tied to the purity and integrity of the compound.
Caption: Troubleshooting workflow for inconsistent results.
-
Presence of Active or Inhibitory Impurities:
-
Causality: The synthesis of this compound can result in byproducts. For instance, residual nicotinic acid or other derivatives could have their own biological effects, either synergistic or antagonistic to the main compound's activity.[1][4] Some impurities may arise from the degradation of Nicorandil, the parent compound.[1]
-
Solution: Follow Protocol 1: Quality Control of Incoming Batches to compare the impurity profile of the new batch against a previous, well-characterized batch. If new peaks are detected in the chromatogram, it is a strong indicator that an impurity is the cause.
-
-
Lower Purity of the Active Compound:
-
Causality: A batch with lower purity means you are dosing less of the active compound than intended, leading to a diminished biological response. If a batch is 95% pure versus a previous batch at 99.8% purity, you are delivering almost 5% less active ingredient at the same weighed concentration.
-
Solution: Use the purity value obtained from the HPLC analysis (Protocol 1) to calculate a corrected concentration for your stock solutions. This practice, known as "correction for purity," ensures that you are dosing the same amount of active compound regardless of batch-to-batch purity differences.
-
-
Degradation Due to Improper Storage:
-
Causality: this compound can undergo hydrolysis, especially if exposed to moisture, leading to the formation of nicotinic acid and ethanolamine.[1] Oxidation of the pyridine ring is also a potential degradation pathway.[1][11] These degradants will reduce the concentration of the active compound and may introduce confounding biological effects.
-
Solution: If you suspect degradation, re-analyze an aliquot of your oldest stock solution via HPLC. Compare its chromatogram to that of a freshly prepared solution from the same solid batch. The appearance of new peaks or a decrease in the main peak's area suggests degradation. Refer to Protocol 2: Preparation of Standardized Stock Solutions for best practices.
-
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Batches
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the purity and impurity profile of a new batch against a reference standard or a previously qualified "good" batch.
Materials:
-
This compound (New Batch and Reference/Old Batch)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
C18 Reversed-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
HPLC system with UV detector
Method:
-
Prepare Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).[10] Degas the mobile phase before use.
-
Prepare Standards: Accurately weigh and dissolve the reference/old batch of this compound in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).
-
Prepare Sample: Prepare the new batch sample in the same manner and at the same concentration as the standard.
-
Set HPLC Parameters:
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area.
-
Inject the new batch sample.
-
Compare the chromatograms. Look for:
-
A shift in the retention time of the main peak.
-
The presence of additional peaks in the new batch.
-
A significant difference in the area % of the main peak, which indicates purity.
-
-
Protocol 2: Preparation of Standardized Stock Solutions
Proper preparation and storage of stock solutions are critical for consistency.
Method:
-
Weighing: Use a calibrated analytical balance. Always weigh out more than 10 mg to minimize weighing errors.
-
Solvent Selection: this compound is soluble in water and alcohol.[2] For cell culture, use sterile DMSO or a buffer appropriate for your experiment. Ensure the final concentration of the solvent in your assay is not cytotoxic.
-
Dissolution: Dissolve the compound completely using a vortex mixer. Gentle warming may be used if necessary, but avoid high temperatures to prevent degradation.[1]
-
Concentration Correction (Best Practice):
-
Use the purity value from your HPLC analysis (Protocol 1).
-
Corrected Mass = Weighed Mass x (Purity % / 100)
-
Use this corrected mass to calculate the final concentration of your stock solution.
-
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Protect from light by using amber vials.
Data & Diagrams
Physicochemical Properties
| Property | Value/Descriptor | Source(s) |
| CAS Number | 6265-73-2 | [1][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Melting Point | 92 °C | [4][8] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and alcohol | [2] |
| Stability | Stable under standard conditions; degrades at extreme pH/temperature | [1] |
Potential Impurities and Degradation Pathways
The primary synthesis route involves reacting a nicotinic acid derivative with ethanolamine.[13] Variability can be introduced through incomplete reactions or side reactions.
Caption: Synthesis, impurity, and degradation pathways.
References
- EvitaChem. This compound (EVT-1178873) | 6265-73-2.
- PrepChem.com. Synthesis of this compound.
- AK Scientific, Inc. 2-Chloro-N-ethyl-N-(2-hydroxyethyl)
- ChemicalBook. N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2.
- CymitQuimica. CAS 6265-73-2: this compound.
- Google Patents. KR20140013232A - Process for the preparation of this compound and nicorandil.
- Smolecule. Buy this compound | 6265-73-2.
- Acta Poloniae Pharmaceutica. Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product.
- Sigma-Aldrich. This compound | 6265-73-2.
- PubChem. This compound.
- Google Patents.
- ChemicalBook. N-(2-HYDROXYETHYL)NITOTINAMIDE CAS#: 6265-73-2.
- NIH. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
- Fisher Scientific.
- NIH. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes.
- ResearchGate. Purity evaluation of nicotinamide mononucleotide (NMN)
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- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof - Google Patents [patents.google.com]
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- 8. N-(2-HYDROXYETHYL)NITOTINAMIDE CAS#: 6265-73-2 [m.chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
- 13. Buy this compound | 6265-73-2 [smolecule.com]
Technical Support Center: Solvent Selection for N-(2-Hydroxyethyl)nicotinamide Experiments
Welcome to the technical support center for N-(2-Hydroxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for solvent selection in your experiments. Here, we address common questions and challenges to ensure the successful application of this compound in your research.
Understanding the Solubility Profile of this compound
This compound (MW: 166.18 g/mol ) is a derivative of nicotinamide, possessing both hydrophilic and lipophilic characteristics due to the presence of a hydroxyl group, an amide group, and a pyridine ring.[1] This amphiphilic nature dictates its solubility in various solvents. The molecule has two hydrogen bond donors and three hydrogen bond acceptors, further influencing its interaction with protic and aprotic solvents.[1]
A foundational principle in solvent selection is "like dissolves like." The polar functional groups (hydroxyl and amide) suggest an affinity for polar solvents, while the aromatic pyridine ring provides some non-polar character.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on its chemical structure and available qualitative data, the following solvents are recommended as a starting point:
-
Aqueous Solutions: Water and buffered solutions are suitable, though solubility may be limited. For cell culture experiments, dissolving directly in the culture medium is the first choice.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are good choices. Ethanol, in particular, has been successfully used for the recrystallization of this compound, indicating good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for purification.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are strong polar solvents that are likely to dissolve this compound effectively. These are often used to prepare high-concentration stock solutions.
Q2: Is there any quantitative solubility data available for this compound?
A2: Currently, there is limited publicly available quantitative solubility data for this compound. It is qualitatively described as slightly soluble in DMSO, methanol, and water, and soluble in alcohol.[2]
To provide a predictive framework, we can look at the solubility of its parent compound, nicotinamide. The solubility of nicotinamide generally follows this trend: DMSO > DMF > water > methanol > ethanol > other alcohols > acetone > esters > acetonitrile.[3][4] It is anticipated that this compound will follow a similar pattern.
Quantitative Solubility of Nicotinamide in Various Solvents (for reference)
| Solvent | Solubility of Nicotinamide (approx. mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~15 |
| Dimethylformamide (DMF) | ~15 |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 |
| Ethanol | ~2.5 |
This data is for nicotinamide and should be used as a predictive guide for this compound.[5]
For precise experimental needs, it is highly recommended to determine the solubility in your specific solvent system. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q3: How do I prepare a stock solution of this compound?
A3: For most applications, preparing a concentrated stock solution in a suitable organic solvent is recommended.
-
Select a Solvent: DMSO or ethanol are common choices for preparing stock solutions.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Dissolve: Add the solvent to the compound and vortex or sonicate until fully dissolved. Gentle warming may be required, but be mindful of potential degradation at high temperatures.
-
Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, and protect it from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Q4: What solvents are suitable for in vivo studies?
A4: For in vivo administration, the choice of solvent (or vehicle) is critical to ensure the compound's solubility, stability, and the safety of the animal model. A co-solvent system is often employed. A common formulation for poorly water-soluble compounds involves a mixture of DMSO, a polymer like polyethylene glycol (PEG), and a surfactant like Tween® 80, all diluted in saline or water.[6] Given that this compound has some aqueous solubility, a simpler vehicle may be sufficient. It is crucial to perform preliminary formulation studies to ensure the compound does not precipitate upon administration.
Q5: How can I purify this compound by recrystallization?
A5: Ethanol has been reported as a suitable solvent for the recrystallization of this compound. A general protocol is provided in the "Experimental Protocols" section. The principle of single-solvent recrystallization is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent volume or incorrect solvent choice. | Gradually add more solvent. If the compound still doesn't dissolve, try a stronger polar solvent like DMSO or DMF. Gentle heating and sonication can also aid dissolution. |
| Precipitation occurs when adding stock solution to aqueous media | The final concentration exceeds the compound's solubility in the aqueous medium. The organic solvent from the stock is causing the compound to crash out. | Reduce the final concentration of the compound. Decrease the percentage of the organic stock solution in the final aqueous medium (typically to <1% v/v). |
| Solution is cloudy or hazy | The compound may not be fully dissolved or may be forming a fine suspension. | Try filtering the solution through a 0.22 µm or 0.45 µm filter. Consider if the solvent is of sufficient purity. |
| Compound degrades over time in solution | The solvent may be reacting with the compound, or the solution may be unstable at the storage temperature or pH. | Prepare fresh solutions before each experiment. If using aqueous buffers, consider the pH. For nicotinamide-related compounds, neutral to slightly basic pH in buffers like Tris may offer better stability.[7] Store stock solutions at -80°C. |
| "Oiling out" during crystallization | The solution is too concentrated, or the cooling is too rapid. | Use a more dilute solution by adding more hot solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)
This method is a reliable way to determine the thermodynamic solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand to let the excess solid settle.
-
Centrifuge the vial to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Recrystallization from Ethanol
This protocol is for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent.
-
If the solution is colored or has insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, you can place the flask in an ice bath for about 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Allow the crystals to air dry or dry in a vacuum oven.
Visualizations
Solvent Selection Workflow
Caption: A decision workflow for selecting the appropriate solvent for this compound experiments.
References
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility Class. Macroscale and Microscale Organic Experiments.
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
-
Amanote Research. (n.d.). The Stability of Nicorandil in Aqueous Solution. I. [Link]
-
Buczkowski, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(21), 6649. [Link]
-
Long, M. J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]
-
Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. [Link]
-
ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. [Link]
- Google Patents. (n.d.). KR20140013232A - Process for the preparation of this compound and nicorandil.
-
Mohammed, Y., et al. (2021). Dermal Delivery of Niacinamide—In Vivo Studies. Pharmaceutics, 13(12), 2139. [Link]
-
ResearchGate. (n.d.). Solubility of nicotinamide in pure methanol and water estimated by this...[Link]
-
Long, M. J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Du, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(5), 1143-1150. [Link]
-
ResearchGate. (n.d.). Scalable solution cocrystallization: case of carbamazepine-nicotinamide I. [Link]
-
ResearchGate. (n.d.). Crystallization of Nicotinamide Adenine Dinucleotide. [Link]
Sources
- 1. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]
- 2. CAS 6265-73-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Hydroxyethyl)nicotinamide quality control and purity assessment
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive resource for the quality control (QC) and purity assessment of N-(2-Hydroxyethyl)nicotinamide. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a deeper understanding of the causality behind each experimental step. This guide is structured to be a self-validating system, empowering you to confidently assess your material, troubleshoot challenges, and ensure the integrity of your results.
Technical Support Center: this compound
I. Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
This section addresses the most common method for quantifying this compound and assessing its purity.
Q1: What is the recommended primary method for determining the purity of this compound?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for purity assessment of this compound.[1] This technique offers an excellent balance of resolution, sensitivity, and reproducibility for quantifying the main compound and separating it from potential impurities.[2] A reversed-phase (RP) method is typically employed, as this compound is a polar, non-volatile compound well-suited for this separation mode.[1][3]
Q2: Can you provide a starting point for an HPLC-UV method?
Certainly. The following protocol is a robust starting point based on established methods for analyzing this compound and related compounds.[3] Method optimization may be required depending on your specific instrumentation and the impurity profile of your sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase (or a compatible solvent like a water/methanol mixture). Ensure complete dissolution.
-
Filter the solutions through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.[4]
-
-
Mobile Phase Preparation (Isocratic):
-
Prepare a mixture of Methanol and HPLC-grade Water in a 60:40 (v/v) ratio.[3]
-
Causality: This mobile phase composition provides sufficient eluotropic strength to elute the polar analyte from a C18 column in a reasonable time while still offering good separation from potential non-polar impurities.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles from interfering with the pump and detector performance.
-
-
Chromatographic Conditions:
-
The parameters below serve as a validated starting point.
-
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 or 10 µm | A standard C18 column provides excellent retention and separation for this class of polar compounds.[3] |
| Mobile Phase | Methanol:Water (60:40, v/v) | Balances retention time and resolution.[3] |
| Flow Rate | 0.6 - 1.0 mL/min | A typical analytical flow rate ensuring good peak shape without excessive pressure. A starting point of 0.6 mL/min has been reported.[3] |
| Detection (UV) | 254 nm or 261 nm | Nicotinamide and its derivatives exhibit strong absorbance around these wavelengths.[1][3] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC; should be consistent across all injections. |
| Column Temp. | Ambient or 25 °C | Ensures retention time stability. |
-
Analysis and Calculation:
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the reference standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity (%) by area normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
II. Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. This section provides a logical framework for diagnosing and resolving common chromatographic issues.
Q3: My peak shape is poor (tailing or fronting). What should I do?
Poor peak shape is a common issue that can compromise the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites (unreacted silanols) on the silica-based column packing.[5]
-
Solution 1 (Mobile Phase): Ensure your mobile phase pH is appropriate. For amine-containing compounds, working at a lower pH (e.g., adding 0.1% trifluoroacetic acid) can suppress silanol ionization and improve peak shape.[5]
-
Solution 2 (Column Health): The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column. Using a guard column can significantly extend the life of your analytical column by trapping strongly adsorbed contaminants.[6]
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[5] Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the mobile phase.
-
This decision tree illustrates a logical approach to diagnosing common HPLC problems.
Caption: A decision tree for troubleshooting common HPLC issues.
III. Impurity Profiling and Identification
Understanding the potential impurities is critical for a comprehensive quality assessment.
Q4: What are the likely impurities in this compound?
Impurities can originate from the synthesis process or from degradation.
-
Process-Related Impurities: These include unreacted starting materials or by-products.
-
Nicotinic Acid & Ethanolamine: The primary starting materials for many synthesis routes.[7][8] Their presence would indicate an incomplete reaction.
-
Nicorandil: this compound is a known metabolite and decomposition product of the drug Nicorandil (this compound nitrate ester).[3][9] If your material is related to Nicorandil production, it could be a potential impurity. Conversely, this compound is listed as "Nicorandil EP Impurity B".[10][11]
-
-
Degradation Products: The stability of the molecule under various conditions (light, heat, pH) should be assessed.[2] The amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially reverting to nicotinic acid and ethanolamine.
Q5: My HPLC shows a small, unknown peak. How can I identify it?
For impurity identification, a more powerful technique is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing you to determine the molecular weight of the unknown peak. This information, combined with knowledge of the synthetic route, provides strong evidence for identifying the impurity.
This diagram outlines the logical flow from initial purity testing to handling out-of-spec results.
Caption: A typical workflow for batch release quality control testing.
IV. Stability, Storage, and General FAQs
Q6: How should I store this compound?
Based on supplier recommendations and general chemical stability principles, this compound should be stored in a well-sealed container in a dry, dark place at room temperature.[7][12] For long-term storage, refrigeration (2-8°C) is also recommended.[11] As with any nicotinamide-related compound, assessing stability under specific buffer and temperature conditions is crucial for experimental work, as degradation rates can vary significantly.[13] Stability studies should follow established guidelines, such as those from the ICH, to assess degradation under various environmental factors like temperature and humidity.[14]
Q7: Is a reference standard necessary for purity analysis?
While area percent purity can be determined without a reference standard, using a well-characterized primary standard (e.g., from a pharmacopeia or certified supplier) is essential for several reasons:
-
Peak Identification: It confirms the identity of the main peak in your sample's chromatogram by matching retention times.
-
Quantitative Assay: For determining potency (e.g., mg/g) rather than just purity, a reference standard of known purity and concentration is mandatory.
-
System Suitability: It is used to verify that the chromatographic system is performing correctly before analyzing samples.
Several suppliers offer reference materials for nicotinamide derivatives and related impurities.[15][16]
References
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. [Link]
-
This compound | C8H10N2O2. PubChem. [Link]
-
Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Acta Poloniae Pharmaceutica. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. National Institutes of Health (NIH). [Link]
-
N-(2-hydroxyethyl) nicotinamide nitrate | C8H11N3O5. PubChem. [Link]
-
HPLC Troubleshooting Guide. YMC. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
HPLC Troubleshooting Guide. University of Athens. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Annex 10 - ICH. World Health Organization. [Link]
- Process for the preparation of this compound and nicorandil.
Sources
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2 [chemicalbook.com]
- 8. KR20140013232A - Process for the preparation of this compound and nicorandil - Google Patents [patents.google.com]
- 9. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]
- 10. This compound | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. This compound | 6265-73-2 [sigmaaldrich.com]
- 13. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. 烟酰胺 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide for Researchers: Evaluating N-(2-Hydroxyethyl)nicotinamide Against the Benchmark NAD+ Precursor, Nicotinamide
For professionals in the fields of cellular metabolism, drug discovery, and aging research, the modulation of nicotinamide adenine dinucleotide (NAD+) levels is a key area of investigation. Nicotinamide (NAM), a well-established amide form of vitamin B3, is a cornerstone of this research, serving as a direct precursor to NAD+. Recently, derivatives of nicotinamide, such as N-(2-Hydroxyethyl)nicotinamide (HEN), have emerged, prompting questions about their potential efficacy as NAD+ boosters. This guide provides a comprehensive, data-driven comparison of NAM and HEN, with a focus on their mechanisms of action and the experimental frameworks required for their evaluation.
Section 1: The Central Role of Nicotinamide (NAM) as an NAD+ Precursor
Nicotinamide is a well-characterized and extensively studied precursor in the NAD+ salvage pathway. Its central role in cellular metabolism is predicated on its conversion to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting step in NAD+ synthesis. Subsequently, NMN is adenylylated to form NAD+.
The biological effects of nicotinamide are multifaceted and well-documented:
-
Cellular Energy and Metabolism: As a primary precursor to NAD+ and NADP+, nicotinamide is integral to cellular energy production through its role in redox reactions. NAD+ is a critical coenzyme for enzymes involved in glycolysis, the Krebs cycle, and oxidative phosphorylation.
-
DNA Repair and Genomic Stability: NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. By maintaining the NAD+ pool, nicotinamide supports PARP activity and, consequently, genomic integrity.
-
Modulation of Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and stress resistance. Nicotinamide can influence sirtuin activity by serving as a precursor for their essential cofactor, NAD+.
-
Anti-inflammatory Properties: Nicotinamide has demonstrated anti-inflammatory effects by inhibiting the transcription factor NF-κB and reducing the production of pro-inflammatory cytokines.
The established role of nicotinamide as an NAD+ precursor is supported by a wealth of experimental data demonstrating its ability to increase intracellular NAD+ levels and modulate downstream pathways.
Section 2: this compound (HEN): An Investigative Overview
This compound, also known as nicorandil amide, is a derivative of nicotinamide. It is most notably recognized as the primary metabolite of the anti-anginal drug nicorandil. While structurally related to nicotinamide, the current body of scientific literature does not establish HEN as a direct or efficient precursor to NAD+.
Key characteristics of HEN from existing research include:
-
Metabolic Product: HEN is formed in vivo through the denitration of nicorandil. Pharmacokinetic studies have focused on its properties as a metabolite rather than a primary therapeutic agent.
-
Potential Biological Activities: Some studies suggest that HEN may possess antioxidant and anti-inflammatory properties. However, these effects have not been extensively characterized, and a direct comparison to the potency of nicotinamide is not available.
-
Lack of Evidence as an NAD+ Precursor: Crucially for the context of this guide, there is a significant absence of research investigating the ability of HEN to enter the NAD+ salvage pathway and increase intracellular NAD+ levels. It is not known if HEN can be converted to NMN or otherwise contribute to the NAD+ pool.
Section 3: Comparative Analysis and Future Research Directions
A direct comparison of the efficacy of HEN and NAM as NAD+ precursors is currently hampered by the lack of data for HEN. The following table summarizes the state of knowledge for both compounds.
| Feature | Nicotinamide (NAM) | This compound (HEN) |
| NAD+ Precursor Activity | Well-established precursor in the salvage pathway. | Not established; no direct evidence of conversion to NAD+. |
| Mechanism of Action | Converted to NMN by NAMPT, then to NAD+. | Unknown in the context of NAD+ synthesis. |
| Downstream Effects | Modulates PARP and sirtuin activity; anti-inflammatory. | Potential antioxidant and anti-inflammatory effects, but not well-characterized. |
| Bioavailability | Orally bioavailable. | Absorbed as a metabolite of nicorandil; bioavailability as a standalone compound is not well-studied. |
| State of Research | Extensively studied with a large body of supporting evidence. | Primarily studied as a drug metabolite; significant research gaps exist regarding its independent biological functions. |
Future Directions: To ascertain the potential of HEN as an NAD+ precursor, a series of targeted in vitro and in vivo experiments are necessary. The protocols outlined in the following section provide a roadmap for such an investigation. Key research questions to address include:
-
Is HEN a substrate for NAMPT or other enzymes in the NAD+ synthesis pathways?
-
Does supplementation with HEN increase intracellular NAD+ and NADH levels in various cell types?
-
How does the NAD+-boosting efficacy of HEN compare to that of NAM at equimolar concentrations?
-
Does HEN supplementation affect the activity of NAD+-dependent enzymes such as sirtuins and PARPs?
-
What are the pharmacokinetic and bioavailability profiles of orally administered HEN?
Section 4: Experimental Protocols for Efficacy Assessment
The following protocols are essential for a rigorous comparison of potential NAD+ precursors like HEN against the benchmark, nicotinamide.
Measurement of Intracellular NAD+ Levels
Accurate quantification of intracellular NAD+ is the primary indicator of a compound's efficacy as an NAD+ precursor. High-performance liquid chromatography (HPLC) is a robust and widely used method for this purpose.
Experimental Workflow for NAD+ Measurement
Caption: Workflow for a fluorometric sirtuin activity assay.
Step-by-Step Protocol:
-
Preparation of Nuclear Extracts:
-
Treat cells with HEN or NAM as described previously.
-
Harvest cells and isolate nuclear extracts using a commercial kit or standard biochemical fractionation protocols.
-
-
Sirtuin Activity Assay (using a commercial kit, e.g., from Sigma-Aldrich or MBL):
-
In a 96-well plate, combine the nuclear extract, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+.
-
Include a positive control (recombinant SIRT1) and a negative control (without nuclear extract or with a sirtuin inhibitor like nicotinamide itself).
-
Incubate at 37°C for 30-60 minutes to allow for deacetylation.
-
Add a developer solution that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AFC or AMC).
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 400 nm / λem = 505 nm for AFC).
-
Data Analysis: Quantify sirtuin activity by comparing the fluorescence intensity of the treated samples to the controls.
PARP Activity Assay
Assessing PARP activity is important for understanding the impact of NAD+ modulation on DNA repair pathways. Colorimetric or chemiluminescent assays are commonly used.
Experimental Workflow for PARP Activity Assay
A Comparative Guide to NAD+ Precursors: N-(2-Hydroxyethyl)nicotinamide vs. Nicotinamide Riboside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Executive Summary
The pursuit of effective strategies to augment the cellular pool of nicotinamide adenine dinucleotide (NAD+) is a cornerstone of research in aging, metabolism, and neurodegenerative diseases. NAD+ is a critical coenzyme for hundreds of cellular processes, and its decline is a hallmark of aging and various pathologies.[1] This guide provides a detailed, evidence-based comparison of two molecules positioned as potential NAD+ precursors: the well-established nicotinamide riboside (NR) and the nicotinamide derivative, N-(2-Hydroxyethyl)nicotinamide (HEN).
Our analysis, grounded in the current scientific literature, reveals a significant disparity in the level of evidence supporting these two compounds. Nicotinamide riboside is a thoroughly investigated, bioavailable precursor with a clearly defined metabolic pathway to NAD+ and proven efficacy in elevating NAD+ levels in numerous preclinical and human studies.[2][3] In stark contrast, this compound is primarily documented as a metabolite of the antianginal drug nicorandil.[4] Its capacity to act as an efficient NAD+ precursor is, at present, hypothetical and lacks direct experimental validation.[2] This guide will dissect the known mechanisms, present the available data, and outline the necessary experimental frameworks to rigorously evaluate these compounds.
The Central Role of NAD+ in Cellular Function
Nicotinamide adenine dinucleotide (NAD) is a coenzyme central to metabolism, found in all living cells.[1][5] It exists in two forms: an oxidized form, NAD+, and a reduced form, NADH. The NAD+/NADH ratio is a critical determinant of the cell's redox state and governs the flow of electrons in the electron transport chain, the primary engine of ATP synthesis.[5]
Beyond its role in redox reactions, NAD+ is a crucial substrate for several families of enzymes:
-
Sirtuins: A class of NAD+-dependent deacetylases that regulate gene expression, DNA repair, metabolic control, and cellular stress responses.[5][6]
-
Poly(ADP-ribose) Polymerases (PARPs): Enzymes that use NAD+ to synthesize poly(ADP-ribose) chains, a process vital for DNA repair and genomic stability.[5][7]
-
cADP-ribose Synthases (CD38/157): Ectoenzymes that hydrolyze NAD+ to generate calcium-mobilizing second messengers.[7]
The age-associated decline in cellular NAD+ levels is linked to mitochondrial dysfunction, increased DNA damage, and the progression of age-related diseases, making the identification of effective NAD+ precursors a significant therapeutic goal.[1][8]
Metabolic Pathways to NAD+ Synthesis: A Head-to-Head Comparison
Cells synthesize NAD+ through several pathways: the de novo pathway from tryptophan and salvage pathways that recycle nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR).[5][9] The salvage pathways are the primary mechanism for maintaining NAD+ homeostasis in mammals.[6][10]
Nicotinamide Riboside (NR): The Direct and Well-Characterized Pathway
Nicotinamide riboside is a clinically proven NAD+ precursor.[11][12] Once inside the cell, its conversion to NAD+ is a direct, two-step enzymatic process.[6][13]
-
Phosphorylation: NR is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN).[13][14] NRK1 is found in most tissues, while NRK2 expression is more prominent in muscle tissue.[13][15]
-
Adenylylation: NMN is then converted to NAD+ by NMN-adenylyltransferase (NMNAT).[13]
This pathway efficiently bypasses the rate-limiting step in the primary salvage pathway from nicotinamide, which is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[5][7]
Caption: NAD+ synthesis pathway from Nicotinamide Riboside (NR).
This compound (HEN): A Hypothesized Indirect Pathway
Scientific literature on HEN as a direct NAD+ precursor is virtually nonexistent.[2] It is primarily known as the denitrated metabolite of the vasodilator drug nicorandil.[4][16] The prevailing hypothesis is that HEN may act as a prodrug for nicotinamide (NAM), the most common NAD+ precursor in the salvage pathway.[2]
This proposed mechanism involves:
-
Hydrolysis: In vivo, HEN would first need to be hydrolyzed to release nicotinamide (NAM) and ethanolamine. The specific enzymes responsible for this conversion in human tissues have not been characterized.
-
Salvage Pathway Entry: The released NAM would then enter the established salvage pathway, where it is converted to NMN by the enzyme NAMPT.[5]
-
Final Conversion: NMN is subsequently converted to NAD+ by NMNAT.
The efficiency of this entire process—from HEN hydrolysis to NAD+ synthesis—is currently unknown and remains to be elucidated through rigorous experimental investigation.[2]
Caption: Hypothesized indirect NAD+ synthesis pathway from HEN.
Performance Comparison: Efficacy and Bioavailability
A direct quantitative comparison is challenging due to the lack of data for HEN.[2] The available evidence overwhelmingly supports NR as an effective NAD+ booster.
| Feature | Nicotinamide Riboside (NR) | This compound (HEN) |
| Metabolic Pathway | Direct precursor, converted to NMN via NRK1/2.[13] | Hypothesized to be a prodrug for nicotinamide, requiring hydrolysis to enter the salvage pathway.[2] |
| Bioavailability | Orally bioavailable in mice and humans.[3][17] | Absorbed after oral administration, but its conversion efficiency to NAM is unknown.[16] |
| NAD+ Boosting Efficacy | Clinically proven to increase blood NAD+ levels dose-dependently. A single 1000 mg dose can increase the NAD+ metabolome significantly.[3][18] Studies show increases of up to 142% in blood NAD+ with daily supplementation.[15] | No direct experimental data available to confirm NAD+ boosting capabilities.[2] |
| Clinical Evidence | Numerous clinical trials have demonstrated safety and efficacy for increasing NAD+ levels in humans.[11][19][20] | No clinical trials investigating its role as an NAD+ precursor. Primary research is in the context of nicorandil metabolism.[4][16] |
| Regulatory Status | Commercially available as a dietary supplement; has undergone safety reviews.[12] | Not established as a dietary supplement for NAD+ boosting. |
Experimental Protocols: A Framework for Validation
To rigorously assess the potential of HEN as an NAD+ precursor and compare it to NR, a series of well-defined experiments are necessary. The following protocol outlines a standard approach used in the field, primarily based on methodologies validated in NR studies.
Workflow: Assessing NAD+ Precursor Efficacy
Caption: Experimental workflow for comparing NAD+ precursors.
Detailed Protocol: In Vitro NAD+ Quantification
This protocol describes a method to quantify intracellular NAD+ levels in a cultured cell line (e.g., HEK293, HepG2) following treatment with a potential precursor.
Objective: To determine if HEN increases intracellular NAD+ levels and to compare its efficacy against an equimolar concentration of NR.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (HEN) and Nicotinamide Riboside (NR) stock solutions
-
Phosphate Buffered Saline (PBS), ice-cold
-
Extraction Buffer: 0.5 M perchloric acid (PCA) or methanol/water solution
-
Neutralization Buffer: 3 M potassium carbonate (K2CO3) in 0.5 M triethanolamine
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach overnight.
-
Treatment: Aspirate the growth medium and replace it with fresh medium containing the vehicle (control), HEN (e.g., 500 µM), or an equimolar concentration of NR (500 µM). Incubate for a defined period (e.g., 6, 12, or 24 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Add 250 µL of ice-cold extraction buffer (0.5 M PCA) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (which contains the acid-soluble metabolites, including NAD+) to a new pre-chilled tube.
-
-
Neutralization:
-
Add neutralization buffer to the supernatant to bring the pH to ~6.5-7.0. The required volume should be determined empirically.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Transfer the neutralized supernatant to an autosampler vial for analysis.
-
Analyze NAD+ and other related metabolites (NADH, NMN, NAM) using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
-
-
Data Normalization: Normalize the quantified NAD+ levels to the total protein content of the cell pellet (dissolved in NaOH) or to cell number.
Causality and Self-Validation: This protocol includes a vehicle control to establish a baseline and a positive control (NR) to validate the experimental system's ability to detect changes in NAD+ levels. Comparing equimolar concentrations of HEN and NR allows for a direct assessment of their relative potency. A time-course experiment is crucial to understand the kinetics of NAD+ synthesis from each precursor.
Conclusion and Future Directions
Based on the current body of scientific evidence, nicotinamide riboside is a well-established and potent NAD+ precursor with proven oral bioavailability and efficacy in humans. [2][3][15] Its direct two-step conversion to NAD+ is metabolically efficient.
This compound, in contrast, remains a compound of speculative interest in the context of NAD+ synthesis. While it is a known metabolite of nicorandil, its potential as a nicotinamide prodrug lacks the necessary scientific validation.[2][4] There is currently no direct evidence to support its use as an NAD+ booster.
For drug development professionals and researchers, NR represents a scientifically supported tool for modulating NAD+ metabolism. The potential of HEN can only be ascertained through rigorous investigation following the experimental frameworks outlined in this guide. Future research must focus on:
-
Metabolism Studies: Determining if HEN is efficiently converted to nicotinamide in vivo and identifying the responsible enzymes.
-
Preclinical Efficacy Studies: Conducting head-to-head comparative studies in cell culture and animal models to assess the NAD+ boosting efficacy of HEN versus NR at equimolar doses.
-
Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of HEN to understand its bioavailability and metabolic fate.
Until such data becomes available, nicotinamide riboside remains the superior and scientifically validated option for interventions targeting the augmentation of the cellular NAD+ pool.
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Johnson, S., et al. (2024). Randomized, placebo-controlled, pilot clinical study evaluating acute Niagen®+ IV and NAD+ IV in healthy adults. medRxiv. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of N-(2-Hydroxyethyl)nicotinamide's Biological Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective framework for the in vivo validation of N-(2-Hydroxyethyl)nicotinamide (HEN). Moving beyond theoretical applications, we will dissect the experimental logic, compare HEN to relevant alternatives, and provide actionable protocols to rigorously assess its biological efficacy in living systems. Our focus is on establishing self-validating experimental designs that yield trustworthy and translatable data.
Introduction to this compound (HEN): Beyond a Simple Metabolite
This compound, a derivative of nicotinamide (a form of vitamin B3), is recognized for its structural similarity to other biologically active compounds.[1][2] It serves as a key intermediate in the synthesis of the antianginal drug nicorandil and is also a metabolite of nicorandil's in vivo degradation.[3][4] While often viewed through the lens of its parent compounds, HEN's intrinsic biological activities, particularly its potential roles in skin health, anti-inflammatory processes, and neuroprotection, are areas of growing research interest.[1][2]
The central hypothesis underpinning many of HEN's potential effects is its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in every living cell, fundamental to cellular energy metabolism, DNA repair, and cell signaling.[5][6][7] As NAD+ levels are known to decline with age and during certain disease states, supplementation with NAD+ precursors is a promising therapeutic strategy.[6][8][9] Therefore, validating HEN's efficacy in vivo requires not only assessing its physiological effects but also comparing its performance against other established NAD+ precursors.
The Comparative Landscape: Selecting the Right Benchmarks
To objectively evaluate HEN, it must be benchmarked against compounds with similar proposed mechanisms or therapeutic applications. The choice of comparators is critical for contextualizing the experimental data.
-
Primary Comparators (Direct NAD+ Precursors): These compounds share the primary hypothesized mechanism of action with HEN.
-
Nicotinamide (NAM): The most direct structural analog and a well-established NAD+ precursor operating through the salvage pathway.[7] It is the logical primary benchmark.
-
Nicotinamide Riboside (NR): A popular nutritional supplement and NAD+ precursor shown to increase NAD+ levels and support healthy aging in various models.[8][10][11]
-
Nicotinamide Mononucleotide (NMN): Another direct precursor in the NAD+ salvage pathway, NMN is extensively studied for its anti-aging and metabolic benefits.[5][6]
-
-
Secondary Comparators (Functional Benchmarks): These are established agents for the specific biological effect being investigated, providing a measure of relative potency.
-
Ibuprofen (for inflammation models): A standard non-steroidal anti-inflammatory drug (NSAID) that serves as a positive control in inflammation studies.[12]
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): As NAD+ is the sole substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair, comparing HEN to PARP inhibitors in relevant cancer models could uncover synergistic or alternative therapeutic avenues.[7][13][14][15]
-
Core In Vivo Validation Workflows
The following sections detail comprehensive workflows for validating HEN's purported biological effects. The causality behind each experimental choice is explained to ensure a robust and logical investigation.
Workflow 1: Assessing Neuroprotective and Anti-Neuroinflammatory Effects
Causality & Rationale: Neuroinflammation is a key pathological feature in many neurodegenerative diseases.[16][17][18] NAD+ metabolism is intrinsically linked to neuronal health, and its depletion can exacerbate neuroinflammation. Therefore, evaluating HEN's ability to mitigate an inflammatory challenge in the central nervous system (CNS) is a primary validation step. The lipopolysaccharide (LPS) challenge model is selected because it induces a robust, reproducible systemic inflammation that leads to a measurable neuroinflammatory response, including microglial activation and cytokine production, mimicking aspects of infection-induced neurological deficits.[12][19]
Experimental Workflow Diagram:
Caption: Workflow for LPS-induced neuroinflammation model.
Detailed Experimental Protocol:
-
Animals and Acclimation: Use 8-week-old male C57BL/6 mice. Acclimate animals for at least 7 days with ad libitum access to food and water.
-
Grouping and Dosing: Randomly assign mice to four groups (n=10-12 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose) + Saline injection.
-
Group 2: Vehicle control + LPS injection.
-
Group 3: HEN (e.g., 50 mg/kg) + LPS injection.
-
Group 4: Nicotinamide (NAM, 50 mg/kg, molar equivalent to HEN) + LPS injection. Administer HEN, NAM, or vehicle daily via oral gavage for 14 days prior to the LPS challenge.
-
-
Neuroinflammation Induction: On day 15, administer a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg) or an equivalent volume of sterile saline.
-
Behavioral Assessment: 24 hours post-LPS injection, assess cognitive function using the Y-maze (for spatial working memory) or Morris water maze.
-
Tissue Collection and Analysis: Immediately following behavioral tests, euthanize mice. Collect blood via cardiac puncture for plasma cytokine analysis. Perfuse brains with PBS, and harvest one hemisphere for flash-freezing (for biochemical assays) and the other for fixation in 4% paraformaldehyde (for histology).
-
Endpoint Analysis:
-
Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and plasma using ELISA kits. Quantify brain NAD+ and NADH levels using a commercially available assay kit.
-
Histological: Perform immunohistochemistry on brain sections for Iba1 to assess microglial activation (morphology and density).
-
Comparative Data Summary (Hypothetical Results):
| Parameter | Vehicle + Saline | Vehicle + LPS | HEN (50 mg/kg) + LPS | NAM (50 mg/kg) + LPS |
| Y-Maze Spontaneous Alternation (%) | 75 ± 5 | 50 ± 6 | 68 ± 5 | 65 ± 7 |
| Brain TNF-α (pg/mg protein) | 10 ± 2 | 85 ± 10 | 35 ± 7 | 45 ± 8 |
| Brain NAD+/NADH Ratio | 3.5 ± 0.4 | 1.8 ± 0.3 | 3.1 ± 0.5 | 2.8 ± 0.4 |
| Iba1+ Microglia (cells/mm²) (Activated Morphology) | 20 ± 4 | 95 ± 12 | 40 ± 8 | 50 ± 10 |
| *p < 0.05 compared to Vehicle + LPS group |
Workflow 2: Evaluating Anti-Inflammatory Effects in a Dermal Model
Causality & Rationale: Nicotinamide and its derivatives are widely used in dermatology for their anti-inflammatory properties and ability to improve skin barrier function.[2] To validate HEN's efficacy in this domain, an in vivo model of skin inflammation is essential. The imiquimod (IMQ)-induced psoriasis model is a well-established and clinically relevant model that recapitulates key features of human psoriasis, including epidermal thickening (acanthosis), immune cell infiltration, and a characteristic cytokine profile (e.g., IL-23/IL-17 axis).[20][21] This allows for a robust assessment of a topically or systemically applied compound's ability to modulate skin-specific inflammation.
Experimental Workflow Diagram:
Caption: Workflow for Imiquimod-induced skin inflammation model.
Detailed Experimental Protocol:
-
Animals: Use 8-10 week-old BALB/c mice, known to develop a robust response in this model.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear of each mouse for 7 consecutive days.
-
Grouping and Treatment: Randomly assign mice to four groups (n=8-10 per group):
-
Group 1: Vehicle control cream + IMQ.
-
Group 2: HEN (2% w/w in vehicle cream) + IMQ.
-
Group 3: Clobetasol propionate (0.05%, positive control) + IMQ.
-
Group 4: Naive control (no treatment). Apply topical treatments 2 hours before the daily IMQ application to allow for absorption.
-
-
Clinical Assessment: Measure ear thickness daily using a digital caliper. Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (0-4 scale for each).
-
Tissue Collection: On day 7, euthanize the animals. Collect the ear and treated back skin. A portion of the tissue should be fixed for histology, while the remainder is snap-frozen for molecular analysis.
-
Endpoint Analysis:
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on tissue sections and measure epidermal thickness using imaging software.
-
Gene Expression: Extract RNA from skin tissue and perform RT-qPCR to quantify the expression of key inflammatory genes (e.g., Il17a, Il23, Tnf).
-
Comparative Data Summary (Hypothetical Results):
| Parameter | Vehicle + IMQ | HEN (2%) + IMQ | Clobetasol (0.05%) + IMQ |
| Ear Thickness Increase (mm, Day 7) | 0.25 ± 0.04 | 0.14 ± 0.03 | 0.08 ± 0.02 |
| Cumulative Clinical Score (0-12, Day 7) | 9.5 ± 1.2 | 5.0 ± 0.8 | 2.5 ± 0.5 |
| Epidermal Thickness (µm) | 120 ± 15 | 65 ± 10 | 30 ± 7 |
| Relative Il17a mRNA Expression (fold change) | 100 ± 18 | 45 ± 11 | 15 ± 6 |
| *p < 0.05 compared to Vehicle + IMQ group |
The Foundational Role of NAD+ Metabolism
Underpinning the validation of HEN's effects in diverse models is its interaction with the NAD+ biosynthetic pathway. A comprehensive study must confirm target engagement by demonstrating that HEN administration effectively increases NAD+ levels in target tissues.
NAD+ Salvage Pathway Diagram:
Caption: Simplified NAD+ salvage pathway and its key consumers.
Experimental Approach: A crucial supporting experiment involves a pharmacokinetic/pharmacodynamic (PK/PD) study. Following a single oral dose of HEN to mice, blood and key tissues (brain, skin, liver) should be collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). These samples should be analyzed by LC-MS/MS to determine the concentration of HEN and its key metabolites, alongside quantification of NAD+ levels to establish a direct correlation between drug exposure and the desired biochemical effect.
Conclusion and Senior Scientist's Perspective
The in vivo validation of this compound requires a multi-faceted approach that extends beyond simple efficacy testing. The experimental framework presented here is designed to be a self-validating system. By including both direct mechanistic comparators (NAM, NR) and functional positive controls (Ibuprofen, Clobetasol), the resulting data will clearly position HEN's performance within the current therapeutic landscape.
The key to a successful validation lies in connecting the physiological outcome (e.g., reduced inflammation) directly to the proposed mechanism of action (e.g., increased tissue NAD+ levels). The hypothetical data suggests that HEN could be as effective, or potentially more so, than its close analog NAM, possibly due to differences in bioavailability or cellular uptake that must be explored through rigorous PK/PD studies. Ultimately, these comprehensive in vivo comparisons are indispensable for determining whether HEN possesses a unique therapeutic profile worthy of further development.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-Hydroxyethyl)nicotinamide
This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of analytical methods for quantifying N-(2-Hydroxyethyl)nicotinamide (HEN). As a key metabolite of the antianginal drug Nicorandil, accurate and consistent measurement of HEN is critical in pharmacokinetic, toxicokinetic, and clinical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will explore the technical nuances of two prominent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and detail the process of cross-validation to ensure data integrity when transitioning between methods or laboratories.
The Imperative for Rigorous Bioanalysis of HEN
This compound, a derivative of vitamin B3 (nicotinamide), is the primary and pharmacologically less active metabolite of Nicorandil.[2][3] Its concentration profile in biological matrices provides essential information about the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. Therefore, the analytical methods used to generate this data must be meticulously validated to demonstrate they are fit for purpose.[4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[5][6][7] A crucial, yet often complex, component of this process is cross-validation : the systematic comparison of two distinct analytical methods. This becomes necessary when, for instance, a project transitions from an established method to a newer, more sensitive one, or when samples from a single study are analyzed in different laboratories.[6][8] The objective is to demonstrate that the data generated by both methods are comparable and interchangeable, ensuring the continuity and integrity of the overall study.
Physicochemical Properties of this compound
Understanding the molecule's characteristics is fundamental to designing an effective analytical strategy. HEN's properties dictate the choice of extraction techniques, chromatographic columns, and detection methods.
| Property | Value/Descriptor | Rationale for Analytical Strategy |
| Molecular Formula | C₈H₁₀N₂O₂ | Defines the exact mass for mass spectrometry.[9] |
| Molecular Weight | 166.18 g/mol | Influences chromatographic behavior and mass spectrometric tuning.[2][9] |
| Solubility | Slightly soluble in Water, Methanol, DMSO | Guides the choice of solvents for sample preparation, mobile phases, and stock solutions.[9][10] |
| LogP | -0.1 to 0.19 | Indicates a hydrophilic nature, making it suitable for reversed-phase liquid chromatography.[2][9] |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 3 Acceptors | Affects interaction with chromatographic stationary phases and ionization efficiency in mass spectrometry.[2] |
| pKa | 12.94 (Predicted) | Important for selecting mobile phase pH to ensure consistent analyte retention and peak shape.[9] |
Core Analytical Techniques: A Comparative Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible technique, HPLC-UV is often employed for routine analysis. It separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the analyte's absorbance of UV light. For HEN, which contains a pyridine ring, UV detection is a viable and cost-effective approach.[1]
-
Causality: The choice of a C18 reversed-phase column is logical due to HEN's polar nature. A mobile phase consisting of an organic modifier (like methanol or acetonitrile) and an aqueous buffer allows for the effective elution and separation of HEN from endogenous matrix components.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis, offering superior sensitivity and selectivity compared to HPLC-UV.[11] It couples the separation power of LC with the precise detection capabilities of a triple quadrupole mass spectrometer. The instrument isolates the parent ion (precursor ion) of the analyte, fragments it, and then detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.
-
Causality: For low-concentration pharmacokinetic studies, the sensitivity of UV detection may be insufficient. LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range, making it indispensable for modern drug development.[12][13] The high selectivity also allows for simpler and faster sample preparation methods, such as protein precipitation.
The Cross-Validation Workflow: HPLC-UV vs. LC-MS/MS
The following section details a hypothetical cross-validation study designed to bridge data from an established HPLC-UV method to a new, more sensitive LC-MS/MS method for HEN quantification in human plasma.
Caption: Logical flow for determining the need for cross-validation.
Experimental Protocols
Objective: To demonstrate the interchangeability of an HPLC-UV method and a newly developed LC-MS/MS method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation) This protocol is applicable to both methods, showcasing a streamlined workflow.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and study samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.
-
The sample is now ready for injection.
2. Method A: HPLC-UV Protocol
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: 60:40 (v/v) Methanol:Water.[1]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Run Time: 10 minutes.
-
Expected Retention Time: ~4-5 minutes.[1]
3. Method B: LC-MS/MS Protocol
-
Instrumentation: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer with an ESI source, coupled to a Shimadzu Nexera or equivalent UPLC system.
-
Column: UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
HEN: Precursor Ion (Q1) 167.1 m/z → Product Ion (Q3) 106.0 m/z.
-
HEN-d4 (IS): Precursor Ion (Q1) 171.1 m/z → Product Ion (Q3) 110.0 m/z.
-
Cross-Validation Execution
This workflow outlines the analysis of identical sample sets by both methods.
Caption: Experimental workflow for the cross-validation study.
Data Analysis and Acceptance Criteria
The core of the cross-validation lies in the direct comparison of the concentration data obtained from both methods. The analysis follows standards outlined in regulatory guidance.[6]
-
Calculate Mean Concentration: For each QC level, determine the mean concentration from both the HPLC-UV and LC-MS/MS methods.
-
Calculate Percent Difference: The percentage difference between the two methods is calculated for each sample using the following formula: % Difference = ((Conc_Method_B - Conc_Method_A) / Mean(Conc_A, Conc_B)) * 100
-
Apply Acceptance Criteria:
-
For QC Samples: The mean concentration from both methods should agree within ±20.0% for at least two-thirds of the QCs analyzed.
-
For Incurred (Study) Samples: At least 67% of the individual samples must have a percent difference within ±20.0%.
-
These criteria ensure that any systematic bias between the two methods is within an acceptable range for making consistent clinical and toxicological interpretations.[6][14]
Hypothetical Data Summary
The table below presents a plausible outcome of this cross-validation study, demonstrating that the methods yield comparable results.
| Sample ID | Method A (HPLC-UV) Conc. (ng/mL) | Method B (LC-MS/MS) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| LQC-1 | 48.5 | 51.2 | 49.85 | +5.4% | Pass |
| LQC-2 | 52.1 | 53.5 | 52.8 | +2.7% | Pass |
| MQC-1 | 495.2 | 501.8 | 498.5 | +1.3% | Pass |
| MQC-2 | 510.8 | 515.3 | 513.05 | +0.9% | Pass |
| HQC-1 | 810.1 | 795.5 | 802.8 | -1.8% | Pass |
| HQC-2 | 799.4 | 788.9 | 794.15 | -1.3% | Pass |
| IS-001 | 125.6 | 131.4 | 128.5 | +4.5% | Pass |
| IS-002 | 88.3 | 94.1 | 91.2 | +6.4% | Pass |
| IS-003 | 245.0 | 233.9 | 239.45 | -4.6% | Pass |
| IS-004 | 15.2 | 16.5 | 15.85 | +8.2% | Pass |
| LLOQ | 25.0 ng/mL | 1.0 ng/mL | - | - | - |
Discussion of Results: The hypothetical data demonstrates successful cross-validation. The percentage difference for all QC and incurred samples is well within the ±20% acceptance limit. This provides a high degree of confidence that the LC-MS/MS method can replace the HPLC-UV method without compromising data integrity.
The most significant finding is the substantial improvement in sensitivity. The LC-MS/MS method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, a 25-fold improvement over the HPLC-UV method. This enhanced sensitivity is critical for accurately defining the terminal elimination phase in pharmacokinetic profiles or for studies involving low doses. This self-validating system confirms that while both methods are accurate within their validated ranges, the LC-MS/MS technique is superior for applications demanding trace-level quantification.
Conclusion
Cross-validation is a non-negotiable step in the lifecycle management of analytical procedures, ensuring the consistency and reliability of bioanalytical data across different methods, instruments, and laboratories.[7][15] As demonstrated, a well-designed cross-validation study provides the objective evidence needed to bridge data from a legacy method, like HPLC-UV, to a modern, high-sensitivity platform like LC-MS/MS. By adhering to regulatory guidelines and sound scientific principles, researchers can ensure their data is robust, defensible, and fit for supporting critical decisions in drug development.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
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Title: this compound Source: LookChem URL: [Link]
-
Title: Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]
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Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine Source: PubMed URL: [Link]
-
Title: A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks Source: Semantic Scholar URL: [Link]
-
Title: A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas Source: ResearchGate URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Rapid and Accurate Method for the Analysis of Nicotinic Acid and Nicotinamide from Plasma using LC-MS/MS Source: Phenomenex URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Niacinamide belongs to the separation and analysis method of B vitamins Source: Xinsheng URL: [Link]
-
Title: Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements Source: ResearchGate URL: [Link]
-
Title: Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS) Source: ResearchGate URL: [Link]
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Title: The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples Source: PubMed URL: [Link]
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A Senior Application Scientist's Guide to Replicating and Comparing Published Findings on N-(2-Hydroxyethyl)nicotinamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to replicate published findings on N-(2-Hydroxyethyl)nicotinamide (HEN). It moves beyond a simple recitation of protocols to offer a self-validating system for synthesis, characterization, and comparative enzymatic analysis. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource grounded in scientific integrity.
Introduction: The Scientific Context of this compound
This compound, a derivative of nicotinamide (a form of vitamin B3), has garnered interest in various scientific fields. It is recognized as a key intermediate in the synthesis of the antianginal drug Nicorandil and is also a metabolite of this compound[1][2]. Structurally similar to nicotinamide, the addition of a hydroxyethyl group enhances its solubility and potentially modifies its biological activity[3]. HEN has been investigated for a range of potential therapeutic effects, including antinociceptive, antioxidant, anti-inflammatory, and neuroprotective properties[3]. Furthermore, its structural resemblance to nicotinamide, a known substrate for nicotinamide N-methyltransferase (NNMT) and a modulator of sirtuin activity, suggests that HEN may also interact with these key enzymatic pathways[4][5].
This guide will focus on providing the necessary protocols to synthesize and characterize high-purity HEN, followed by a detailed experimental design to compare its activity as a substrate for NNMT against the well-established substrate, nicotinamide. This comparative analysis will provide valuable insights into the structure-activity relationship of nicotinamide derivatives in this important metabolic pathway.
Part 1: Synthesis and Characterization of this compound
A reliable and reproducible synthesis is the cornerstone of any subsequent biological investigation. Here, we present a detailed protocol for the synthesis of HEN from nicotinic acid, followed by rigorous purification and characterization steps.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods and is designed to yield high-purity HEN suitable for biological assays[2].
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Ethanolamine
-
Diethyl ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
Step-by-Step Procedure:
-
Activation of Nicotinic Acid: In a fume hood, suspend nicotinic acid (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Carefully add thionyl chloride (2 equivalents) dropwise to the suspension. The reaction is exothermic and releases HCl gas.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4 hours. The solid nicotinic acid should gradually dissolve, indicating the formation of the nicotinoyl chloride intermediate.
-
Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Washing: Wash the solid residue with anhydrous diethyl ether three times to remove any remaining impurities.
-
Amidation: To the flask containing the nicotinoyl chloride residue, add fresh anhydrous toluene followed by the slow addition of ethanolamine (4 equivalents).
-
Reaction: Stir the mixture at 50°C overnight.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification by Column Chromatography: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient (e.g., starting from 100% DCM and gradually increasing the polarity with methanol, a common eluent system is 9.2:0.8 DCM:MeOH) to isolate the pure this compound[2].
-
Crystallization (Optional but Recommended): For obtaining a highly crystalline product, the purified HEN can be recrystallized. A patent describes a process of cooling a solution of HEN and adding an anti-solvent like isopropyl ether to induce crystallization[6].
Experimental Workflow: Synthesis and Purification
Caption: Workflow for HEN synthesis and purification.
Characterization of this compound
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the pyridine ring protons, the methylene groups of the hydroxyethyl chain, the amide proton, and the hydroxyl proton[2].
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound (C₈H₁₀N₂O₂, MW: 166.18 g/mol )[7].
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the purity of the final product. A suitable method involves a C18 column with a methanol-water mobile phase and UV detection at 254 nm[8]. The purity should be >95% for use in biological assays.
Part 2: Comparative Analysis of HEN and Nicotinamide as NNMT Substrates
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide and xenobiotics. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of its substrates[9][10]. Given that HEN is a nicotinamide analog, it is crucial to determine its efficiency as an NNMT substrate compared to nicotinamide.
Experimental Protocol: NNMT Enzymatic Assay
This protocol outlines a fluorometric assay to determine the kinetic parameters of NNMT with both nicotinamide and HEN as substrates. This assay is based on the detection of S-adenosylhomocysteine (SAH), a product of the methylation reaction[11][12].
Materials:
-
Recombinant human NNMT enzyme
-
S-Adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
This compound (HEN)
-
NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)
-
SAH detection kit (commercially available, e.g., AptaFluor SAH Assay)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence
Step-by-Step Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of NNMT, SAM, nicotinamide, and HEN in the assay buffer.
-
Reaction Setup: In a 384-well plate, set up the reactions by adding the assay buffer, NNMT enzyme, and varying concentrations of the substrate (nicotinamide or HEN). Include a no-substrate control.
-
Initiation of Reaction: Initiate the reaction by adding a fixed, saturating concentration of SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction and Detection: Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Convert the fluorescence readings to the concentration of SAH produced using a standard curve. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.
Experimental Workflow: NNMT Kinetic Analysis
Caption: Workflow for NNMT kinetic analysis.
Comparative Data Summary
The primary objective of this experimental design is to generate quantitative data for a direct comparison of HEN and nicotinamide as NNMT substrates. The results should be summarized in a table as follows:
| Substrate | Km (µM) | Vmax (relative units) | Catalytic Efficiency (Vmax/Km) |
| Nicotinamide | Experimental Value | Experimental Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
Interpretation of Expected Results:
-
Km (Michaelis Constant): This parameter reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Catalytic Efficiency (Vmax/Km): This ratio is a measure of how efficiently the enzyme converts a substrate into a product. A higher catalytic efficiency indicates a more preferred substrate.
By comparing these kinetic parameters, researchers can quantitatively assess the impact of the 2-hydroxyethyl substitution on the recognition and processing of the nicotinamide scaffold by NNMT.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis, purification, characterization, and comparative enzymatic evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to understand the biochemical properties of this intriguing nicotinamide derivative.
The proposed comparative analysis of HEN and nicotinamide as NNMT substrates will provide foundational knowledge on its metabolic fate. Future studies could extend this work to investigate HEN's potential as a modulator of sirtuin activity, comparing its effects to known sirtuin inhibitors like nicotinamide itself. Furthermore, exploring its ability to act as an NAD+ precursor in cellular models, in comparison to established precursors like nicotinamide riboside, would be a valuable avenue of research. The methodologies outlined in this guide provide the essential tools to embark on these exciting future investigations.
References
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BenchChem. (n.d.). A Comparative Analysis of N-(Hydroxymethyl)nicotinamide and Nicotinamide Riboside for NAD+ Augmentation. Retrieved from BenchChem website.[13]
-
Korzycka, L. Z., & Witczak, M. K. (n.d.). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL) AND ITS DECOMPOSITION PRODUCT USING HPLC METHOD.[8]
-
Peng, Y., et al. (2011). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Biochemistry, 50(26), 5943–5952.[9]
-
Gao, Y., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(22), 10395–10407.[14]
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Peng, Y., et al. (2011). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Biochemistry, 50(26), 5943–5952.[10]
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com.[15]
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Yoon, Y. K., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7689.[16]
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Smolecule. (2023, August 15). Buy this compound | 6265-73-2. Retrieved from Smolecule website.[3]
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Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362.[4]
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Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-351.[5]
-
Pols, T., et al. (2021). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Aging Medicine, 4(3), 214-220.[17]
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EvitaChem. (n.d.). Buy this compound (EVT-1177873) | 6265-73-2. Retrieved from EvitaChem website.[1]
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Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition, 28, 115-130.[18]
-
ChemicalBook. (2025, July 24). N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2. Retrieved from ChemicalBook website.[2]
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Assay Genie. (n.d.). N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from Assay Genie website.[11]
-
Abcam. (2021, August 5). Ab284513 – N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric). Retrieved from Abcam website.[12]
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Wencel, D., et al. (2021). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 26(11), 3230.[19]
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Alston, T. A., & Abeles, R. H. (1988). Substrate specificity of nicotinamide methyltransferase isolated from porcine liver. Archives of Biochemistry and Biophysics, 260(2), 601-608.[20]
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Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(3), 277-288.[21]
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Mitchell, S. J., et al. (2020). Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model. Brain, Behavior, and Immunity, 87, 638-651.[22]
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A Comparative Analysis of N-(2-Hydroxyethyl)nicotinamide and Established Vasodilators: A Mechanistic and Efficacy Review
This guide provides a comprehensive head-to-head comparison of N-(2-Hydroxyethyl)nicotinamide against a panel of well-established vasodilating agents. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to validate these observations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological landscape of this nicotinamide derivative in the context of vascular regulation.
Introduction: The Vasodilator Landscape and the Emergence of this compound
Vasodilators are a cornerstone of therapy for numerous cardiovascular diseases, including hypertension, angina, and heart failure. Their therapeutic effect is achieved by relaxing the smooth muscle of blood vessels, leading to vessel widening and a subsequent decrease in blood pressure and improved blood flow. The landscape of vasodilators is diverse, with agents acting through various signaling pathways.
This compound, also known as nicotinic acid monoethanolamine, is a derivative of nicotinamide, a form of vitamin B3. While nicotinic acid (niacin) is known for its lipid-lowering and vasodilatory effects, the specific pharmacological profile of its hydroxyethyl derivative as a primary vasodilator is less characterized in mainstream medical literature. This guide aims to bridge this gap by postulating its mechanism based on related compounds and comparing its potential efficacy with established vasodilators.
Mechanisms of Action: A Comparative Overview
The efficacy of a vasodilator is intrinsically linked to its mechanism of action. Here, we compare the established pathways of common vasodilators with the putative mechanism of this compound.
This compound: A Putative Mechanism
While direct studies on the vasodilatory mechanism of this compound are limited, its structural relationship to nicotinic acid allows for an informed hypothesis. Nicotinic acid is believed to exert its vasodilatory effects, particularly the characteristic "niacin flush," through the activation of the G-protein coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes. This activation leads to the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which then act on vascular smooth muscle cells to cause relaxation.
It is plausible that this compound may share this mechanism, albeit with potentially different potency and pharmacokinetics due to its structural modification.
Caption: Putative signaling pathway for this compound-induced vasodilation.
Comparator Vasodilators: Established Mechanisms
To provide a robust comparison, we will examine three classes of vasodilators with distinct mechanisms:
-
Nitric Oxide (NO) Donors (e.g., Nitroglycerin): These compounds release nitric oxide, which activates guanylyl cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
-
Calcium Channel Blockers (CCBs) (e.g., Amlodipine): CCBs inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular calcium prevents muscle contraction, resulting in vasodilation.
-
Potassium Channel Openers (e.g., Minoxidil): These agents open ATP-sensitive potassium channels in the cell membrane of vascular smooth muscle. The resulting potassium efflux hyperpolarizes the cell, closing voltage-gated calcium channels and leading to relaxation.
Comparative Efficacy and Performance: A Data-Driven Analysis
A direct comparison of the vasodilatory potency of this compound with established drugs necessitates rigorous experimental evaluation. Below, we present hypothetical comparative data that would be generated from standard assays.
Table 1: Comparative Vasodilator Potency (EC50) in Isolated Rat Aortic Rings
| Compound | EC50 (M) | Maximum Relaxation (%) | Primary Mechanism |
| This compound | To be determined | To be determined | GPR109A Agonism (Putative) |
| Nitroglycerin | 1.2 x 10⁻⁸ | 98 ± 2 | Nitric Oxide Donor |
| Amlodipine | 3.5 x 10⁻⁹ | 95 ± 3 | Calcium Channel Blocker |
| Minoxidil Sulfate (active form) | 8.0 x 10⁻⁷ | 92 ± 4 | Potassium Channel Opener |
EC50 values represent the concentration of the drug that induces a response halfway between the baseline and maximum.
Experimental Protocols for Vasodilator Assessment
To ensure scientific integrity, the following detailed protocols are provided for the key experiments used to assess and compare vasodilator performance.
Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This assay is a gold standard for assessing the direct effect of a compound on blood vessel tone.
Objective: To determine the concentration-response relationship of this compound and comparator vasodilators on pre-constricted isolated rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
-
Viability and Contraction:
-
Assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
After a washout period, induce a stable contraction with a submaximal concentration of phenylephrine (10⁻⁶ M).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add the test compound (this compound or a comparator) in a cumulative manner, increasing the concentration stepwise from 10⁻¹⁰ M to 10⁻⁴ M.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.
-
Caption: Workflow for the isolated aortic ring vasodilation assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound as a potential vasodilator. Based on its structural similarity to nicotinic acid, a plausible mechanism of action via the GPR109A receptor and subsequent prostaglandin release is proposed. However, rigorous experimental validation is required to confirm this hypothesis and to quantify its vasodilatory potency relative to established agents like nitroglycerin, amlodipine, and minoxidil.
Future research should focus on:
-
Performing direct binding assays to determine the affinity of this compound for the GPR109A receptor.
-
Conducting in vivo studies in animal models of hypertension to assess its effects on blood pressure and overall cardiovascular hemodynamics.
-
Investigating the side effect profile, particularly the potential for a "flush" reaction, which is a common side effect of nicotinic acid.
By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to fully characterize the pharmacological profile of this compound and determine its potential as a novel therapeutic agent.
References
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Pike, N. B. (2005). GPR109A (HM74A or PUMA-G) and GPR109B (HM74 or GPR109) are receptors for nicotinic acid. Journal of Biological Chemistry. Available at: [Link]
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Hanson, J. et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A, COX-1 and COX-2. Journal of Clinical Pharmacology. Available at: [Link]
A Technical Guide to the Structure-Activity Relationship of N-(2-Hydroxyethyl)nicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of N-(2-Hydroxyethyl)nicotinamide
This compound, a derivative of vitamin B3, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its intrinsic biological relevance and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. The parent compound itself is the primary metabolite of the antianginal drug Nicorandil, highlighting its inherent biocompatibility and role in cardiovascular physiology.[1] This guide will explore how systematic modifications to this core structure impact its interactions with key biological targets, providing a comparative analysis to inform future drug design and development.
Comparative Analysis of Biological Activities
The therapeutic effects of this compound derivatives are profoundly influenced by the nature of the chemical moieties attached to the core structure. This section dissects the SAR of these compounds, with a focus on vasodilation, neuroprotection, and PARP inhibition, supported by available experimental data.
Vasodilatory Effects: The Critical Role of the Nitrate Ester
The most well-characterized therapeutic application of an this compound derivative is the antianginal agent, Nicorandil, which is this compound nitrate.[1] The vasodilatory properties of Nicorandil and its analogs are a direct consequence of the presence and nature of the ester group on the hydroxyethyl side chain.
Key Structural Insights:
-
The Nitrate Group is Essential for Potent Vasodilation: this compound nitrate (Nicorandil or SG-75) is a potent vasodilator, whereas its primary metabolite, this compound (SG-86) where the nitrate group is removed, exhibits negligible vasodilatory activity. This stark difference underscores the nitric oxide (NO) donating capability of the nitrate ester as a primary mechanism of action.
-
Modifications to the Linker and Nitrate Moiety:
-
Increasing the length of the alkyl chain, as seen in N-(3-hydroxypropyl) nicotinamide nitrate (SG-89), can still result in biological activity, suggesting some flexibility in the linker region.[1]
-
The presence of two nitrate groups, as in SG-114, leads to greater potency in smooth muscle relaxation compared to Nicorandil, further emphasizing the dose-dependent effect of the NO-donating moiety.[1]
-
Replacement of the nitrate with an acetate group, as in N-(2-acetoxyethyl)nicotinamide (SG-209), abolishes the stimulatory effect on pancreatic exocrine secretion, an activity observed with the nitrated analogs.[1] This suggests that the biological effects are not solely dependent on the ester linkage but are specific to the nitrate group.
-
Comparative Data on Vasodilatory and Related Activities:
| Compound | Structure | Key Structural Feature | Observed Biological Activity |
| This compound (SG-86) | Nicotinamide core with a 2-hydroxyethyl substitution on the amide nitrogen. | Parent compound, metabolite of Nicorandil. | Little to no cardiovascular effects.[1] |
| Nicorandil (SG-75) | Nitrate ester of this compound. | Nitrate ester acts as a nitric oxide (NO) donor. | Potent vasodilator, used as an antianginal agent.[1] |
| N-(3-hydroxypropyl) nicotinamide nitrate (SG-89) | Lengthened alkyl chain (propyl instead of ethyl) with a nitrate ester. | Modification of the alkyl linker. | Exhibits stimulatory effects on pancreatic exocrine secretion.[1] |
| N-(2-acetoxyethy1)nicotinamide (SG-209) | Acetate ester instead of a nitrate ester. | Lack of a nitrate moiety. | Does not stimulate pancreatic exocrine secretion.[1] |
| SG-114 | A Nicorandil derivative with two nitrate groups. | Increased number of NO-donating groups. | Greater potency for smooth muscle relaxation than Nicorandil.[1] |
| N-(2- nicotinyloxyethyl)-nicotinamide (SG-103) | Nicotinyloxy group at the hydroxyl position. | Bulky aromatic substituent. | Used in SAR studies to understand the impact of modifications at the hydroxyl group.[1] |
Neuroprotective Potential: An Emerging Area of Investigation
While the vasodilatory effects are well-documented, the neuroprotective potential of this compound derivatives is an area of growing interest. Nicotinamide itself has demonstrated neuroprotective properties in various models of neurodegenerative diseases by reducing oxidative stress and neuroinflammation.[3][4] The exploration of this compound analogs in this context is a logical and promising extension.
Postulated Mechanisms and SAR Considerations:
-
Mitochondrial Function: Nicotinamide N-methyltransferase (NNMT) and its metabolite 1-methylnicotinamide (MeN) have been shown to be cytoprotective against toxins that impair mitochondrial function.[5] It is plausible that this compound and its derivatives could modulate these or similar pathways.
-
PARP Inhibition: Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death.[6] Overactivation of PARP can lead to neuronal death, and its inhibition is a key strategy for neuroprotection.[7] The SAR for PARP inhibition by nicotinamide derivatives suggests that modifications to the nicotinamide core can significantly impact potency. While specific data for this compound derivatives as PARP inhibitors is limited, this remains a compelling avenue for investigation. The core nicotinamide structure is a key pharmacophore for PARP inhibition.[8][9]
PARP Inhibition: A Target for Anticancer Therapeutics
The nicotinamide scaffold is a well-established pharmacophore for the development of PARP inhibitors, which have gained prominence as anticancer agents.[9][10] The core structure mimics the nicotinamide moiety of the PARP substrate, NAD+.
General SAR Principles for Nicotinamide-Based PARP Inhibitors:
-
The Benzamide Moiety: A common feature of many PARP inhibitors is a benzamide-like structure that fits into the nicotinamide-binding pocket of the enzyme.[9]
-
Cyclic Structures: The addition of cyclic structures to the nicotinamide core can enhance potency and selectivity.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory activity.
Experimental Methodologies
To ensure the reproducibility and validity of the findings discussed, this section provides detailed protocols for key experiments used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the core scaffold, this compound, involves the reaction of a nicotinic acid derivative with ethanolamine.[1][2]
General Synthesis Protocol:
-
Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive species, such as an acid chloride or an active ester. A common method involves reacting nicotinic acid with thionyl chloride.[2]
-
Amidation: The activated nicotinic acid is then reacted with ethanolamine or a substituted ethanolamine derivative to form the corresponding this compound analog. This reaction is often carried out in an inert solvent.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final compound.[2]
Example Synthesis of this compound:
A suspension of nicotinic acid (1 equivalent) in anhydrous toluene is treated with thionyl chloride (2 equivalents) and refluxed for 4 hours. After cooling, the solvent is removed under vacuum. The resulting solid is washed with ether and then fresh anhydrous toluene is added, followed by ethanolamine (4 equivalents). The mixture is stirred at 50°C overnight. The solvent is then removed, and the residue is purified by silica gel column chromatography to afford this compound as a white solid.[2]
In Vitro Vasodilation Assay
The vasodilatory effects of the synthesized compounds can be assessed using isolated arterial rings in an organ bath setup.
Protocol for Vasodilation Assay:
-
Tissue Preparation: A segment of a suitable artery (e.g., rat thoracic aorta) is carefully dissected and cleaned of adhering connective tissue. The artery is then cut into rings of approximately 2-4 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a period of time. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contraction.
-
Compound Administration: Cumulative concentrations of the test compounds are added to the organ bath, and the changes in isometric tension are recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated to compare the potency of the different derivatives.
Neuroprotection Assay (MTT Assay)
The neuroprotective effects of the compounds can be evaluated using a cell-based assay, such as the MTT assay, which measures cell viability.
Protocol for MTT Neuroprotection Assay:
-
Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.
-
Induction of Neurotoxicity: The cells are exposed to a neurotoxic agent (e.g., hydrogen peroxide or a specific neurotoxin) to induce cell death.
-
Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test compounds. Control wells with untreated cells and cells treated only with the neurotoxin are also included.
-
MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11][12]
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11][12]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of the compounds is determined by their ability to increase cell viability in the presence of the neurotoxin.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the core molecular structure, a key signaling pathway, and a typical experimental workflow.
Caption: Key derivatives of this compound.
Caption: General workflow for a structure-activity relationship study.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. The structure-activity relationships explored in this guide demonstrate that targeted modifications can profoundly influence biological activity. The critical role of the nitrate ester in vasodilation is well-established, providing a clear path for the design of new cardiovascular agents.
Future research should focus on a more systematic exploration of the SAR for neuroprotective and PARP inhibitory activities. The synthesis and screening of a broader library of this compound derivatives with diverse substitutions on the nicotinamide ring and the hydroxyethyl side chain will be crucial. Such studies, coupled with detailed mechanistic investigations, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of N-(2-Hydroxyethyl)nicotinamide Activity
For researchers and drug development professionals, understanding the translational potential of a compound from the laboratory bench to a complex biological system is paramount. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies to evaluate the activity of N-(2-Hydroxyethyl)nicotinamide (HEN), a nicotinamide derivative with therapeutic promise.[1] We will explore the causality behind experimental choices, present detailed protocols, and establish a framework for creating a robust in vitro-in vivo correlation (IVIVC), a critical step in modern drug development.
This compound, a primary metabolite of the vasodilator nicorandil, has garnered interest for its potential antinociceptive, anti-inflammatory, antioxidant, and neuroprotective properties.[1] It is also utilized in cosmetic formulations for skin hydration.[2] Establishing a predictive relationship between its activity in controlled cellular assays and its efficacy in living organisms is essential for optimizing its therapeutic applications and navigating the path to clinical relevance.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. While classically applied to pharmacokinetics, the principles of IVIVC are increasingly valuable in pharmacodynamics to correlate in vitro potency with in vivo efficacy. For a compound like HEN, a successful IVIVC can de-risk development, refine dosage regimens, and provide a mechanistic understanding of its therapeutic window.
Below is a conceptual workflow for establishing an IVIVC for this compound's anti-inflammatory activity.
Caption: Experimental workflow for pharmacokinetic profiling of HEN in rats.
Part 4: Correlating In Vitro and In Vivo Data
With quantitative data from in vitro potency, in vivo efficacy, and pharmacokinetic studies, a meaningful IVIVC can be developed. The goal is to determine if the in vitro IC50, when considered alongside the in vivo exposure (AUC or Cmax), can predict the in vivo ED50.
Data Presentation and Analysis
The collected data should be summarized in clear, comparative tables. While specific experimental data for HEN is not yet widely published, the following tables serve as a template for how such data should be presented for comparative analysis.
Table 1: Illustrative In Vitro Anti-Inflammatory Activity of HEN
| Parameter | Value (µM) | Assay System |
| IC50 (NO Inhibition) | [Example Value: 25.5] | LPS-stimulated RAW 264.7 |
| IC50 (TNF-α Inhibition) | [Example Value: 18.2] | LPS-stimulated RAW 264.7 |
| IC50 (IL-6 Inhibition) | [Example Value: 32.8] | LPS-stimulated RAW 264.7 |
Table 2: Illustrative In Vivo Efficacy and Pharmacokinetics of HEN in Rats
| Parameter | Value | Model/Study |
| Efficacy | ||
| ED50 (Anti-inflammatory) | [Example Value: 50 mg/kg] | Carrageenan-induced paw edema |
| ED50 (Analgesic) | [Example Value: 42 mg/kg] | Formalin test (second phase) |
| Pharmacokinetics (at ED50 dose) | ||
| Cmax | [Example Value: 35 µM] | Rat plasma |
| AUC (0-t) | [Example Value: 150 µM*h] | Rat plasma |
Building the Correlation:
A simple approach to establishing a correlation is to plot the in vivo efficacy (e.g., % inhibition of paw edema) against the corresponding plasma concentrations of HEN at the time of measurement. A more sophisticated IVIVC would involve plotting the in vitro IC50 values against the unbound plasma concentrations required to achieve the in vivo ED50.
For topical applications, as is relevant for HEN in cosmetics, a direct correlation can be sought between in vitro skin permeation through human epidermis in Franz diffusion cells and in vivo skin uptake measured by techniques like Confocal Raman Spectroscopy. [1][3][4]Studies on the related compound niacinamide have shown excellent correlation (r² = 0.96) between cumulative permeation in vitro and signal intensity in vivo. [4]This provides a strong precedent for the feasibility of such an approach for HEN.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to correlating the in vitro and in vivo activity of this compound. By meticulously quantifying its potency in cellular assays, evaluating its efficacy in relevant animal models, and characterizing its pharmacokinetic profile, researchers can build a predictive IVIVC. This correlation is not merely an academic exercise; it is a powerful tool that can accelerate the development of HEN as a potential therapeutic agent by enabling more informed decision-making, optimizing dose selection for clinical trials, and providing a deeper mechanistic understanding of its biological effects. The methodologies described herein provide a robust framework for bridging the critical gap between the bench and the bedside.
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A Comparative Meta-Analysis of N-(2-Hydroxyethyl)nicotinamide and Other NAD+ Precursors for Researchers and Drug Development Professionals
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is implicated in aging and various pathologies. This has led to significant interest in NAD+ precursor supplementation. This guide provides a comprehensive meta-analysis of N-(2-Hydroxyethyl)nicotinamide, a lesser-known nicotinamide derivative, and compares its properties and potential with established NAD+ precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), Nicotinamide (NAM), and Nicotinic Acid (NA). We delve into the current state of research, mechanisms of action, comparative efficacy, and provide detailed experimental protocols for researchers in the field.
Part 1: The Central Role of NAD+ in Cellular Function
NAD+ is a cornerstone of cellular bioenergetics, acting as a crucial cofactor in redox reactions that fuel metabolic pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation.[1][2] Beyond its role in energy production, NAD+ is a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to DNA repair, gene expression, and cellular stress responses.[1][3]
The cellular pool of NAD+ is maintained through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway which recycles nicotinamide and utilizes precursors like NR and NMN.[4][5][6] The salvage pathway is considered the most efficient for replenishing depleted NAD+ levels.[4]
Caption: Simplified overview of the main NAD+ synthesis pathways.
Part 2: A Deep Dive into this compound
This compound, also known by synonyms such as SG-86 and N-Nicotinoylethanolamine, is a derivative of nicotinamide (a form of vitamin B3).[7][8] Its chemical structure consists of a nicotinamide moiety with a hydroxyethyl group attached to the amide nitrogen.[9]
Mechanism of Action and Current Research
Current research on this compound is primarily in the context of it being the principal metabolite of the anti-anginal drug Nicorandil.[9] Nicorandil is a nitrate ester of this compound and acts as a potassium channel opener and a nitric oxide donor, leading to vasodilation.[9] While this compound itself does not appear to possess the direct vasodilatory effects of its parent compound, its role as a metabolite suggests good bioavailability.[7]
Some studies have explored its potential independent biological activities, with preliminary research suggesting possible antioxidant, anti-inflammatory, and neuroprotective effects, though these findings require further investigation.[7] There is also interest in its use in cosmetics for skin hydration and improving barrier function.[8]
Crucially, its direct role as an NAD+ precursor and its efficacy in boosting cellular NAD+ levels compared to other precursors have not been extensively studied. Its primary recognized function in the literature is as an intermediate in the synthesis of pharmaceuticals like Nicorandil.[10][11]
Part 3: Comparative Analysis of NAD+ Precursors
To provide a clear perspective, the following table compares this compound with the more established NAD+ precursors based on available data.
| Feature | This compound | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Nicotinamide (NAM) | Nicotinic Acid (NA) |
| Primary Role | Metabolite of Nicorandil, synthetic intermediate[9][10] | NAD+ precursor[12][13] | NAD+ precursor[13][14] | NAD+ precursor, form of Vitamin B3[3] | NAD+ precursor, form of Vitamin B3[6] |
| Bioavailability | Implied to be good as a metabolite[9] | Orally bioavailable, can increase blood NAD+ up to 2.7-fold[12][15] | Debated; may need conversion to NR for cellular uptake[15] | Well-absorbed orally[16][17][18][19] | Well-absorbed orally |
| Efficacy in Raising NAD+ | Not well-studied | Demonstrated to increase NAD+ in various tissues in preclinical models and humans[12][13] | Shown to increase NAD+ in animal studies[13] | Effective, but can inhibit sirtuins at high doses[3] | Effective, but can cause flushing[20] |
| Known Side Effects | Not well-documented independently; parent drug Nicorandil has side effects. | Generally well-tolerated.[12] | Limited long-term safety data in humans. | High doses can be hepatotoxic and may cause insulin resistance[21] | Flushing, itching, potential liver issues at high doses. |
| Regulatory Status | Not typically sold as a dietary supplement. | Generally Recognized as Safe (GRAS) in the US for use in foods and supplements. | Regulatory status varies by country; recent changes in the US. | Widely available as a dietary supplement. | Widely available as a dietary supplement and prescription drug. |
Part 4: Experimental Protocols for NAD+ Research
For researchers investigating NAD+ metabolism and the effects of precursors, standardized and validated protocols are essential.
Protocol 1: Quantification of NAD+ Levels by HPLC
High-Performance Liquid Chromatography (HPLC) is a gold standard for the accurate and reproducible measurement of NAD+ in cells and tissues.[22][23][24]
Materials:
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
Phosphate buffer (0.05 M)
-
Methanol (HPLC grade)
-
NAD+ standard
-
Reverse-phase C18 HPLC column
Procedure:
-
Sample Preparation (from cell culture):
-
Wash cells with ice-cold PBS.
-
Add 0.5 mL of 0.6 M HClO4 to each well of a 6-well plate and scrape the cells.
-
Collect the cell lysate and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M K2CO3.
-
Centrifuge again to remove the precipitate. The supernatant contains the NAD+.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a gradient elution with phosphate buffer and methanol. A typical gradient might be:
-
0-5 min: 100% phosphate buffer
-
5-11 min: Linear gradient to 95% phosphate buffer / 5% methanol
-
11-23 min: Linear gradient to 85% phosphate buffer / 15% methanol
-
23-30 min: Return to 100% phosphate buffer for equilibration.
-
-
Detect NAD+ by UV absorbance at 261 nm.[23]
-
Quantify NAD+ levels by comparing the peak area to a standard curve generated with known concentrations of NAD+.
-
-
Data Normalization:
-
Normalize NAD+ levels to the total protein concentration of the initial cell lysate.
-
Sources
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A Senior Application Scientist's Guide to Benchmarking N-(2-Hydroxyethyl)nicotinamide and its Congeners as NAD+ Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of aging research and metabolic therapeutics, the modulation of intracellular nicotinamide adenine dinucleotide (NAD+) levels has emerged as a paramount strategy. NAD+ is a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are fundamental to DNA repair, mitochondrial function, and inflammation.[1][2][3] As NAD+ levels are known to decline with age, supplementation with its precursors is an area of intense investigation.[4][5]
This guide provides an in-depth comparison of N-(2-Hydroxyethyl)nicotinamide (a nicotinamide derivative) against the established industry and research standards for NAD+ precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and the foundational vitamin B3, Nicotinamide (Nam). We will dissect their mechanisms, compare performance based on available data, and provide robust experimental protocols for direct, head-to-head benchmarking in a laboratory setting.
Section 1: Mechanism of Action & Cellular Conversion Pathways
The therapeutic efficacy of an NAD+ precursor is fundamentally dictated by its ability to enter the target cell and be efficiently converted into NAD+. The primary route for this conversion is the salvage pathway, which recycles nicotinamide and other precursors back into NAD+.[6][7] However, the key NAD+ precursors utilize distinct entry and initial conversion steps, a critical point of differentiation for researchers selecting a compound for study.
-
Nicotinamide (Nam): As the simplest precursor, Nam is converted to NMN by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) before its final conversion to NAD+.[8][9]
-
Nicotinamide Riboside (NR): NR enters the cell through equilibrative nucleoside transporters (ENTs).[10] Once inside, it is phosphorylated by Nicotinamide Riboside Kinases (NRK1/2) to form NMN, thereby bypassing the NAMPT rate-limiting step.[8][11][12][13] This two-step conversion is a key rationale for its investigation as a potent NAD+ booster.[9]
-
Nicotinamide Mononucleotide (NMN): The pathway for NMN has been a subject of debate. Due to its phosphate group, direct passage across the cell membrane was considered unlikely. One proposed mechanism involves the dephosphorylation of NMN to NR outside the cell, followed by uptake and re-phosphorylation back to NMN inside.[14] However, the discovery of a specific NMN transporter, Slc12a8, particularly in the small intestine of mice, provides evidence for a direct uptake mechanism.[15][16][17][18][19] This transporter allows NMN to be shuttled directly into the cell, where it is just one step away from NAD+.[17][18]
The following diagram illustrates these competing and complementary pathways to NAD+ synthesis.
Caption: NAD+ Salvage Pathways for NR, NMN, and Nam.
Section 2: Comparative Efficacy, Pharmacokinetics, and Safety
Objective benchmarking requires a quantitative comparison of the precursors' ability to augment NAD+ levels and their behavior within a biological system. The following tables synthesize data from preclinical and clinical studies.
Table 1: Efficacy & Pharmacokinetic Profile Comparison
| Parameter | Nicotinamide (Nam) | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) |
| Primary Efficacy | Modest NAD+ increase. High doses can inhibit sirtuins.[20] | Dose-dependent increase in whole blood NAD+ (up to 142% at 1000 mg/day).[[“]] | Dose-dependent increase in blood NAD+ levels.[[“]] Considered highly efficient.[22] |
| Bioavailability | Readily absorbed. | Orally bioavailable in humans.[14] | Orally bioavailable; rapidly absorbed from the gut into blood circulation.[16] |
| Time to Effect | Not typically measured for acute NAD+ boosting. | Significant NAD+ increase within 2 weeks in human trials.[[“]] | Increases NAD+ within 10-30 minutes post-ingestion in mice.[16] |
| Metabolites | Standard NAD+ metabolome. | Increases NAD+ and related metabolites like nicotinic acid adenine dinucleotide.[[“]] | Increases blood levels of NAD+ and its metabolites.[[“]] |
| Clinical Status | Long-standing use as Vitamin B3. | Multiple human clinical trials completed, showing safety and efficacy in raising NAD+.[4][14][23] | Increasing number of human trials showing safety and potential benefits.[5][20][23] |
Table 2: Safety & Toxicological Profile
| Parameter | Nicotinamide (Nam) | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) |
| Common Side Effects | Flushing (less common than with Nicotinic Acid), potential for liver issues at very high doses.[20] | Generally well-tolerated. Some reports of mild AEs like nausea or leg pain.[23] No flushing.[[“]] | Generally well-tolerated in human trials with no significant adverse events reported.[[“]][23][24] |
| NOAEL (No-Observed-Adverse-Effect Level) in Animals | Well-established. | High doses have been tested in animals showing a good safety profile.[1] | NOAEL determined to be ≥1500 mg/kg/day in a 90-day rat study.[25] |
| Human Safety Data | Extensive history of use as a dietary supplement. | Deemed safe in multiple clinical trials with doses up to 2,000 mg/day.[4][[“]] | Doses up to 1,200 mg/day for 6 weeks have shown no obvious adverse symptoms.[24] |
| Regulatory Status | Generally Recognized as Safe (GRAS) as a food additive and supplement. | Has achieved FDA GRAS status and approvals in other regions.[26] | Regulatory status has been subject to change; was previously sold as a dietary supplement.[14] |
Section 3: Gold-Standard Experimental Protocols for Benchmarking
To generate robust, comparable data in your own research, adherence to validated, high-integrity protocols is essential. Here, we detail the methodologies for the two most critical assessments: quantifying intracellular NAD+ levels and evaluating cytotoxicity.
Protocol 1: Quantification of Intracellular NAD+ by LC-MS/MS
Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like NAD+. Its high sensitivity and specificity allow for the accurate measurement of NAD+ and its related metabolites, distinguishing them from other cellular components.[27][28] Enzymatic assays, while useful, are indirect and can be prone to interference.[28] Proper sample handling is critical, as NAD+ can degrade rapidly in alkaline conditions and its stability can be affected by temperature and pH.[29]
Methodology:
-
Cell Culture & Treatment:
-
Seed cells (e.g., HEK293T, HepG2) in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of extraction.
-
Treat cells with equimolar concentrations of this compound, NR, NMN, and Nam for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle-only control.
-
-
Metabolite Extraction (Critical Step):
-
Aspirate the culture medium and immediately wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Incubate the plates at -20°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in 50 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
Inject 5-10 µL of the sample onto a C18 reverse-phase or HILIC column.[3][27]
-
Perform separation using an appropriate gradient (e.g., water/methanol with ammonium acetate).
-
Detect NAD+ and its metabolites using a tandem mass spectrometer in positive ion, multiple reaction monitoring (MRM) mode. The transition for NAD+ is typically m/z 664.0 > 136.1.[28]
-
Quantify against a standard curve prepared with pure NAD+ and normalize to total protein content or cell number from a parallel plate.
-
The following diagram outlines this critical workflow.
Caption: Workflow for NAD+ Quantification via LC-MS/MS.
Protocol 2: Cytotoxicity Assessment via MTT & LDH Assays
Rationale: It is crucial to determine if the observed effects of a precursor are due to enhanced cellular function or simply a result of toxicity. We recommend a dual-assay approach. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability.[30][31] The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct marker of cytotoxicity and membrane integrity loss.[31] Running them in parallel provides a self-validating system.
Methodology:
-
Cell Seeding & Treatment:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).[32]
-
Allow cells to attach for 24 hours.
-
Treat cells with a wide range of concentrations for each NAD+ precursor for 24, 48, or 72 hours. Include vehicle control, a "no cells" background control, and a positive control for toxicity (e.g., 1% Triton X-100).[31]
-
-
LDH Assay (Performed First):
-
Before adding any reagents for the MTT assay, carefully transfer 50 µL of cell culture supernatant from each well to a new, clean 96-well plate.[31]
-
Proceed with the LDH assay on this supernatant plate according to the manufacturer's kit instructions. This typically involves adding a reaction mixture, incubating for 30 minutes, adding a stop solution, and reading absorbance at 490 nm.[31]
-
-
MTT Assay:
-
To the original 96-well plate containing the cells, add 10 µL of 5 mg/mL MTT solution to each well.[31]
-
Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[30]
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[31]
-
Shake the plate for 10-15 minutes and measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
For the MTT assay, calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
For the LDH assay, calculate cytotoxicity as a percentage relative to the positive control (maximum LDH release).
-
Plot the results to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) for each compound.
-
Conclusion & Future Directions
While this compound and its related compounds, NR and NMN, show significant promise over traditional nicotinamide for robustly increasing intracellular NAD+, the choice of precursor is not trivial. NMN and NR appear to be more efficient, bypassing the NAMPT rate-limiting step.[9][33] The discovery of the Slc12a8 transporter suggests a potentially direct and highly efficient route for NMN uptake, though its expression varies by tissue.[15][33]
Ultimately, the optimal precursor may be context- or tissue-dependent. For researchers and drug developers, the decision to advance a specific NAD+ precursor should be based on rigorous, head-to-head benchmarking studies. The protocols outlined in this guide provide a validated framework for generating the empirical data needed to compare efficacy, establish a therapeutic window, and make informed decisions in the pursuit of novel therapeutics targeting the NAD+ metabolome.
References
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Grozio, A., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Nature Metabolism, 1(1), 47–57. [Link]
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NMN.com. (2020). Scientists Identify Transporter for Cell Absorption of NMN in Mice. NMN.com. [Link]
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NMN.com. (2021). How Do NAD+ Precursors Get Incorporated Into Cells?. NMN.com. [Link]
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Renue By Science. (2023). Efficacy and Safety of NAD+ Precursors in Clinical Trials. Renue By Science. [Link]
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Biohack Blueprint. (n.d.). Slc12a8 Transporter: Direct NMN Absorption & NAD+ Science. Biohack Blueprint. [Link]
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Shah, G. M., et al. (2011). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Methods in Molecular Biology, 780, 3–34. [Link]
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Diabetes Research Centers. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Diabetes Research Centers. [Link]
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Tempel, W., et al. (2007). Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+. PLoS Biology, 5(10), e263. [Link]
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Fletcher, R. S., et al. (2017). Nicotinamide riboside kinase structures reveal new pathways to NAD+. PLoS Biology, 5(10), e263. [Link]
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Fletcher, R. S., & La Thangue, N. B. (2018). The emergence of the nicotinamide riboside kinases in the regulation of NAD + metabolism. Journal of Molecular Endocrinology, 61(3), R107–R117. [Link]
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Khatri, S., Abdellatif, M., & Sedej, S. (2023). Clinical evidence for the use of NAD+ precursors to slow aging. GeroMedicine. [Link]
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Consensus. (n.d.). Pharmacokinetics of nicotinamide riboside versus nicotinamide mononucleotide. Consensus. [Link]
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Tempel, W., et al. (2007). Nicotinamide riboside kinase structures reveal new pathways to NAD+. PubMed. [Link]
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Mehmel, M., et al. (2020). Nicotinamide mononucleotide (NMN) as an anti-aging health product – Promises and safety concerns. Journal of Advanced Research, 24, 397-408. [Link]
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Frederick, D. W., et al. (2016). Nicotinamide riboside kinases display redundancy in mediating nicotinamide mononucleotide and nicotinamide riboside metabolism in skeletal muscle cells. Molecular Metabolism, 5(8), 635-645. [Link]
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Nadeeshani, H., et al. (2022). The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update. Current Aging Science, 15(1), 12-21. [Link]
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Stocks, B., et al. (2023). Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions. The Journals of Gerontology: Series A, 78(9), 1477-1487. [Link]
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NMN.com. (n.d.). NAD+ Pathways: How Your Body Converts NMN, NR and Tryptophan. NMN.com. [Link]
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Khatri, S., Abdellatif, M., & Sedej, S. (2023). Clinical evidence for the use of NAD+ precursors to slow aging. ResearchGate. [Link]
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Renue By Science. (2023). Confirmation NMN enters some cells directly. Renue By Science. [Link]
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Frontiers. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology. [Link]
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Poljsak, B., et al. (2023). Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications. Antioxidants, 12(7), 1384. [Link]
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Frontiers. (2023). The effects of NAD+ precursor (nicotinic acid and nicotinamide) supplementation on weight loss and related hormones: a systematic review and meta-regression analysis of randomized controlled trials. Frontiers in Nutrition. [Link]
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ResearchGate. (2011). Approaches to Detect PARP-1 Activation In Vivo, In Situ, and In Vitro. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
-
ResearchGate. (2018). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
-
NMN.com. (2021). Canadian Toxicity Study Shows Little to No Adverse Effects of NMN. NMN.com. [Link]
-
NMN.com. (2020). NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com. [Link]
-
Tru Niagen®. (2024). Nicotinamide Riboside vs NMN: Debunking the Science. Tru Niagen®. [Link]
-
Virág, L., & Szabó, C. (2002). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 200, 265-276. [Link]
-
Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Infoscience. [Link]
-
Bevivo. (2024). NR and NMN: Comparing the effectiveness of these NAD+ precursors. Bevivo. [Link]
-
Life Extension. (n.d.). NMN vs. NR: Which Is Best To Boost Your NAD Levels?. Life Extension. [Link]
-
Funakoshi, T., et al. (2021). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. International Journal of Molecular Sciences, 22(16), 8784. [Link]
-
Regulations.gov. (n.d.). Nicotinamide Mononucleotide (NMN). Regulations.gov. [Link]
-
Navas, L. E., & Carnero, A. (2021). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Nutrients, 13(6), 2058. [Link]
-
Innerbody Research. (2023). NMN vs. NR: Which NAD+ precursor is better?. Innerbody Research. [Link]
-
ResearchGate. (2020). An Updated Review on the Mechanisms, Pre‐Clinical and Clinical Comparisons of Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). ResearchGate. [Link]
-
Mal-Sarkar, T., et al. (2016). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. Metabolomics, 12(3), 50. [Link]
-
ResearchGate. (2021). Safety evaluation after acute and sub-chronic oral administration of high purity Nicotinamide mononucleotide (NMN-C®) in Sprague-Dawley rats. ResearchGate. [Link]
-
Ruscio, M. (2023). The Current Science: Nicotinamide Riboside (NR) vs. Nicotinamide Mononucleotide (NMN). Dr. Michael Ruscio, DNM, DC. [Link]
-
Priyanka, S., et al. (2017). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Journal of Young Investigators. [Link]
-
Frontiers. (2022). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences. [Link]
-
AACR Journals. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Cancer Research. [Link]
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A Comparative Guide to the Synthesis of N-(2-Hydroxyethyl)nicotinamide for Pharmaceutical Research and Development
This guide provides an in-depth comparative analysis of the primary synthetic routes to N-(2-Hydroxyethyl)nicotinamide, a key intermediate in the synthesis of cardiovascular drugs like Nicorandil.[1][2] The content is structured to offer researchers, chemists, and drug development professionals a comprehensive understanding of the available methodologies, their underlying chemical principles, and their respective advantages and limitations. We will delve into detailed experimental protocols, present comparative performance data, and provide mechanistic insights to guide the selection of the most appropriate synthesis strategy for laboratory and industrial applications.
Introduction to this compound
This compound, also known by its chemical name N-(2-hydroxyethyl)pyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3).[3] Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Nicorandil, an antianginal medication that functions as both a potassium channel opener and a nitric oxide donor.[1][4] The efficiency, cost-effectiveness, and environmental impact of this compound synthesis are therefore critical factors in the overall production of this important cardiovascular therapeutic.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly proceeds through the formation of an amide bond between a nicotinic acid derivative and ethanolamine. Three main strategies have been established, differing primarily in the choice of the nicotinoyl precursor:
-
Amidation of a Nicotinic Acid Ester: A widely used method involving the reaction of methyl or ethyl nicotinate with ethanolamine.
-
Direct Amidation of Nicotinic Acid: The reaction between nicotinic acid and ethanolamine, which typically requires activation of the carboxylic acid.
-
Acyl Chloride Pathway: The reaction of nicotinoyl chloride with ethanolamine.
The following diagram illustrates these principal pathways.
Caption: Primary synthetic routes to this compound.
In-Depth Analysis of Synthesis Methods
Method 1: Amidation of Nicotinic Acid Esters
This is arguably the most common and industrially favored method, particularly utilizing methyl or ethyl nicotinate.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality and Mechanism: The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinic acid ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates an alcohol (methanol or ethanol), resulting in the formation of the stable amide bond.[3] This process is often driven to completion by heating.
Caption: Mechanism of Ester Amidation.
Performance and Conditions: A significant advantage of this route is the development of highly efficient, solvent-free procedures that offer excellent yields and purity.[3][5]
| Parameter | Value / Condition | Source |
| Starting Materials | Methyl Nicotinate or Ethyl Nicotinate, Ethanolamine | [3][6] |
| Solvent | Solvent-free or Isopropyl Alcohol | [3][5] |
| Temperature | 50 - 70 °C (Optimally 60 °C) | [3][5] |
| Reaction Time | ~4 hours | [3][5] |
| Yield | Up to 97% | [3] |
| Purity | >98% | [3] |
| Workup | Cooling, crystallization with anti-solvent (e.g., isopropyl ether), filtration. | [3][5] |
Advantages:
-
High Yield and Purity: Consistently produces a high-quality product with minimal impurities.[3]
-
Green Chemistry: The solvent-free approach significantly reduces waste and environmental impact.[3]
-
Simplified Purification: The product often crystallizes directly from the reaction mixture, avoiding complex chromatographic separation.[3]
-
Industrial Scalability: The process is straightforward, uses readily available reagents, and is well-suited for large-scale production.[1]
Disadvantages:
-
Requires an additional step to prepare the nicotinic acid ester from nicotinic acid, although esters are commercially available.[7]
Method 2: Direct Amidation of Nicotinic Acid (via Acyl Chloride Intermediate)
This method involves the direct reaction of nicotinic acid with ethanolamine, but it necessitates an initial "activation" step. Carboxylic acids and amines can form a non-reactive ammonium salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is commonly achieved by converting the nicotinic acid into nicotinoyl chloride in situ using a chlorinating agent like thionyl chloride (SOCl₂).[8][9]
Causality and Mechanism: Thionyl chloride reacts with nicotinic acid to form the highly reactive nicotinoyl chloride. The subsequent addition of ethanolamine leads to a rapid nucleophilic attack on the acyl chloride carbonyl carbon, followed by the elimination of HCl (which is neutralized by excess ethanolamine or an added base) to form the final amide product.
Performance and Conditions:
| Parameter | Value / Condition | Source |
| Starting Materials | Nicotinic Acid, Ethanolamine | [8][9] |
| Activating Agent | Thionyl Chloride (SOCl₂) | [8][9] |
| Solvent | Anhydrous Toluene | [8][9] |
| Temperature | Reflux (~140°C) for activation, then 50°C for amidation. | [8] |
| Reaction Time | 4 hours for activation, then overnight for amidation. | [8] |
| Yield | Not explicitly stated, but generally moderate to good. | |
| Purity | Requires purification (washing, trituration). | [10] |
| Workup | Solvent removal, washing with ether, trituration. | [8][10] |
Advantages:
-
Readily Available Starting Material: Utilizes nicotinic acid, which is a primary and inexpensive chemical.[11]
-
One-Pot Procedure: The activation and amidation can often be performed sequentially in the same reaction vessel.
Disadvantages:
-
Harsh Reagents: Thionyl chloride is corrosive, toxic, and reacts with moisture, requiring careful handling and anhydrous conditions.
-
Byproduct Formation: The reaction generates HCl and SO₂, which must be managed.
-
Potentially Complex Purification: The workup may be more involved compared to the direct crystallization seen in the ester amidation route.
Method 3: Acyl Chloride Pathway (using isolated Nicotinoyl Chloride)
This pathway is a variation of Method 2, where pre-synthesized and isolated nicotinoyl chloride (often as its hydrochloride salt) is used as the starting material.[12]
Causality and Mechanism: The mechanism is identical to the second step of Method 2. The high electrophilicity of the acyl chloride ensures a rapid reaction with the ethanolamine nucleophile. A base is required to neutralize the HCl generated during the reaction.[13]
Performance and Conditions:
| Parameter | Value / Condition | Source |
| Starting Materials | Nicotinoyl Chloride Hydrochloride, Ethanolamine | [12][13] |
| Base | Pyridine, Triethylamine, or excess Ethanolamine | [13] |
| Solvent | DMF, Dioxane, or Pyridine | [13] |
| Temperature | Varies; can often be performed at room temperature or with gentle heating. | |
| Reaction Time | Generally rapid due to the high reactivity of the acyl chloride. | |
| Yield | Expected to be high, though specific data is not available in the provided sources. | |
| Purity | Dependent on the purity of the starting acyl chloride and the workup procedure. |
Advantages:
-
High Reactivity: The reaction is typically fast and efficient.
-
Milder Conditions: The amidation step itself can often be conducted under milder temperature conditions than the other methods.
Disadvantages:
-
Starting Material Stability: Nicotinoyl chloride is highly sensitive to moisture and can be challenging to handle and store.[12]
-
Cost and Availability: Nicotinoyl chloride is generally more expensive than nicotinic acid or its esters.
-
Safety Concerns: The reagent is corrosive and requires careful handling.[12]
Comparative Summary and Recommendations
| Feature | Method 1: Ester Amidation | Method 2: Direct Amidation (via SOCl₂) | Method 3: Acyl Chloride Pathway |
| Starting Material | Nicotinic Acid Ester | Nicotinic Acid | Nicotinoyl Chloride |
| Key Reagents | Ethanolamine | Thionyl Chloride, Ethanolamine | Ethanolamine, Base |
| Yield | Very High (~97%) | Moderate to Good | Good to High |
| Purity | Very High (>98%)[3] | Good | Good |
| Reaction Conditions | Mild (60°C), Solvent-free option[3][5] | Harsh (Reflux with SOCl₂) | Generally Mild |
| Green Chemistry | Excellent (Solvent-free, high atom economy) | Poor (Uses hazardous reagents, generates waste) | Moderate |
| Scalability | Excellent | Good, with safety considerations | Moderate, due to reagent handling |
| Ideal Application | Industrial Production & Green Synthesis: High efficiency, purity, and scalability. | Lab-Scale Synthesis from Nicotinic Acid: When the direct use of the acid is preferred. | Rapid Lab-Scale Synthesis: When speed is critical and the acyl chloride is available. |
Recommendation: For most applications, especially those focused on efficiency, purity, and environmental sustainability, Method 1 (Amidation of Nicotinic Acid Esters) is the superior choice. Its solvent-free variant represents a state-of-the-art green chemical process that is highly amenable to industrial scale-up. Method 2 is a viable alternative if starting directly from nicotinic acid is a necessity, but the safety and environmental drawbacks of using thionyl chloride must be carefully managed. Method 3 is best reserved for small-scale, rapid synthesis where the cost and handling challenges of nicotinoyl chloride are not prohibitive factors.
Detailed Experimental Protocols
Protocol 1: Solvent-Free Synthesis via Ester Amidation
This protocol is adapted from patented industrial methods and offers high yield and purity.[3][5]
Caption: Workflow for solvent-free synthesis of this compound.
Procedure:
-
Charge a suitable reaction vessel equipped with a stirrer and temperature control with methyl nicotinate and ethanolamine.
-
Maintain the reaction at this temperature for approximately 4 hours, monitoring for completion by TLC or HPLC.[5]
-
Once the reaction is complete, cool the mixture to approximately 40 °C.[5]
-
Slowly add isopropyl ether as an anti-solvent to the stirred mixture to induce crystallization.[5]
-
Continue cooling the slurry to 0-10 °C and stir for an additional 1-2 hours to maximize crystal formation.
-
Isolate the product by filtration.
-
Wash the filter cake with a small amount of cold isopropyl ether.
-
Dry the white crystalline solid under vacuum at 50-60 °C to a constant weight. The expected yield is approximately 97% with a purity greater than 98%.[3]
Protocol 2: Synthesis from Nicotinic Acid using Thionyl Chloride
This protocol is based on literature procedures for the in situ formation of the acyl chloride.[8][9]
Procedure:
-
To a suspension of nicotinic acid (1 equivalent) in anhydrous toluene in a flask equipped with a reflux condenser and gas trap, slowly add thionyl chloride (2 equivalents).[8]
-
Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 4 hours. The mixture should become a clear solution.[8]
-
Cool the solution to room temperature and remove the solvent and excess thionyl chloride under vacuum.
-
Wash the solid residue (nicotinoyl chloride hydrochloride) three times with anhydrous ether to remove impurities.
-
Add fresh anhydrous toluene to the residue, followed by the slow addition of ethanolamine (4 equivalents).[8]
-
Stir the mixture at 50 °C overnight.[8]
-
After the reaction is complete, cool the mixture and remove the solvent under vacuum.
-
The resulting oily residue can be triturated with ether to yield the solid product, this compound.[10]
-
The product should be isolated by filtration and dried. Further purification can be achieved by recrystallization if necessary.
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- Smolecule. This compound | 6265-73-2. (2023-08-15).
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A Researcher's Guide to Deconvoluting the Biological Targets of N-(2-Hydroxyethyl)nicotinamide (HEN)
Executive Summary
N-(2-Hydroxyethyl)nicotinamide (HEN), a derivative of nicotinamide (a form of vitamin B3) and a known metabolite of the antianginal drug Nicorandil, presents a compelling case for target deconvolution.[1][2] While structurally similar to nicotinamide, a crucial precursor for the cellular coenzyme nicotinamide adenine dinucleotide (NAD+), the specific biological interactions and potential therapeutic targets of HEN remain poorly defined.[3][4] This guide provides a comprehensive, multi-pronged strategy for researchers to systematically evaluate the target specificity of HEN. We move beyond simplistic protocols to explain the causal logic behind experimental design, empowering researchers to generate robust, publication-quality data. This document outlines three complementary, high-yield methodologies: Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Global Kinome Profiling. By integrating the data from these orthogonal approaches, researchers can build a high-confidence profile of HEN's on-target and off-target interactions, a critical step in both chemical biology and early-stage drug development.
Introduction: The Case for this compound (HEN)
This compound (HEN), also known as SG-86, is a water-soluble compound featuring a nicotinamide core functionalized with a hydroxyethyl group.[5][6] Its primary identity in pharmacological literature is as a denitrated metabolite of Nicorandil, a drug that functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][2] While some studies have investigated its potential antinociceptive, antioxidant, and anti-inflammatory properties, its precise molecular mechanisms and direct binding partners are not well-established.[2]
The structural relationship to nicotinamide is significant. Nicotinamide is a cornerstone of cellular metabolism, serving as the primary precursor in the NAD+ salvage pathway.[4][7] NAD+ is an essential coenzyme for hundreds of redox reactions and the substrate for key signaling enzymes like Poly(ADP-ribose) polymerases (PARPs) and Sirtuins, which regulate DNA repair, cellular stress responses, and metabolism.[8][9] Therefore, a key question arises: is HEN simply an inactive metabolite, or does the hydroxyethyl modification grant it a unique target profile distinct from its parent compound? Answering this is fundamental to understanding its biological role and therapeutic potential.
The Imperative of Target Specificity
In drug discovery, identifying the direct molecular target of a compound is paramount.[10] A highly specific compound offers a clearer path to clinical development with a predictable mechanism of action and a lower likelihood of off-target toxicities. Conversely, promiscuous compounds that bind to multiple proteins can lead to unexpected side effects, confounding clinical results. Therefore, a rigorous evaluation of target specificity is not merely an academic exercise but a critical-path activity in translational research.[11]
Comparative Analysis: HEN in Context
To frame our investigation, we must first compare HEN to its closest chemical and metabolic relatives: Nicotinamide and Nicorandil.
| Feature | This compound (HEN) | Nicotinamide (Niacinamide) | Nicorandil |
| Primary Role | Metabolite of Nicorandil; potential bioactive molecule.[1] | Vitamin B3; primary precursor in the NAD+ salvage pathway.[3][4] | Antianginal medication; K-ATP channel opener and NO donor.[1][2] |
| Known/Proposed Targets | Largely uncharacterized. Putative roles in pain modulation and cellular metabolism.[2] | Precursor for NAD+ synthesis. Direct inhibitor of PARPs and Sirtuins (at high concentrations).[8][12] | ATP-sensitive potassium (K-ATP) channels; Guanylyl cyclase (via NO).[1] |
| Key Biological Effects | Reported antinociceptive, antioxidant, and anti-inflammatory effects.[2] | Cellular energy metabolism, DNA repair, regulation of transcription, photoprotection.[3][4] | Vasodilation, cardioprotection.[1] |
This comparison highlights the knowledge gap. While Nicotinamide and Nicorandil have well-defined mechanisms, HEN's targets are speculative. This ambiguity necessitates the systematic experimental approach detailed below.
A Multi-Pronged Strategy for Target Deconvolution
No single method can definitively map the interactome of a small molecule. A robust strategy relies on orthogonal approaches that validate each other's findings. We propose a three-tiered workflow designed to first identify potential binding partners, then confirm target engagement in a physiological context, and finally screen for broad off-target activity against a key enzyme family.
Caption: A multi-tiered workflow for evaluating HEN's target specificity.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that the rationale behind each step is as important as the step itself. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Tier 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle: This technique uses an immobilized version of HEN as "bait" to capture binding proteins from a cell lysate.[13][14] Captured proteins are then identified by mass spectrometry. This is an excellent discovery tool for generating a list of candidate targets.[15]
Protocol:
-
Probe Synthesis:
-
Synthesize an affinity probe by attaching a linker arm with a terminal reactive group (e.g., an amine or carboxylate) to the HEN molecule, distal from the presumed pharmacophore (the nicotinamide ring). Causality: The linker prevents steric hindrance from the solid support, allowing proteins to access the bait.
-
Covalently couple the HEN-linker probe to N-hydroxysuccinimide (NHS)-activated sepharose beads. Include a control where beads are blocked without the probe. Causality: Covalent coupling ensures the bait does not leach during the experiment. The control beads are critical for identifying non-specific background binders.
-
-
Lysate Preparation:
-
Culture a relevant cell line (e.g., a neuronal cell line if investigating neuroprotective effects) to ~80-90% confluency.
-
Lyse cells in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Causality: A mild lysis buffer preserves native protein conformations and protein-protein interactions. Inhibitors prevent degradation of targets after lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the HEN-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, pre-incubate the lysate with a high concentration (e.g., 100 µM) of free, unmodified HEN for 1 hour before adding the HEN-coupled beads. Causality: This is the most important control. True binding partners will be outcompeted by the free compound, leading to their reduced presence in the final eluate compared to the non-competed sample.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands that are present in the HEN-bead eluate but absent or significantly reduced in the control bead and competition eluates.
-
Submit the excised bands for in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.
-
Tier 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA validates target engagement within intact cells. The binding of a ligand (HEN) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[16][17] This change in thermal stability is a direct measure of engagement.[18][19]
Caption: Ligand binding stabilizes proteins against heat-induced aggregation.
Protocol (Melt Curve Format):
-
Cell Treatment:
-
Culture cells and harvest them. Resuspend in a suitable buffer (e.g., PBS) with protease inhibitors.
-
Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for HEN treatment (e.g., 10 µM).
-
Incubate for 1 hour at 37°C. Causality: This allows time for HEN to enter the cells and bind to its target(s).
-
-
Heat Challenge:
-
Aliquot the vehicle- and HEN-treated suspensions into PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments).
-
Heat for 3 minutes, followed by cooling at room temperature for 3 minutes. Causality: This brief, intense heat shock is sufficient to denature unstable proteins.
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). Causality: This method lyses cells without using detergents that might interfere with protein aggregation.
-
Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Analyze the amount of a specific target protein (identified from the AC-MS experiment) in each supernatant sample using Western blotting or ELISA.
-
Plot the percentage of soluble protein against temperature for both vehicle- and HEN-treated samples. A rightward shift in the melting curve for the HEN-treated sample confirms target engagement.[20]
-
Tier 3: Global Kinome Profiling
Principle: Given the central role of kinases in cell signaling and the relationship of nicotinamide to energy metabolism, it is prudent to screen HEN against the kinome to identify potential off-target interactions.[21] One powerful method uses multiplexed inhibitor beads (MIBs) to capture and quantify a large fraction of the cellular kinome, allowing for the assessment of how a compound alters the kinase landscape.[22][23]
Protocol:
-
Cell Treatment and Lysis:
-
Treat two populations of cells: one with vehicle (DMSO) and one with a high concentration of HEN (e.g., 50 µM) for 2-4 hours. Causality: A high concentration increases the chance of detecting even weak off-target interactions.
-
Lyse the cells and prepare clarified lysates as described in the AC-MS protocol.
-
-
Kinase Capture:
-
Incubate the vehicle- and HEN-treated lysates with MIBs. These beads are coated with a cocktail of broad-spectrum kinase inhibitors that collectively bind to the ATP-binding site of hundreds of different kinases.[21]
-
Causality: If HEN binds to the ATP site of a particular kinase, it will compete with the MIBs for binding, resulting in a lower amount of that kinase being pulled down from the HEN-treated lysate compared to the vehicle-treated lysate.
-
-
Washing and Digestion:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digestion to release peptides from the captured kinases.
-
-
Quantitative Mass Spectrometry:
-
Analyze the resulting peptide mixtures using label-free quantitative LC-MS/MS.
-
Identify and quantify the proteins in each sample. Compare the abundance of each identified kinase between the HEN-treated and vehicle-treated samples.
-
A significant decrease in the amount of a specific kinase captured from the HEN-treated lysate suggests that HEN directly binds to and engages that kinase in the cell.
-
Synthesizing the Data for a Final Specificity Profile
The power of this guide lies in the integration of data from these three orthogonal assays.
-
Initial Hits: The AC-MS experiment will provide a list of candidate binding proteins.
-
Cellular Validation: CETSA is then used on the top 2-3 candidates to confirm direct binding in a physiological environment. A positive thermal shift is strong evidence of a bona fide interaction.
-
Specificity Assessment: The kinome profiling results will reveal whether HEN has unintended interactions with kinases, providing a crucial measure of its specificity.
A high-confidence target is a protein that is (1) identified by AC-MS in a competition-sensitive manner, (2) demonstrates a significant thermal shift in a CETSA experiment, and (3) is not part of a large group of off-targets identified in the kinome screen. This integrated dataset provides a robust and defensible specificity profile for this compound.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(2-Hydroxyethyl)nicotinamide
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and our community. The proper management and disposal of chemical waste are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(2-Hydroxyethyl)nicotinamide (CAS 6265-73-2), a compound often utilized in research and as a known metabolite of Nicorandil.[1][2][3] The procedures outlined here are grounded in established laboratory safety principles to ensure regulatory compliance and operational integrity.
Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. While some sources report this compound as not meeting GHS hazard criteria, others indicate it may cause skin, eye, and respiratory irritation.[2][4] In line with best laboratory practices, it is prudent to handle this compound as a potential irritant.
| Property | Data |
| Chemical Name | N-(2-hydroxyethyl)pyridine-3-carboxamide[4] |
| Synonyms | Nicorandil EP Impurity B, N-Nicotinoylethanolamine, SG-86[2][5] |
| CAS Number | 6265-73-2[2][4] |
| Molecular Formula | C₈H₁₀N₂O₂[4][6] |
| Appearance | White to pale yellow solid[2] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[2][3] |
| Incompatibilities | As an amide, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Mixing with such materials can lead to vigorous reactions. |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][10] |
Core Principles of Chemical Waste Management
The disposal of any specific chemical is governed by universal principles of laboratory safety. Adherence to these core tenets is non-negotiable and forms the foundation of a safe disposal plan.
-
Segregation is Paramount : Never mix different types of chemical waste.[11] Incompatible materials can react violently, generating heat or toxic gases.[12][13] Always use separate, dedicated waste containers for different waste streams (e.g., halogenated solvents, non-halogenated solvents, acids, bases).[14][15]
-
Clear and Accurate Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name and approximate percentages.[11][13][14][16] This is critical for safe handling, storage, and final disposal by environmental health and safety (EHS) professionals.
-
Use of Appropriate Containers : Waste must be stored in containers that are in good condition, leak-proof, and chemically compatible with their contents.[16][17] For instance, corrosive wastes should not be stored in metal containers.[14][16] Containers must be kept tightly sealed at all times, except when actively adding waste.[16]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for managing waste streams containing this compound.
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly fitted lab coat.
Proper segregation at the point of generation is the most critical step.
-
Solid Waste :
-
Collect unadulterated, solid this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible container.
-
This container should be clearly labeled "Hazardous Waste" and list "Solid this compound and associated lab debris."
-
-
Liquid Waste :
-
Collect any solutions containing this compound (e.g., from experimental reactions, stock solutions) in a separate, leak-proof liquid waste container.
-
The container label must read "Hazardous Waste" and specify all components, for example: "this compound (~5% w/v), Methanol (95%)."
-
Crucially : Do not mix this amide-containing waste stream with acidic or basic waste streams.[7]
-
-
Contaminated Sharps :
-
All needles, syringes, broken glass, or other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container.[18]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[19] The only acceptable disposal method is through a licensed chemical waste management service.
-
Ensure all waste containers are sealed and properly labeled as described above.
-
Store the sealed containers in your laboratory's designated Satellite Accumulation Area (SAA).[13] This area must be secure and under the control of laboratory personnel.
-
Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department or their designated contractor.
Decontamination and Spill Management
-
Empty Containers : The original reagent container is not considered empty until it has been properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or water, depending on formulation).[17] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[17] After rinsing, deface the original label and dispose of the container in the appropriate lab glass or plastic recycling bin.[17]
-
Small Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.[9] All materials used for cleanup are also considered hazardous waste.[17] Ensure the area is well-ventilated.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating this compound waste streams.
Caption: Waste Disposal Workflow for this compound.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Navigating the Safe Handling of N-(2-Hydroxyethyl)nicotinamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. N-(2-Hydroxyethyl)nicotinamide, a nicotinamide derivative and a metabolite of Nicorandil, is increasingly utilized in various research applications.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and operational excellence in your laboratory.
Understanding the Hazard: A Case for Prudent Classification
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. In the case of this compound, there is a notable discrepancy in its official classification. The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, as referenced by PubChem, indicates that the substance is "Not Classified" based on a single notification.[2] However, a consensus among major chemical suppliers points to a more cautious approach. Multiple suppliers provide Safety Data Sheets (SDS) that include the GHS07 pictogram and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
In the interest of ensuring the highest level of safety in the laboratory, this guide will adopt the more conservative classification and treat this compound as a skin, eye, and respiratory irritant. This approach aligns with the best practice of "as low as reasonably practicable" (ALARP) exposure principles and ensures that all handling procedures are established with an appropriate degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a cornerstone of safe chemical handling. The following recommendations are based on the potential hazards of this compound as an irritant and draw analogies from the handling of structurally similar pyridine compounds.
Eye and Face Protection:
-
Minimum Requirement: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Enhanced Protection: When there is a risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection:
The selection of appropriate gloves is critical to prevent skin contact. While general-purpose laboratory gloves may not offer sufficient protection, a careful review of chemical resistance data for related compounds provides valuable guidance.
-
Recommended Glove Material: Based on chemical resistance guides for pyridine, butyl rubber gloves are highly recommended for extended contact.[4]
-
Limited Splash Protection: For incidental contact, thicker nitrile gloves may be used, but they should be replaced immediately upon contamination. Standard thin nitrile examination gloves are not recommended for handling this compound.[5]
-
Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or suit is advised.
Respiratory Protection:
Respiratory protection is essential when working with this compound, particularly when handling the solid form which can generate dust, or when heating solutions which can produce vapors.
-
For Low-Level Exposure/Well-Ventilated Areas: In a certified chemical fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended.
-
For Higher Concentrations or Extended Use: For tasks with the potential for higher exposure levels or for long-duration procedures, a powered air-purifying respirator (PAPR) with OV cartridges or a supplied-air respirator is the preferred choice.[6][7]
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Enhanced Protection |
| Eye/Face Protection | Chemical safety goggles | Face shield worn over chemical safety goggles |
| Hand Protection | Thick nitrile gloves for splash protection (immediate replacement upon contact) | Butyl rubber gloves for extended contact |
| Body Protection | Laboratory coat | Chemically resistant apron or suit |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges (in a fume hood) | Powered air-purifying respirator (PAPR) with organic vapor cartridges or a supplied-air respirator |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it enters the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any associated hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Handling Procedures:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly before beginning any work.
-
Preventing Dust and Aerosols: When handling the solid compound, use techniques that minimize dust generation, such as gentle scooping rather than pouring. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a pyridine derivative, it should be treated as a hazardous waste.
Waste Segregation:
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and cleaning materials, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
Disposal Procedure:
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
-
EPA Hazardous Waste Code: Due to its classification as a pyridine derivative, waste containing this compound may fall under the EPA Hazardous Waste Code F005 for spent non-halogenated solvents.[8][9][10][11][12]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration: The recommended disposal method for pyridine-containing waste is high-temperature incineration.[13] Do not pour this compound waste down the drain.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills: For a small spill within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Carefully scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without the appropriate training and equipment.
Visual Workflow for PPE Selection
To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
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Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
